molecular formula C8H15NO2 B555063 D-Cyclohexylglycine CAS No. 14328-52-0

D-Cyclohexylglycine

Número de catálogo: B555063
Número CAS: 14328-52-0
Peso molecular: 157.21 g/mol
Clave InChI: WAMWSIDTKSNDCU-SSDOTTSWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

D-Cyclohexylglycine, also known as this compound, is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R)-2-amino-2-cyclohexylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMWSIDTKSNDCU-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353119
Record name D-Cyclohexylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14328-52-0
Record name Cyclohexylglycine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014328520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Cyclohexylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOHEXYLGLYCINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU105BHB7U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of D-Cyclohexylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of D-Cyclohexylglycine, a non-proteinogenic amino acid of significant interest in pharmaceutical research and development. Its unique cyclohexyl side chain imparts distinct structural characteristics that are leveraged in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1][2]

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative foundation for its application in experimental and developmental settings.

PropertyValueSource
IUPAC Name (2R)-2-amino-2-cyclohexylacetic acid[3]
Synonyms H-D-Chg-OH, (R)-α-Aminocyclohexylacetic acid[1][4]
CAS Number 14328-52-0[1][3][5]
Molecular Formula C₈H₁₅NO₂[1][3][5]
Molecular Weight 157.21 g/mol [1][3][5]
Appearance White to off-white powder or solid[1][5]
Melting Point ~256 °C[5]
Boiling Point (Predicted) 292.8 ± 23.0 °C[5]
Density (Predicted) 1.120 ± 0.06 g/cm³[5]
Water Solubility Soluble[5]
Solubility in other solvents Soluble in DMSO[5]
pKa (Predicted) 2.44 ± 0.10 (for the carboxylic group)[5]
SMILES String N--INVALID-LINK--C(O)=O
InChI Key WAMWSIDTKSNDCU-SSDOTTSWSA-N

Experimental Protocols

The determination of the physicochemical properties of amino acids like this compound involves a range of standard analytical techniques. The following are detailed methodologies for key experimental procedures.

1. Determination of Melting Point:

  • Principle: The melting point is a fundamental thermal property indicating the purity of a crystalline solid.

  • Methodology: A small, dry sample of this compound is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is ramped up slowly, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range. A narrow range is indicative of high purity.

2. Determination of Solubility:

  • Principle: Solubility is the property of a solid solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

  • Methodology: A known amount of this compound is added to a specific volume of the solvent (e.g., water, DMSO) at a controlled temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved solute is then determined analytically, often by techniques like UV-Vis spectroscopy or by gravimetric analysis after evaporating the solvent. For qualitative assessment, incremental amounts of the solute are added to the solvent until no more dissolves.

3. Determination of pKa via Titration:

  • Principle: The pKa values of the ionizable groups (the α-carboxyl and α-amino groups) are determined by acid-base titration.[6] At the pH where the net charge of the amino acid is zero, it is known as the isoelectric point (pI).[6][7]

  • Methodology:

    • A solution of this compound of known concentration is prepared in deionized water.

    • The initial pH of the solution is measured.

    • A standard solution of a strong base (e.g., NaOH) is incrementally added to the amino acid solution.

    • The pH is recorded after each addition of the titrant.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa values correspond to the pH at the midpoints of the buffering regions on the curve. The pKa of the carboxylic acid (pK₁) is determined from the first equivalence point, and the pKa of the amino group (pK₂) is determined from the second.

4. Purity Assessment by High-Performance Liquid Chromatography (HPLC):

  • Principle: HPLC is a powerful chromatographic technique used to separate, identify, and quantify each component in a mixture. Purity is often assessed using this method.[4]

  • Methodology:

    • A sample of this compound is dissolved in a suitable mobile phase solvent.

    • The sample is injected into the HPLC system.

    • The components of the sample are separated on a stationary phase (column) based on their differential partitioning between the mobile and stationary phases.

    • A detector (e.g., UV-Vis) measures the absorbance of the eluting components over time.

    • The resulting chromatogram shows peaks corresponding to different components. The area of the peak for this compound relative to the total area of all peaks is used to calculate its purity.

Visualized Workflow: Synthesis and Purification

The synthesis of this compound is a critical process for its application in research and manufacturing. A common method involves the hydrogenation of D-phenylglycine.[5][8] The following diagram illustrates a generalized workflow for this chemical synthesis and subsequent purification.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start: D-Phenylglycine dissolution Dissolution in Solvent (e.g., Water, Isopropanol, HCl) start->dissolution catalyst Addition of Catalyst (e.g., Pt/Rh on Carbon) dissolution->catalyst hydrogenation Hydrogenation in Autoclave (50-60°C, 8-10 bar H₂) catalyst->hydrogenation filtration Hot Filtration to Remove Catalyst hydrogenation->filtration Reaction Completion ph_adjust1 pH Adjustment to 2-2.5 (Precipitation Starts) filtration->ph_adjust1 ph_adjust2 pH Adjustment to 5-6 (Complete Precipitation) ph_adjust1->ph_adjust2 collection Product Collection (Filtration) ph_adjust2->collection washing Washing with Deionized Water collection->washing drying Drying in Vacuum Oven washing->drying final_product Final Product: This compound drying->final_product

Caption: Generalized workflow for the synthesis and purification of this compound.

References

D-Cyclohexylglycine structure and stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to D-Cyclohexylglycine: Structure, Stereochemistry, and Analysis

Abstract

This compound is a non-proteinogenic amino acid of significant interest in pharmaceutical research and medicinal chemistry. Its unique structure, featuring a bulky cyclohexyl side chain, imparts specific conformational constraints when incorporated into peptides and other bioactive molecules. This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and key analytical methodologies for this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and structured data to support advanced research and application.

Molecular Structure and Physicochemical Properties

This compound, systematically named (2R)-2-amino-2-cyclohexylacetic acid, is an analogue of glycine where one of the alpha-hydrogens is replaced by a cyclohexyl group.[1] This substitution introduces a chiral center and a lipophilic side chain, making it a valuable building block in peptide synthesis and for developing drugs targeting the central nervous system.[2][3][4] It often serves as a structural mimic of natural amino acids like valine and isoleucine.[5]

Chemical Structure

The structure consists of a central alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a cyclohexyl ring. The stereochemistry at the alpha-carbon is designated as "D" or (R).

D_Cyclohexylglycine_Structure cluster_main cluster_ring C_alpha C_carboxyl C_alpha->C_carboxyl N_amino C_alpha->N_amino H_alpha C_alpha->H_alpha C_cyclohexyl C_alpha->C_cyclohexyl O_double C_carboxyl->O_double OH_single C_carboxyl->OH_single C1 C_cyclohexyl->C1 C2 C1->C2 C3 C2->C3 C4 C3->C4 C5 C4->C5 C6 C5->C6 C6->C_cyclohexyl chiral_label (R)

Caption: 2D structure of D-(R)-Cyclohexylglycine.
Physicochemical Data

Key properties of this compound are summarized in the table below for quick reference.

PropertyValueReferences
IUPAC Name (2R)-2-amino-2-cyclohexylacetic acid[1]
Synonyms H-D-Chg-OH, (R)-α-Aminocyclohexylacetic acid[2][3][6]
CAS Number 14328-52-0[1][2][3][6]
Molecular Formula C₈H₁₅NO₂[1][2][3]
Molecular Weight 157.21 g/mol [1][2][3]
Appearance White powder[2]
Purity ≥98.0% (HPLC), ≥99% (Titration)[2][3]
SMILES N--INVALID-LINK--C(O)=O[3]
InChI Key WAMWSIDTKSNDCU-SSDOTTSWSA-N[3]

Stereochemistry

The stereochemical configuration of this compound is critical to its biological activity and its function as a chiral building block. The designation "D" refers to its relationship to D-glyceraldehyde. In the Cahn-Ingold-Prelog (CIP) system, the stereocenter at the alpha-carbon (Cα) is assigned as (R).

To determine the (R) configuration:

  • Assign Priorities: The four groups attached to the chiral Cα are prioritized based on atomic number:

    • -NH₂ (Nitrogen)

    • -COOH (Carbon bonded to two Oxygens)

    • -C₆H₁₁ (Cyclohexyl group)

    • -H (Hydrogen)

  • Orient the Molecule: With the lowest priority group (-H) pointing away from the viewer, the sequence from highest to lowest priority (1 → 2 → 3) proceeds in a clockwise direction, confirming the (R) assignment.

Stereoisomeric purity is paramount in drug development, as different enantiomers can have vastly different pharmacological and toxicological profiles.

Experimental Protocols

Synthesis via Asymmetric Hydrogenation

A robust method for preparing enantiomerically pure this compound is the asymmetric hydrogenation of the corresponding phenylglycine enantiomer.[5] The following protocol is adapted from established literature methods for the synthesis of the (S)-enantiomer.

Protocol: Synthesis of (R)-Cyclohexylglycine from (R)-Phenylglycine

  • Reactor Setup: A slurry of (R)-phenylglycine (1.0 eq.) in a solution of 30% aqueous HCl and water is placed in a high-pressure autoclave.

  • Catalyst Addition: A 5% Rhodium on Carbon (Rh/C) catalyst is added to the slurry.

  • Hydrogenation: The reactor is sealed, pressurized with H₂ gas (e.g., to 3.6 bar), and heated to 50 °C. The mixture is stirred continuously for approximately 40 hours.

  • Reaction Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

  • Catalyst Removal: After completion, the reaction mixture is cooled, and the catalyst is removed by filtration.[5]

  • Product Isolation: The filtrate is brought to room temperature, and the pH is carefully adjusted by the dropwise addition of 30% aqueous NaOH, leading to the precipitation of the product.

  • Purification: The resulting white solid is collected by filtration, washed with cold water, and dried in vacuo to yield (R)-Cyclohexylglycine.

Synthesis_Workflow start (R)-Phenylglycine + HCl/Water reactor Charge Autoclave start->reactor catalyst Add 5% Rh/C Catalyst reactor->catalyst hydrogenation Hydrogenate (50°C, 3.6 bar H₂) catalyst->hydrogenation monitoring Monitor via TLC hydrogenation->monitoring filtration Cool and Filter to Remove Catalyst monitoring->filtration Reaction Complete precipitation Neutralize with NaOH to Precipitate Product filtration->precipitation purification Filter, Wash (H₂O), and Dry in Vacuo precipitation->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.
Structural Elucidation and Purity Analysis

A combination of spectroscopic and chromatographic techniques is essential for confirming the structure and assessing the purity of the synthesized this compound.

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is used to confirm the molecular structure. While experimental spectra for the free amino acid are not widely published, predicted spectra and data from protected derivatives (e.g., Boc-D-cyclohexylglycine) are available.[7]

  • ¹H NMR: Expected signals would include a multiplet for the alpha-proton, broad multiplets for the 11 protons of the cyclohexyl ring, and signals for the amine and carboxylic acid protons (which may exchange in protic solvents).

  • ¹³C NMR: Would show distinct signals for the carboxyl carbon, the alpha-carbon, and the unique carbons of the cyclohexyl ring.

4.2.2 High-Performance Liquid Chromatography (HPLC) HPLC is the standard method for determining the purity and enantiomeric excess of the final product.

  • Purity Analysis: A reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water with TFA) is used. The purity is determined by integrating the area of the product peak relative to any impurity peaks. Commercial sources typically report purity levels of ≥98-99%.[2][3]

  • Enantiomeric Excess: A chiral column is required to separate the (R) and (S) enantiomers, confirming the stereochemical integrity of the product.

4.2.3 X-ray Crystallography X-ray crystallography provides unambiguous proof of the three-dimensional structure and absolute stereochemistry.[8][9]

  • Methodology: A high-quality single crystal of this compound is grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is collected.[8][10] By analyzing the intensities and positions of the diffracted spots, a 3D electron density map is generated, into which the atomic model is built and refined.[9][11] This technique yields precise data on bond lengths, bond angles, and the conformation of the cyclohexyl ring.

Analysis_Workflow cluster_structure Structural Confirmation cluster_purity Purity & Identity nmr NMR Spectroscopy (¹H, ¹³C) xray X-ray Crystallography hplc Purity via Reverse-Phase HPLC chiral_hplc Enantiomeric Excess via Chiral HPLC hplc->chiral_hplc Confirm Stereopurity sample Synthesized This compound sample->nmr Verify Covalent Structure sample->xray Determine 3D Structure & Absolute Stereochemistry sample->hplc Assess Chemical Purity

Caption: Analytical workflow for this compound characterization.

Biological Context and Applications

This compound's primary value lies in its application as a specialized building block in pharmaceutical development.

  • Peptide and Peptidomimetic Synthesis: When incorporated into peptides, the bulky cyclohexyl group restricts the conformational freedom of the peptide backbone, which can enhance binding affinity, selectivity, and metabolic stability. It is used in solution-phase peptide synthesis.[3]

  • Neurological Research: this compound and its derivatives are known to act as glycine receptor modulators.[2] Glycine receptors are crucial inhibitory neurotransmitter receptors in the central nervous system. Molecules that modulate these receptors are valuable candidates for developing therapeutics for neurological disorders and pain management.[2]

The diagram below illustrates the conceptual role of a this compound-derived compound as a modulator at an inhibitory synapse.

Signaling_Pathway cluster_synapse Inhibitory Synapse presynaptic Presynaptic Terminal postsynaptic Postsynaptic Terminal glycine Glycine receptor Glycine Receptor Ion Channel glycine->receptor:port Binds modulator D-Chg Derivative (Modulator) modulator->receptor:port Modulates ion_flow Cl⁻ Influx (Hyperpolarization) receptor->ion_flow Opens Channel

Caption: this compound derivative modulating a postsynaptic glycine receptor.

References

The Impact of D-Cyclohexylglycine on Peptide Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide therapeutics, the quest for enhanced stability, potency, and receptor selectivity is paramount. The incorporation of non-proteinogenic amino acids represents a cornerstone strategy in achieving these goals. Among these, D-Cyclohexylglycine (D-Chg) and its close analogue, D-Cyclohexylalanine (D-Cha), have emerged as valuable building blocks. Their unique structural features—a stereochemically inverted alpha-carbon and a bulky, hydrophobic cyclohexyl side chain—confer critical advantages to peptide drug candidates. This technical guide provides an in-depth exploration of the biological activity of peptides containing this compound, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing the underlying biological pathways. The inclusion of D-amino acids, such as this compound, is a well-established method to increase resistance to proteolytic degradation, as naturally occurring proteases are stereospecific for L-amino acids. Furthermore, the bulky cyclohexyl group provides steric hindrance, further shielding the peptide backbone from enzymatic cleavage. This enhanced stability translates to a longer in vivo half-life, a critical attribute for therapeutic efficacy. Beyond stability, the conformational constraints imposed by this compound can lock the peptide into a bioactive conformation, leading to increased binding affinity and selectivity for its target receptor.

Quantitative Biological Activity of Peptides Containing this compound Analogues

The incorporation of this compound and its analogues has proven effective in modulating the biological activity of peptides across various therapeutic areas. Below are tabulated summaries of quantitative data for peptides containing these residues, highlighting their impact on enzyme inhibition and receptor binding.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Substituted 4-amino-cyclohexylglycine and 4-arylcyclohexylalanine analogues have been investigated as potent inhibitors of Dipeptidyl Peptidase IV (DPP-IV), a key target in the treatment of type 2 diabetes.

CompoundStructureDPP-IV IC50 (nM)Reference
Bis-sulfonamide 15eSubstituted 4-amino cyclohexylglycine analogue2.6[1]
2,4-difluorobenzenesulfonamide 15bSubstituted 4-amino cyclohexylglycine analogue-[1]
1-naphthyl amide 16bSubstituted 4-amino cyclohexylglycine analogue-[1]
4-arylcyclohexylalanine analogue 284-arylcyclohexylalanine analogue4.8[2]

Note: Specific IC50 values for compounds 15b and 16b were not provided in the abstract, but they were noted to have an acceptable in vitro profile.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of peptides containing this compound.

Proteolytic Stability Assay

This protocol outlines a general method for assessing the stability of a peptide in the presence of proteases, such as those found in serum.

Materials:

  • Test peptide stock solution (1 mg/mL in a suitable solvent)

  • Human or animal serum/plasma

  • Quenching solution (e.g., 10% Trichloroacetic Acid (TCA) or Acetonitrile with 1% Trifluoroacetic Acid (TFA))

  • Incubation buffer (e.g., Phosphate Buffered Saline, PBS)

  • High-Performance Liquid Chromatography (HPLC) system or Mass Spectrometer (LC-MS or MALDI-TOF)

Procedure:

  • Preparation: Thaw serum or plasma on ice. To remove any precipitates, centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Reaction Setup: In a microcentrifuge tube, combine the serum/plasma with the test peptide to a final desired concentration. A typical starting concentration for the peptide is 100 µg/mL.

  • Incubation: Incubate the samples at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Quenching: Immediately stop the enzymatic degradation in each aliquot by adding an equal volume of quenching solution.

  • Clarification: Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Carefully collect the supernatant and analyze it by HPLC or Mass Spectrometry to quantify the amount of intact peptide remaining.

Data Analysis:

  • Plot the percentage of intact peptide remaining against time.

  • Calculate the half-life (t½), which is the time required for 50% of the peptide to be degraded.

Workflow for Proteolytic Stability Assay prep Prepare Serum/Plasma (Thaw, Centrifuge) setup Set up Reaction (Serum/Plasma + Peptide) prep->setup incubate Incubate at 37°C (Collect aliquots over time) setup->incubate quench Quench Reaction (Add TCA or Acetonitrile/TFA) incubate->quench clarify Clarify Sample (Centrifuge) quench->clarify analysis Analyze Supernatant (HPLC or LC-MS) clarify->analysis data Data Analysis (Calculate Half-life) analysis->data

Workflow for Proteolytic Stability Assay
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This method determines the Minimum Inhibitory Concentration (MIC) of a peptide, which is the lowest concentration that inhibits visible microbial growth.

Materials:

  • Test peptide

  • Bacterial strain (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Culture Preparation: Inoculate the test bacterium in MHB and incubate until it reaches the logarithmic growth phase. Adjust the culture to a concentration of approximately 1 x 10^8 CFU/mL. Dilute this suspension to a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Peptide Dilution Series: Prepare a serial two-fold dilution of the test peptide in MHB in the 96-well plate.

  • Inoculation: Add the diluted bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest peptide concentration at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Workflow for MIC Determination culture Prepare Bacterial Culture (Logarithmic Phase) inoculate Inoculate Wells (Add bacteria to peptide dilutions) culture->inoculate dilute_peptide Prepare Peptide Dilution Series (in 96-well plate) dilute_peptide->inoculate incubate Incubate at 37°C (18-24 hours) inoculate->incubate read_mic Determine MIC (Visual or Spectrophotometric) incubate->read_mic

Workflow for MIC Determination
Dipeptidyl Peptidase IV (DPP-IV) Inhibitor Screening Assay

This protocol describes a fluorescence-based assay to screen for DPP-IV inhibitors.

Materials:

  • Human recombinant DPP-IV enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-Aminomethylcoumarin)

  • Assay Buffer (e.g., Tris-HCl)

  • Test compounds (potential inhibitors)

  • 96-well black microtiter plate

  • Fluorometer

Procedure:

  • Reagent Preparation: Prepare solutions of DPP-IV enzyme, substrate, and test compounds in assay buffer.

  • Assay Setup: In the wells of the microtiter plate, add the assay buffer, DPP-IV enzyme, and the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (no inhibitor).

  • Pre-incubation: Pre-incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined time (e.g., 30 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition versus the compound concentration and determine the IC50 value.

Signaling Pathways

Opioid Receptor Signaling

Peptides containing this compound can act as agonists or antagonists at opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of an opioid agonist to its receptor initiates a signaling cascade that ultimately leads to analgesia.

Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm opioid Opioid Peptide (e.g., with D-Chg) receptor Opioid Receptor (GPCR) opioid->receptor Binds g_protein G-protein (Gi/o) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits ion_channel Ion Channel (e.g., K+, Ca2+) g_protein->ion_channel Modulates mapk MAPK Pathway g_protein->mapk Activates camp cAMP ac->camp Decreases analgesia Analgesia and other cellular responses ion_channel->analgesia pka PKA camp->pka Inhibits pka->analgesia mapk->analgesia

Opioid Receptor Signaling Pathway

Conclusion

The incorporation of this compound and its analogues into peptide sequences is a powerful strategy for enhancing their therapeutic potential. The increased proteolytic stability and conformational rigidity imparted by these residues can lead to peptides with improved pharmacokinetic profiles and enhanced biological activity. The quantitative data presented for DPP-IV inhibitors clearly demonstrates the potency that can be achieved with this approach. The detailed experimental protocols provided in this guide offer a practical framework for researchers to evaluate the biological activity of their own this compound-containing peptides. As our understanding of structure-activity relationships continues to grow, the rational design of peptides incorporating such unnatural amino acids will undoubtedly play an increasingly important role in the development of next-generation peptide therapeutics.

References

D-Cyclohexylglycine: A Technical Guide to its Application in Protein Engineering for Enhanced Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and protein engineering, the incorporation of unnatural amino acids (UAAs) into peptides and proteins has emerged as a powerful strategy to enhance their therapeutic properties. Among the diverse array of available UAAs, D-Cyclohexylglycine (D-Chg) has garnered significant attention due to its unique structural features. This bulky, hydrophobic amino acid, with its cyclohexyl side chain, offers a compelling tool to modulate the conformation, stability, and biological activity of proteins and peptides. This in-depth technical guide explores the multifaceted role of D-Chg in protein engineering, providing a comprehensive overview of its applications, methodologies for its incorporation, and its impact on the development of novel therapeutics.

Physicochemical Properties of this compound

This compound is a non-proteinogenic amino acid characterized by a cyclohexyl group attached to the α-carbon. This aliphatic, cyclic side chain imparts significant steric bulk and hydrophobicity.

PropertyValueReference
Molecular Formula C8H15NO2[1]
Molecular Weight 157.21 g/mol [1]
Chirality D-enantiomer

The D-configuration of the amino acid provides inherent resistance to proteolytic degradation by endogenous proteases, which primarily recognize L-amino acids. This property is of paramount importance in the design of peptide-based drugs with improved in vivo stability and oral bioavailability.

Impact of this compound Incorporation on Protein and Peptide Properties

The introduction of D-Chg into a peptide or protein sequence can profoundly influence its structural and functional characteristics.

Enhanced Proteolytic Stability

The D-amino acid configuration of D-Chg renders peptide bonds involving this residue resistant to cleavage by most common proteases. This increased stability translates to a longer in vivo half-life, a critical attribute for therapeutic peptides.

Increased Binding Affinity and Potency

The bulky and hydrophobic nature of the cyclohexyl side chain can promote favorable interactions within the binding pocket of a target receptor or enzyme. By occupying hydrophobic pockets and inducing specific conformational constraints, D-Chg can significantly enhance binding affinity and, consequently, the biological potency of the molecule.

Quantitative data on the direct impact of D-Chg substitution on binding affinity (e.g., IC50 or Kd values) is often specific to the target and the position of substitution within the peptide sequence. Structure-activity relationship (SAR) studies are crucial to determine the optimal placement of D-Chg to maximize these effects.

Conformational Constraint

The steric hindrance imposed by the cyclohexyl group restricts the conformational freedom of the peptide backbone. This can pre-organize the peptide into a bioactive conformation that is more favorable for receptor binding, reducing the entropic penalty of binding and leading to higher affinity.

Applications in Drug Development

The unique properties of D-Chg have been successfully leveraged in the development of several therapeutic agents.

Zilucoplan: A Case Study

Zilucoplan is a macrocyclic peptide inhibitor of complement component C5 approved for the treatment of generalized myasthenia gravis.[1] Its structure incorporates several unnatural amino acids, including this compound.[1] The inclusion of D-Chg in zilucoplan contributes to its high affinity and specificity for C5, as well as its enhanced stability.[1]

DrugTargetTherapeutic AreaRole of this compound
Zilucoplan Complement component C5Myasthenia GravisContributes to high affinity, specificity, and stability
Other Therapeutic Areas

The application of D-Chg extends to other therapeutic areas, including the development of:

  • Neurokinin-1 (NK1) Receptor Antagonists: For the treatment of chemotherapy-induced nausea and vomiting, and potentially for other central nervous system disorders.

  • Somatostatin Analogs: For the treatment of acromegaly and neuroendocrine tumors.

Experimental Protocols for Incorporating this compound

The site-specific incorporation of D-Chg into peptides and proteins can be achieved through several methodologies.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the most common method for producing synthetic peptides containing D-Chg. The following is a generalized protocol based on Fmoc chemistry.

Materials:

  • Fmoc-D-Cyclohexylglycine (Fmoc-D-Chg-OH)

  • Rink Amide resin or other suitable solid support

  • Fmoc-protected L-amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Solvents (DMF, DCM)

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling reagent and a base.

  • Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.

  • Chain Elongation: Sequentially couple the remaining amino acids, including Fmoc-D-Chg-OH, using the same deprotection and coupling steps.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Solid-Phase Peptide Synthesis of a D-Chg Containing Peptide:

SPPS_Workflow Resin Resin Swelling Coupling1 First Amino Acid Coupling Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling_DChg Couple Fmoc-D-Chg-OH Deprotection1->Coupling_DChg Deprotection_DChg Fmoc Deprotection Coupling_DChg->Deprotection_DChg Elongation Continue Chain Elongation Deprotection_DChg->Elongation Cleavage Cleavage from Resin & Side-Chain Deprotection Elongation->Cleavage Purification RP-HPLC Purification Cleavage->Purification FinalPeptide Pure D-Chg Peptide Purification->FinalPeptide

SPPS workflow for a D-Chg peptide.

Enzymatic Incorporation via Engineered Aminoacyl-tRNA Synthetases

For the incorporation of D-Chg into larger proteins produced in cellular or cell-free systems, an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA are required.

General Workflow:

  • Creation of an Orthogonal tRNA-Synthetase Pair: An aaRS/tRNA pair from a different species (e.g., from an archaeon) is chosen that does not cross-react with the host's endogenous pairs.

  • Engineering the Aminoacyl-tRNA Synthetase: The active site of the orthogonal aaRS is mutated to specifically recognize and charge D-Chg onto its cognate tRNA. This is typically achieved through rounds of directed evolution and selection.

  • Transformation and Expression: The genes for the engineered aaRS and its cognate tRNA are introduced into the host organism (e.g., E. coli) along with the gene for the target protein containing an amber stop codon (UAG) at the desired incorporation site.

  • Protein Expression: The host is cultured in the presence of D-Chg, which is then incorporated into the target protein at the position of the amber codon.

Logical Relationship for Engineering an aaRS for D-Chg:

aaRS_Engineering OrthogonalPair Select Orthogonal aaRS/tRNA Pair Mutagenesis Mutagenize aaRS Active Site OrthogonalPair->Mutagenesis Library Create aaRS Library Mutagenesis->Library PositiveSelection Positive Selection (in presence of D-Chg) Library->PositiveSelection NegativeSelection Negative Selection (in absence of D-Chg) PositiveSelection->NegativeSelection NegativeSelection->Library Iterate EnrichedSynthetase Enriched D-Chg-specific aaRS NegativeSelection->EnrichedSynthetase

Directed evolution of an aaRS for D-Chg.

Cell-Free Protein Synthesis (CFPS)

CFPS offers a powerful alternative for the incorporation of D-Chg, providing greater control over the reaction environment.

Protocol Overview:

  • Prepare Cell Extract: Prepare a cell extract from an appropriate E. coli strain.

  • Prepare Reaction Mixture: Combine the cell extract with a reaction buffer containing amino acids (excluding the one to be replaced), energy sources (ATP, GTP), the engineered aaRS, its cognate tRNA, and D-Chg.

  • Add DNA Template: Add the DNA template encoding the target protein with an amber stop codon at the desired site of D-Chg incorporation.

  • Incubation: Incubate the reaction mixture to allow for transcription and translation.

  • Purification: Purify the resulting protein containing D-Chg.

Signaling Pathways Modulated by D-Chg Containing Peptides

The incorporation of D-Chg has been instrumental in developing potent modulators of key signaling pathways.

Neurokinin-1 (NK1) Receptor Signaling

NK1 receptor antagonists containing D-Chg block the binding of Substance P, thereby inhibiting downstream signaling cascades involved in nausea and vomiting.

NK1_Signaling cluster_membrane Cell Membrane NK1R NK1 Receptor Gq Gq Protein NK1R->Gq Activates SubstanceP Substance P SubstanceP->NK1R Binds DChg_Antagonist D-Chg containing Antagonist DChg_Antagonist->NK1R Blocks PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca2+ & PKC IP3_DAG->Ca_PKC Downstream Downstream Signaling (Emesis) Ca_PKC->Downstream

NK1 receptor signaling and its inhibition.

Somatostatin Receptor Signaling

Somatostatin analogs incorporating D-Chg exhibit enhanced binding to somatostatin receptors (SSTRs), leading to potent inhibition of hormone secretion.

SSTR_Signaling cluster_membrane Cell Membrane SSTR Somatostatin Receptor Gi Gi Protein SSTR->Gi Activates Somatostatin Somatostatin Somatostatin->SSTR Binds DChg_Analog D-Chg containing Analog DChg_Analog->SSTR Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces HormoneSecretion Hormone Secretion cAMP->HormoneSecretion Stimulates

Somatostatin receptor signaling pathway.

Conclusion

This compound stands out as a valuable tool in the arsenal of protein engineers and drug developers. Its unique combination of steric bulk, hydrophobicity, and D-configuration offers a powerful means to enhance the stability, binding affinity, and overall therapeutic potential of peptides and proteins. As methodologies for the incorporation of unnatural amino acids continue to advance, the strategic use of D-Chg is poised to play an increasingly important role in the design of next-generation biologics with improved efficacy and pharmacokinetic profiles. The detailed protocols and conceptual frameworks provided in this guide aim to facilitate the exploration and application of this compound in pioneering research and development endeavors.

References

The Pivotal Role of D-Cyclohexylglycine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-Cyclohexylglycine, a non-proteinogenic amino acid, has emerged as a crucial building block in medicinal chemistry, offering unique structural and functional properties that address key challenges in drug design and development. Its incorporation into therapeutic candidates can significantly enhance pharmacological profiles, leading to improved efficacy, stability, and target specificity. This technical guide provides an in-depth analysis of the synthesis, applications, and mechanisms of action of this compound and its derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Synthesis of Enantiomerically Pure this compound

The biological activity of chiral molecules is often enantiomer-dependent. Therefore, the synthesis of enantiomerically pure this compound is paramount for its successful application in medicinal chemistry. A common and effective method involves the catalytic hydrogenation of D-phenylglycine.

Experimental Protocol: Synthesis of (R)-Cyclohexylglycine

This protocol is adapted from the work of Minnaard, Boesten, and Zeegers (1999).[1]

Materials:

  • (R)-phenylglycine

  • 5% Rhodium on Carbon (Rh/C) catalyst

  • 30% aqueous Hydrochloric Acid (HCl)

  • 30% aqueous Sodium Hydroxide (NaOH)

  • Water

  • Autoclave

Procedure:

  • A slurry of 20.0 g (0.132 mol) of (R)-phenylglycine in a solution of 25 g (0.208 mol) of 30% aqueous HCl and 90 g of water is placed in an autoclave.

  • 2.10 g of 5% Rh/C catalyst (with a moisture content of 59%) is added to the slurry.

  • The mixture is stirred at 50°C. After approximately 30 minutes, the starting material completely dissolves.

  • Stirring is continued at 50°C for 40 hours under a hydrogen gas pressure of 3.6 bar. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the catalyst is removed by filtration.

  • The reaction mixture is cooled to room temperature.

  • 27 g (0.203 mol) of 30% aqueous NaOH is added dropwise to the filtrate, resulting in the precipitation of a white solid.

  • The white solid is collected by filtration, washed with water, and dried in a vacuum to yield (R)-cyclohexylglycine.

This method provides a high yield and preserves the stereochemical integrity of the chiral center.

Applications in Medicinal Chemistry

The unique structural features of this compound, particularly its bulky and hydrophobic cyclohexyl side chain, have led to its widespread use in several areas of drug discovery.

Peptide and Peptidomimetic Design

Incorporating this compound into peptides can significantly enhance their therapeutic potential. The D-configuration provides resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide. The cyclohexyl side chain can improve receptor binding affinity and specificity by engaging in favorable hydrophobic interactions within the binding pocket.

Neurological Disorders

This compound and its derivatives are valuable tools in neuroscience research and for the development of therapeutics targeting the central nervous system.[2] It has been identified as a modulator of glycine receptors and may influence synaptic transmission.[2] Glycine is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[3][4][5] Modulation of the NMDA receptor signaling pathway is a promising strategy for treating a range of neurological and psychiatric disorders.[6][7]

Signaling Pathway: Glycine Modulation of the NMDA Receptor

NMDA_Receptor_Modulation cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate Glutamate_cleft Glutamate Glutamate->Glutamate_cleft Release NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate_cleft->NMDA_R Binds to GluN2 Glycine Glycine / this compound Glycine->NMDA_R Binds to GluN1 (Co-agonist) Ca_channel Ca²⁺ Channel NMDA_R->Ca_channel Opens CaMKII CaMKII Ca_channel->CaMKII Ca²⁺ influx activates Signaling Downstream Signaling (e.g., LTP, LTD) CaMKII->Signaling

Glycine co-agonist activity at the NMDA receptor.
Enzyme Inhibition

Derivatives of this compound have shown promise as potent and selective enzyme inhibitors. A notable example is the development of 4-amino cyclohexylglycine analogues as inhibitors of dipeptidyl peptidase IV (DPP-IV), a key target in the treatment of type 2 diabetes.

Table 1: DPP-IV Inhibitory Activity of 4-Amino Cyclohexylglycine Analogues

CompoundStructureDPP-IV IC50 (nM)
15b2,4-difluorobenzenesulfonamide derivative-
15eBis-sulfonamide derivative2.6
16b1-naphthyl amide derivative-
Data extracted from Parmee et al., 2004.[8] Note: Specific IC50 values for 15b and 16b were not provided in the abstract.

The data indicates that subtle structural modifications to the this compound scaffold can lead to highly potent enzyme inhibitors.[8]

This compound as a Chiral Auxiliary

Beyond its direct incorporation into drug candidates, this compound can be employed as a chiral auxiliary to control the stereochemical outcome of asymmetric syntheses. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a chemical transformation to yield a specific stereoisomer.

Experimental Workflow: Asymmetric Synthesis Using a Chiral Auxiliary

The following represents a generalized workflow for the use of a chiral auxiliary in asymmetric synthesis.

Chiral_Auxiliary_Workflow Prochiral Prochiral Substrate Attachment Attachment of Auxiliary Prochiral->Attachment Auxiliary Chiral Auxiliary (e.g., this compound derivative) Auxiliary->Attachment Chiral_Substrate Chiral Substrate-Auxiliary Adduct Attachment->Chiral_Substrate Diastereoselective_Reaction Diastereoselective Reaction (e.g., alkylation, aldol reaction) Chiral_Substrate->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage of Auxiliary Diastereomeric_Product->Cleavage Enantiomerically_Pure_Product Enantiomerically Pure Product Cleavage->Enantiomerically_Pure_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Generalized workflow for asymmetric synthesis using a chiral auxiliary.

This strategy allows for the efficient production of enantiomerically pure compounds, which is a critical aspect of modern pharmaceutical development.[9]

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry. Its unique structural properties contribute to enhanced metabolic stability, improved receptor interactions, and the ability to control stereochemistry in asymmetric synthesis. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic application of this compound and its derivatives will undoubtedly play an increasingly important role in the future of drug discovery.

References

D-Cyclohexylglycine in Neurotransmitter Research: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

D-Cyclohexylglycine, a non-proteinogenic amino acid, has garnered interest within the scientific community for its potential applications in neurotransmitter research and as a building block in the development of novel therapeutics targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of its known roles, with a focus on its interaction with neurotransmitter systems, particularly the N-methyl-D-aspartate (NMDA) receptor. While direct quantitative data on the binding affinity and potency of this compound at specific neurotransmitter receptors is not extensively available in publicly accessible literature, this guide outlines its general applications and the experimental methodologies used to characterize such compounds.

Core Concepts and Applications

This compound is recognized as a derivative of glycine, the simplest proteinogenic amino acid, which also functions as a neurotransmitter. Its primary applications in neuroscience research include:

  • Pharmaceutical Development: It serves as a key structural component in the synthesis of more complex molecules designed to interact with the CNS.[1] Its incorporation into peptide-based drugs can enhance their metabolic stability and pharmacokinetic properties.

  • Neurotransmitter Modulation: It is described as a modulator of glycine receptors and is utilized in studies aimed at understanding synaptic transmission.[1] The modulation of the glycine co-agonist site on the NMDA receptor is a significant area of interest for therapeutic intervention in various neurological and psychiatric disorders.

The NMDA Receptor and the Glycine Co-agonist Site

The NMDA receptor is a crucial ionotropic glutamate receptor that plays a pivotal role in synaptic plasticity, learning, and memory. For the NMDA receptor to be activated, it requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. This co-agonist binding site is a key target for drug development, as modulating its activity can either enhance or reduce NMDA receptor function.

Below is a conceptual diagram illustrating the NMDA receptor signaling pathway and the role of the glycine co-agonist site.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor Glutamate Site Glycine Site Ion Channel Glutamate->NMDA_Receptor:GluN2 Binds Glycine_D-Serine Glycine / D-Serine Glycine_D-Serine->NMDA_Receptor:GluN1 Binds This compound This compound (Modulator) This compound->NMDA_Receptor:GluN1 Modulates Ca_Influx Ca²⁺ Influx NMDA_Receptor:channel->Ca_Influx Allows Downstream_Signaling Downstream Signaling (e.g., LTP, LTD) Ca_Influx->Downstream_Signaling Activates Mg_Block Mg²⁺ Block Mg_Block->NMDA_Receptor:channel Blocks at Resting Potential

NMDA Receptor Signaling Pathway

Quantitative Data Summary

A thorough review of available scientific literature did not yield specific quantitative data for this compound's binding affinity (Kᵢ) or its potency (IC₅₀/EC₅₀) at the NMDA receptor glycine site or other neurotransmitter receptors. Research in this area often focuses on more complex derivatives of this compound. The table below is provided as a template for the type of data that would be essential for a comprehensive evaluation of this compound's pharmacological profile.

Receptor/SiteLigandAssay TypeKᵢ (nM)IC₅₀ (nM)EfficacyReference
NMDA/Glycine SiteThis compoundRadioligand BindingData not availableData not availableData not available
AMPA ReceptorThis compoundElectrophysiologyData not availableData not availableData not available
Kainate ReceptorThis compoundCalcium ImagingData not availableData not availableData not available

Experimental Protocols

The characterization of compounds like this compound at neurotransmitter receptors involves a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments typically employed in this field of research.

Radioligand Binding Assay for the NMDA Receptor Glycine Site

This assay is used to determine the binding affinity of a test compound for the glycine binding site of the NMDA receptor.

Objective: To measure the Kᵢ of this compound.

Materials:

  • Rat cortical membranes (source of NMDA receptors)

  • [³H]-Glycine or a suitable radiolabeled antagonist (e.g., [³H]-MDL 105,519)

  • Test compound (this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous ligands.

  • Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value and calculate the Kᵢ using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow A Prepare Rat Cortical Membranes B Incubate Membranes with [³H]-Ligand and this compound A->B C Separate Bound and Free Ligand via Vacuum Filtration B->C D Wash Filters to Remove Non-specific Binding C->D E Measure Radioactivity with Scintillation Counting D->E F Calculate IC₅₀ and Kᵢ Values E->F

Radioligand Binding Assay Workflow
Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the functional effects of a compound on ion channels, such as the NMDA receptor.

Objective: To determine if this compound acts as an agonist, antagonist, or modulator of NMDA receptor-mediated currents.

Materials:

  • Cultured neurons or brain slices

  • Patch-clamp rig (microscope, micromanipulator, amplifier)

  • Glass micropipettes

  • Extracellular solution (containing NMDA and varying concentrations of this compound)

  • Intracellular solution (for the recording pipette)

  • Data acquisition software

Procedure:

  • Cell Preparation: Prepare cultured neurons or acute brain slices.

  • Pipette Preparation: Fabricate glass micropipettes with a specific resistance and fill with intracellular solution.

  • Seal Formation: Under visual guidance, bring the micropipette into contact with the cell membrane and apply suction to form a high-resistance "gigaseal".

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving electrical access to the cell's interior.

  • Recording: Clamp the cell at a specific holding potential (e.g., -60 mV) and record baseline currents.

  • Drug Application: Perfuse the cell with the extracellular solution containing NMDA to elicit a current. Then, co-apply this compound at various concentrations with NMDA.

  • Data Analysis: Measure the changes in the amplitude and kinetics of the NMDA-evoked currents in the presence of this compound to determine its effect.

Electrophysiology_Workflow A Prepare Neuronal Culture or Brain Slice B Establish Whole-Cell Patch-Clamp Configuration A->B C Record Baseline Membrane Currents B->C D Apply NMDA to Elicit Receptor Current C->D E Co-apply this compound with NMDA D->E F Analyze Changes in Current Amplitude and Kinetics E->F

Electrophysiology Experimental Workflow

Conclusion

This compound remains a compound of interest for its potential role in modulating neurotransmitter systems, particularly through the glycine site of the NMDA receptor. While its primary current application appears to be as a structural motif in the design of more complex CNS-active compounds, a full understanding of its intrinsic pharmacological properties requires further investigation. The experimental protocols detailed in this guide provide a framework for the systematic characterization of this compound and similar molecules, which is essential for advancing our understanding of neurotransmission and for the development of novel therapies for neurological disorders. Future research focused on generating robust quantitative data for this compound will be critical to fully elucidate its therapeutic potential.

References

Constraining Conformational Landscapes: A Technical Guide to D-Cyclohexylglycine in Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery and development. These unique building blocks offer a powerful toolkit to modulate the pharmacological properties of peptides, including their potency, stability, and bioavailability. Among these, D-Cyclohexylglycine (D-Chg), with its bulky and hydrophobic cyclohexyl side chain, imposes significant conformational constraints on the peptide backbone. This technical guide provides an in-depth exploration of the conformational landscape of D-Chg, detailing its synthesis, structural impact, and application in therapeutic peptide design. We present a summary of key conformational parameters, detailed experimental protocols for the synthesis and analysis of D-Chg-containing peptides, and a visualization of its role in a relevant biological signaling pathway.

Introduction

Peptides are increasingly recognized as a versatile class of therapeutics, offering high specificity and potency. However, their clinical utility can be hampered by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and off-target effects. The strategic incorporation of conformationally constrained amino acids, such as this compound, is a proven strategy to overcome these limitations.

This compound is a non-proteinogenic amino acid that serves as a structural mimic of residues like valine and isoleucine, but with a significantly larger and more rigid side chain.[1] This steric bulk restricts the rotational freedom around the peptide backbone, guiding the peptide into well-defined secondary structures. The D-configuration of the alpha-carbon further contributes to proteolytic resistance. Understanding the precise conformational preferences of D-Chg is therefore critical for the rational design of peptidomimetics with enhanced therapeutic profiles.

Conformational Constraints of this compound

The incorporation of this compound into a peptide chain profoundly influences its local and global conformation. The bulky cyclohexyl group restricts the accessible regions of the Ramachandran plot for the D-Chg residue and its neighboring amino acids. This steric hindrance can be leveraged to induce specific secondary structures, such as β-turns and helical motifs.

Quantitative Conformational Data
Dihedral AngleSymbolExpected Range (°)
Phiφ+40 to +80
Psiψ-60 to +60
Chi 1 (N-Cα-Cβ-Cγ)χ1-80 to -40 or +40 to +80
Chi 2 (Cα-Cβ-Cγ-Cδ)χ2Variable

Note: These values are representative and can vary depending on the local peptide sequence and environmental factors.

Experimental Protocols

Synthesis of this compound-Containing Peptides

The synthesis of peptides incorporating this compound can be readily achieved using standard solid-phase peptide synthesis (SPPS) protocols. Both Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protection strategies can be employed.

Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF (5 times) and then with dichloromethane (DCM) (3 times) to remove residual piperidine and prepare for coupling.

  • Amino Acid Coupling:

    • Dissolve Fmoc-D-Cyclohexylglycine-OH (3 equivalents) and a coupling agent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final coupling and Fmoc deprotection, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to determine the solution conformation of peptides.

Protocol: 2D NMR Spectroscopy for Conformational Analysis

  • Sample Preparation: Dissolve the purified D-Chg-containing peptide in an appropriate deuterated solvent (e.g., DMSO-d6, CD3OH, or H2O/D2O 9:1) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a series of 2D NMR spectra, including:

    • TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons (< 5 Å), which provide crucial distance restraints.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens, aiding in resonance assignment.

  • Resonance Assignment: Sequentially assign all proton, carbon, and nitrogen resonances using the combination of TOCSY and NOESY/ROESY spectra.

  • Structural Restraint Collection:

    • Distance Restraints: Integrate the cross-peak volumes in the NOESY/ROESY spectra to derive interproton distance restraints.

    • Dihedral Angle Restraints: Measure the ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra to restrain the phi (φ) dihedral angle using the Karplus equation.

  • Structure Calculation: Use the collected distance and dihedral angle restraints as input for molecular dynamics and simulated annealing calculations using software such as CYANA, XPLOR-NIH, or Amber to generate a family of low-energy solution structures.

  • Structure Validation: Analyze the quality of the calculated structures based on the agreement with the experimental restraints and stereochemical parameters.

Conformational Analysis by X-ray Crystallography

X-ray crystallography provides high-resolution information on the solid-state conformation of peptides.

Protocol: Peptide Crystallization and X-ray Diffraction

  • Peptide Purity: Ensure the peptide is of high purity (>98%) as impurities can hinder crystallization.

  • Crystallization Screening: Screen a wide range of crystallization conditions using commercially available or custom-made screens. The hanging drop or sitting drop vapor diffusion method is commonly used. Vary parameters such as precipitant type and concentration, pH, temperature, and peptide concentration.

  • Crystal Optimization: Optimize the initial crystallization conditions that yield crystals by fine-tuning the parameters to obtain larger, single, well-diffracting crystals.

  • Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and transfer them to a cryo-protectant solution to prevent ice formation during data collection at low temperatures.

  • X-ray Diffraction Data Collection: Mount the cryo-cooled crystal on a goniometer and expose it to a monochromatic X-ray beam. Collect diffraction data using a suitable detector.

  • Data Processing and Structure Solution: Process the diffraction data to obtain reflection intensities. Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or direct methods.

  • Model Building and Refinement: Build an atomic model of the peptide into the electron density map and refine the model against the diffraction data to obtain the final crystal structure.

  • Structure Analysis: Analyze the final structure to determine bond lengths, bond angles, and dihedral angles, including the φ, ψ, and χ angles of the this compound residue.

Application in Drug Design: Targeting the CXCR4 Receptor

D-amino acids, including this compound, are utilized in the design of antagonists for the CXCR4 receptor, a key player in cancer metastasis and HIV entry. The incorporation of D-amino acids enhances the stability of these peptide-based drugs against degradation by proteases. The conformational constraints imposed by D-Chg can help to lock the peptide into a bioactive conformation that binds with high affinity to the receptor.

Below is a simplified representation of the CXCR4 signaling pathway and the inhibitory action of a D-Chg-containing peptide antagonist.

CXCR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CXCL12 CXCL12 (Ligand) CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds and Activates Antagonist D-Chg Peptide Antagonist Antagonist->CXCR4 Blocks Binding G_protein G-protein CXCR4->G_protein Activates Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) G_protein->Downstream Initiates Cascade Cellular_Response Cellular Response (Migration, Proliferation) Downstream->Cellular_Response Leads to

CXCR4 signaling and its inhibition by a D-Chg peptide antagonist.

The following diagram illustrates a general workflow for the discovery and development of a this compound-containing peptide drug.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Target Target Identification (e.g., CXCR4) Library Peptide Library Design (with D-Chg) Target->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Conformation Conformational Analysis (NMR, X-ray) SAR->Conformation Lead Lead Candidate Selection SAR->Lead ADME_Tox ADME/Tox Studies Lead->ADME_Tox In_Vivo In Vivo Efficacy ADME_Tox->In_Vivo Phase1 Phase I In_Vivo->Phase1 Phase2 Phase II Phase1->Phase2 Phase3 Phase III Phase2->Phase3

Workflow for the development of a D-Chg-containing peptide therapeutic.

Conclusion

This compound is a valuable tool in the arsenal of medicinal chemists and peptide scientists. Its inherent conformational rigidity and resistance to proteolysis make it an ideal building block for the design of stable and potent peptide therapeutics. By understanding its conformational preferences and employing robust synthetic and analytical methodologies, researchers can effectively harness the potential of this compound to develop next-generation peptide drugs with improved pharmacokinetic and pharmacodynamic properties. This guide provides a foundational framework for the investigation and application of this important non-natural amino acid.

References

D-Cyclohexylglycine: A Chiral Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

D-Cyclohexylglycine is a non-proteinogenic α-amino acid that has garnered significant attention in the fields of organic synthesis and medicinal chemistry.[1][2] Its unique structural feature, a bulky cyclohexyl group attached to the α-carbon, imparts valuable properties to molecules that incorporate it, making it a crucial chiral building block for the synthesis of complex pharmaceuticals and other bioactive compounds.[3][4] This guide provides a comprehensive overview of this compound, including its properties, synthesis, and key applications, with a focus on its role in drug development.

Physicochemical and Chiral Properties

This compound is a white crystalline powder with well-defined physical and chemical properties that are critical for its use in synthesis.[1][2] Its chirality is a key feature, enabling the stereoselective synthesis of target molecules.

PropertyValueReference(s)
Molecular Formula C₈H₁₅NO₂[5][6]
Molecular Weight 157.21 g/mol [5][6]
Appearance White powder[1][6]
Melting Point 256 °C[1]
Specific Rotation [α] -34.5° (c=0.4, 5N HCl)[1]
CAS Number 14328-52-0[1][5]
Purity Typically ≥ 98.0% (HPLC) or ≥ 99% (Titration)[6][7]

Synthesis of this compound

The most common and efficient method for the preparation of enantiomerically pure this compound is the catalytic hydrogenation of D-phenylglycine.[8] This method preserves the stereochemistry of the starting material, providing the desired D-enantiomer with high purity.

Experimental Protocol: Hydrogenation of D-Phenylglycine

This protocol is based on established literature procedures for the synthesis of cyclohexylglycine via hydrogenation.[8]

Materials:

  • D-Phenylglycine

  • 5% Rhodium on Carbon (Rh/C) catalyst

  • 30% aqueous Hydrochloric Acid (HCl)

  • Deionized water

  • 30% aqueous Sodium Hydroxide (NaOH)

Procedure:

  • A slurry of D-phenylglycine in a solution of 30% aqueous HCl and deionized water is placed in a high-pressure autoclave.

  • A catalytic amount of 5% Rh/C is added to the slurry.

  • The autoclave is sealed and purged with nitrogen before being pressurized with hydrogen gas (e.g., to 3.6 bar).

  • The reaction mixture is heated (e.g., to 50 °C) and stirred vigorously for an extended period (e.g., 40 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • After completion, the autoclave is cooled, and the catalyst is removed by filtration.

  • The filtrate is brought to room temperature, and the pH is adjusted by the dropwise addition of 30% aqueous NaOH to precipitate the product.

  • The resulting white solid, this compound, is collected by filtration, washed with water, and dried under vacuum.

This process typically yields this compound in high yield (e.g., 92-98%) and with excellent enantiomeric purity (e.g., >99% e.e.).[1][8]

Applications in Organic Synthesis and Drug Development

This compound serves as a versatile chiral building block in a variety of synthetic applications, particularly in the pharmaceutical industry.[2][3] Its incorporation into peptide chains can enhance their resistance to enzymatic degradation, thereby improving their pharmacological stability.[1]

Peptide Synthesis

This compound and its protected derivatives, such as Fmoc-D-Cyclohexylglycine and Boc-D-Cyclohexylglycine, are widely used in solid-phase and solution-phase peptide synthesis.[1][9][10] The bulky cyclohexyl side chain can influence the secondary structure of peptides, acting as an inducer of β-turns and 3₁₀-helices.[11] This conformational constraint is often desirable in the design of bioactive peptides with specific receptor binding properties.

Chiral Auxiliary

While not as common as other chiral auxiliaries, derivatives of this compound can be employed to control the stereochemistry of chemical reactions.[12] The chiral center of the amino acid can direct the approach of reagents to a prochiral center, leading to the formation of a desired stereoisomer.

Synthesis of Bioactive Molecules

The unique steric and hydrophobic properties imparted by the cyclohexyl group make this compound a valuable component in the synthesis of a wide range of bioactive molecules.[3][4] It has been used in the development of:

  • Antiviral Drugs: As a key intermediate in the synthesis of compounds targeting viral replication.[2][13]

  • Anticancer Agents: Incorporated into molecules designed to interact with specific biological targets involved in cancer progression.[2]

  • DPP-IV Inhibitors: Derivatives of cyclohexylglycine have been developed as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism, making them useful in the treatment of type 2 diabetes.[1]

  • Neurotransmitter Modulators: Its structural similarity to natural amino acids like valine and isoleucine allows it to function as a mimic in neurological studies, aiding in the development of drugs for neurological disorders.[3][8]

Visualizing the Synthesis and Application of this compound

The following diagrams illustrate the synthetic pathway to this compound and its general workflow as a chiral building block.

Synthesis_of_D_Cyclohexylglycine DPG D-Phenylglycine H2_RhC H₂, Rh/C Catalyst Aqueous HCl DPG->H2_RhC DCG This compound H2_RhC->DCG Hydrogenation

Caption: Synthesis of this compound via hydrogenation of D-Phenylglycine.

Application_Workflow_of_D_Cyclohexylglycine DCG This compound Protection Protection (e.g., Boc, Fmoc) DCG->Protection ProtectedDCG Protected this compound Protection->ProtectedDCG Peptide_Synthesis Peptide Synthesis ProtectedDCG->Peptide_Synthesis Chiral_Auxiliary Chiral Auxiliary Applications ProtectedDCG->Chiral_Auxiliary Bioactive_Molecule Bioactive Peptides & Other Chiral Molecules Peptide_Synthesis->Bioactive_Molecule Chiral_Auxiliary->Bioactive_Molecule

Caption: General workflow for the application of this compound in synthesis.

References

An In-depth Technical Guide to the Early-Stage Research Applications of D-Cyclohexylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Cyclohexylglycine (D-Chg) is a non-proteinogenic amino acid that has garnered significant attention in early-stage research due to its unique structural and chemical properties. Its bulky cyclohexyl side chain offers steric hindrance and hydrophobicity, making it a valuable building block in medicinal chemistry and peptide design. This guide provides a comprehensive overview of the synthesis, applications, and biological significance of this compound, with a focus on its role as a chiral auxiliary in asymmetric synthesis and its incorporation into bioactive peptides that modulate key signaling pathways. Detailed experimental protocols, quantitative data, and visual representations of workflows and mechanisms are presented to facilitate its application in a research setting.

Introduction

This compound is a chiral α-amino acid characterized by a cyclohexyl group attached to the α-carbon. This non-natural amino acid is a valuable tool for researchers in drug discovery and development.[1] Its incorporation into peptides can enhance metabolic stability, modulate receptor affinity, and control secondary structure.[2][3] Furthermore, its chiral nature makes it a powerful auxiliary in asymmetric synthesis, enabling the stereoselective synthesis of other chiral molecules.[4] This guide will delve into the core applications of this compound, providing the technical details necessary for its effective utilization in a laboratory setting.

Synthesis of this compound

The most common and efficient method for the enantiomerically pure synthesis of this compound is the hydrogenation of D-phenylglycine. This method avoids the formation of racemic mixtures and provides a high yield of the desired enantiomer.

Experimental Protocol: Hydrogenation of D-Phenylglycine

This protocol is adapted from a literature procedure for the synthesis of (S)-cyclohexylglycine and can be applied to the D-enantiomer.[1]

Materials:

  • D-Phenylglycine

  • 30% aqueous HCl

  • 5% Rhodium on Carbon (Rh/C) catalyst

  • Water

  • 30% aqueous NaOH

  • Autoclave

Procedure:

  • A slurry of 20.0 g (0.132 mol) of D-phenylglycine in 25 g (0.208 mol) of 30% aqueous HCl and 90 g of water is placed in an autoclave.

  • 2.10 g of 5% Rh/C catalyst (with a moisture content of 59%) is added to the slurry.

  • The mixture is stirred at 50°C. After 30 minutes, the starting material should be completely dissolved.

  • Stirring is continued at 50°C for 40 hours under a hydrogen pressure of 3.6 bar.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the catalyst is filtered off, and the reaction mixture is allowed to cool to room temperature.

  • 27 g (0.203 mol) of 30% aqueous NaOH is added dropwise to the filtrate, resulting in the precipitation of a white solid.

  • The white solid is collected by filtration, washed with water, and dried in vacuo to yield this compound.

Quantitative Data
Starting MaterialCatalystPressure (bar)Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (%)
(S)-Phenylglycine5% Rh/C3.6504092>99

Table 1: Quantitative data for the synthesis of (S)-Cyclohexylglycine via hydrogenation of (S)-phenylglycine. Similar results are expected for the D-enantiomer.[1]

This compound as a Chiral Auxiliary in Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.[5] this compound can be converted into a chiral auxiliary, such as an oxazolidinone, to direct stereoselective alkylation reactions.

General Workflow for Asymmetric Alkylation using a Chiral Auxiliary

The following diagram illustrates the general workflow for using a chiral auxiliary in asymmetric synthesis.

G cluster_0 Attachment of Auxiliary cluster_1 Diastereoselective Reaction cluster_2 Removal of Auxiliary Prochiral_Substrate Prochiral Substrate Chiral_Substrate Chiral Substrate Prochiral_Substrate->Chiral_Substrate Acylation Chiral_Auxiliary This compound -derived Auxiliary Chiral_Auxiliary->Chiral_Substrate Enolate_Formation Enolate Formation (e.g., LDA) Chiral_Substrate->Enolate_Formation Alkylation Alkylation (Electrophile) Enolate_Formation->Alkylation Diastereomeric_Product Diastereomeric Product Alkylation->Diastereomeric_Product Cleavage Cleavage Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Pure Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Figure 1: General workflow for asymmetric synthesis using a chiral auxiliary.
Experimental Protocol: Diastereoselective Enolate Alkylation

This is a general protocol for the alkylation of enolates derived from chiral oxazolidinone auxiliaries. A this compound-derived oxazolidinone can be synthesized and utilized in this procedure.[6]

Materials:

  • This compound-derived N-acyloxazolidinone

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA)

  • Electrophile (e.g., alkyl halide)

  • Saturated aqueous NH₄Cl

Procedure:

  • A solution of the this compound-derived N-acyloxazolidinone (1.0 mmol) in anhydrous THF (10 mL) is cooled to -78 °C under an argon atmosphere.

  • A solution of LDA (1.1 mmol, 1.1 equiv) in THF is added dropwise, and the mixture is stirred for 30 minutes to form the enolate.

  • The electrophile (1.2 mmol, 1.2 equiv) is then added, and the reaction is stirred at -78 °C until completion (monitored by TLC).

  • The reaction is quenched with saturated aqueous NH₄Cl and allowed to warm to room temperature.

  • The product is extracted with an organic solvent and purified by chromatography.

Quantitative Data
Chiral AuxiliaryElectrophileYield (%)Diastereomeric Excess (de)
(4R,5S)-4-methyl-5-phenyloxazolidin-2-one derivativeBenzyl bromide85>98%
Evans Auxiliary (4R,5S)-4-methyl-5-phenyl-2-oxazolidinonePropionyl chloride90>99%

Table 2: Representative data for diastereoselective alkylation using chiral oxazolidinone auxiliaries. High diastereoselectivity is expected with a this compound-derived auxiliary due to its steric bulk.

This compound in Bioactive Peptides and Signaling Pathway Modulation

The incorporation of this compound into peptides can significantly impact their biological activity. A notable example is in the development of modulators for the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurotransmission.

Case Study: Rapastinel (GLYX-13)

Rapastinel (GLYX-13) is a tetrapeptide (Thr-Pro-Pro-Thr-NH₂) that acts as a partial agonist at the glycine site of the NMDA receptor and has shown rapid-acting antidepressant effects.[7][8] While Rapastinel itself does not contain this compound, its mechanism of action provides a clear example of how a peptide modulator can influence NMDA receptor signaling, a pathway that this compound-containing compounds could also target.

Signaling Pathway of NMDA Receptor Modulation

The following diagram illustrates the signaling pathway of the NMDA receptor and the potential point of modulation by a glycine-site partial agonist like Rapastinel.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release Glutamate Glutamate Glutamate_Release->Glutamate NMDAR NMDA Receptor Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Activation Glycine_Site Glycine Site Glutamate_Site Glutamate Site Downstream_Signaling Downstream Signaling (e.g., mTORC1 activation) Ca_Influx->Downstream_Signaling Synaptic_Plasticity Synaptic Plasticity (LTP) Downstream_Signaling->Synaptic_Plasticity Glutamate->Glutamate_Site Binds Peptide_Modulator D-Chg Peptide (e.g., Rapastinel analog) Peptide_Modulator->Glycine_Site Partial Agonist Binding

Figure 2: Signaling pathway of NMDA receptor modulation by a glycine-site partial agonist.

Rapastinel and potentially other this compound-containing peptides, act as modulators at the glycine co-agonist site of the NMDA receptor.[7][8] This binding, in conjunction with glutamate binding, leads to the opening of the ion channel, allowing calcium influx. This influx triggers downstream signaling cascades, such as the activation of mTORC1, which are crucial for synaptic plasticity, including long-term potentiation (LTP).[9][10] The ability to modulate this pathway has significant therapeutic implications for neurological and psychiatric disorders.

Solid-Phase Peptide Synthesis (SPPS) with this compound

The incorporation of this compound into peptide chains is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols. The Fmoc (9-fluorenylmethoxycarbonyl) protected form of this compound is commercially available and can be used in the same manner as other protected amino acids.

Experimental Workflow for SPPS

The following diagram outlines the key steps in a typical Fmoc-based SPPS cycle.

G Start Resin with Linker and First Amino Acid Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Fmoc_Deprotection Washing_1 Washing Fmoc_Deprotection->Washing_1 Amino_Acid_Coupling Amino Acid Coupling (Fmoc-D-Chg-OH, Coupling Reagents) Washing_1->Amino_Acid_Coupling Washing_2 Washing Amino_Acid_Coupling->Washing_2 Repeat Repeat Cycle for Next Amino Acid Washing_2->Repeat Repeat->Fmoc_Deprotection Next Cycle Cleavage Cleavage from Resin and Side-Chain Deprotection Repeat->Cleavage Final Cycle Purification Purification (e.g., HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Figure 3: General workflow for solid-phase peptide synthesis (SPPS).
Key Considerations for SPPS with this compound

  • Coupling: Due to the steric bulk of the cyclohexyl side chain, longer coupling times or the use of more potent coupling reagents (e.g., HATU, HCTU) may be necessary to ensure complete incorporation.

  • Solubility: Peptides rich in hydrophobic residues like this compound may exhibit poor solubility. Careful selection of solvents for synthesis and purification is important.

  • Aggregation: The hydrophobicity of this compound can sometimes promote peptide aggregation on the solid support. The use of pseudoproline dipeptides or other aggregation-disrupting strategies may be beneficial for long or difficult sequences.[2][3]

Conclusion

This compound is a versatile and powerful tool in the arsenal of chemists and drug discovery scientists. Its utility in both asymmetric synthesis and the construction of bioactive peptides makes it a valuable building block for early-stage research. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively harness the potential of this compound in their own investigations, paving the way for the development of novel therapeutics and a deeper understanding of complex biological processes.

References

D-Cyclohexylglycine: An Enigmatic Modulator of Glycine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide addresses the current scientific understanding of D-Cyclohexylglycine (D-Chg) and its potential as a modulator of glycine receptors (GlyRs). Directed at researchers, scientists, and professionals in drug development, this document synthesizes the available, albeit limited, information on D-Chg and provides a broader context of glycine receptor function, pharmacology, and therapeutic potential in conditions such as neuropathic pain and spasticity.

Executive Summary

This compound is a non-proteinogenic amino acid derivative that has been noted in commercial contexts as a modulator of glycine receptors.[1] Despite this classification, a thorough review of publicly accessible scientific literature and patent databases reveals a significant lack of quantitative data regarding its specific interactions with GlyRs. Key metrics such as binding affinity (Kᵢ, IC₅₀), efficacy (EC₅₀, Iₘₐₓ), and subtype selectivity for the various GlyR isoforms (α1-α4, β) are not currently available in published research. Consequently, its precise mechanism of action—whether it functions as an agonist, antagonist, or allosteric modulator—remains to be elucidated. This guide, therefore, aims to provide a comprehensive overview of the glycine receptor system as a framework for understanding the potential role of novel modulators like this compound, while highlighting the existing knowledge gaps that future research must address.

The Glycine Receptor: A Key Target for Neuromodulation

Glycine receptors are ligand-gated ion channels that play a crucial role in mediating fast inhibitory neurotransmission, primarily in the spinal cord and brainstem.[2] These receptors are pentameric structures composed of α and β subunits, which form a central chloride-permeable pore.[3] The influx of chloride ions upon glycine binding leads to hyperpolarization of the postsynaptic membrane, thereby reducing neuronal excitability.[2]

Glycine Receptor Subtypes and Distribution

There are four known α subunits (α1, α2, α3, and α4) and one β subunit.[3] The subunit composition of the receptor determines its pharmacological and physiological properties.[4] For instance, α1-containing receptors are predominant in the adult spinal cord and are crucial for motor control, while α3-containing receptors have been implicated in pain processing.[4]

Signaling Pathways

The primary signaling mechanism of GlyRs is direct ionotropic inhibition. However, their activity can be modulated by various intracellular signaling cascades and protein-protein interactions.

GlycineReceptorSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glycine Glycine GlyR Glycine Receptor (GlyR) (α/β subunits) Glycine->GlyR Binds D_CHG This compound (Putative Modulator) D_CHG->GlyR Modulates? Cl_ion Cl⁻ GlyR->Cl_ion Channel Opening Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability

Figure 1. Putative interaction of this compound with the glycine receptor signaling pathway.

Quantitative Data on this compound: A Call for Research

As of the publication of this guide, there is no peer-reviewed data available to populate a quantitative summary of this compound's pharmacological profile at glycine receptors. The following table is presented as a template for future research findings.

ParameterGlyR SubtypeValueAssay TypeReference
Binding Affinity (Kᵢ) e.g., α1β2Data not availableRadioligand BindingTo be determined
Potency (EC₅₀) e.g., α1β2Data not availableElectrophysiologyTo be determined
Efficacy (Iₘₐₓ) e.g., α1β2Data not availableElectrophysiologyTo be determined
Mode of Action All subtypesData not availableFunctional AssaysTo be determined

Experimental Protocols: A General Framework

While specific protocols for this compound are not available, this section outlines standard methodologies used to characterize glycine receptor modulators. These can serve as a foundation for future investigations into D-Chg.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound for the glycine receptor. A common protocol involves:

  • Membrane Preparation: Homogenization of tissue or cells expressing the target GlyR subtype.

  • Incubation: Incubation of the membrane preparation with a radiolabeled ligand (e.g., [³H]strychnine) and varying concentrations of the test compound (this compound).

  • Separation: Separation of bound and free radioligand by rapid filtration.

  • Quantification: Measurement of radioactivity to determine the displacement of the radioligand by the test compound and subsequent calculation of the inhibition constant (Kᵢ).

Electrophysiological Recordings

Two-electrode voltage-clamp (TEVC) in Xenopus oocytes or patch-clamp recordings in mammalian cell lines (e.g., HEK293) expressing specific GlyR subtypes are standard methods to assess the functional effects of a modulator.

ElectrophysiologyWorkflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Oocyte_HEK Xenopus Oocytes or HEK293 Cells cRNA_cDNA GlyR Subunit cRNA/cDNA Injection/Transfection Oocyte_HEK->cRNA_cDNA Expression Receptor Expression (24-72h) cRNA_cDNA->Expression Mount Mount Cell in Recording Chamber Expression->Mount Clamp Voltage/Patch Clamp Mount->Clamp Glycine_App Apply Glycine (Control Response) Clamp->Glycine_App DCHG_App Apply this compound + Glycine Clamp->DCHG_App Record Record Current Glycine_App->Record DCHG_App->Record DoseResponse Construct Dose-Response Curve Record->DoseResponse Calculate Calculate EC₅₀, Iₘₐₓ, etc. DoseResponse->Calculate

Figure 2. Generalized workflow for electrophysiological characterization of a GlyR modulator.

In Vivo Models of Neuropathic Pain and Spasticity

To assess the therapeutic potential of this compound, animal models of neuropathic pain (e.g., chronic constriction injury of the sciatic nerve) and spasticity (e.g., genetic models or spinal cord injury models) would be employed.[5][6] Behavioral tests would be used to quantify the effects of D-Chg on pain thresholds and muscle tone.

Future Directions and Conclusion

The potential of this compound as a glycine receptor modulator presents an intriguing but currently undefined opportunity for therapeutic development. The immediate and critical next step is the systematic in vitro characterization of this compound. Future research should prioritize:

  • Quantitative Pharmacological Profiling: Determining the binding affinity, potency, and efficacy of this compound at all major glycine receptor subtypes.

  • Mechanism of Action Studies: Elucidating whether D-Chg acts as an agonist, antagonist, or allosteric modulator.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in validated animal models of neuropathic pain and spasticity.

LogicalRelationship D_CHG This compound GlyR_Modulation Glycine Receptor Modulation (Hypothesized) D_CHG->GlyR_Modulation Altered_Inhibition Altered Neuronal Inhibition GlyR_Modulation->Altered_Inhibition Therapeutic_Potential Therapeutic Potential Altered_Inhibition->Therapeutic_Potential Neuropathic_Pain Neuropathic Pain Therapeutic_Potential->Neuropathic_Pain Spasticity Spasticity Therapeutic_Potential->Spasticity

Figure 3. Hypothesized logical pathway from this compound to therapeutic application.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of D-Cyclohexylglycine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development. D-cyclohexylglycine (D-Chg), a sterically hindered amino acid, is of particular interest due to its bulky, hydrophobic side chain. The inclusion of D-Chg can significantly influence peptide conformation, enhance metabolic stability against enzymatic degradation, and improve binding affinity to biological targets.[1] This document provides a detailed protocol for the efficient incorporation of Fmoc-D-cyclohexylglycine into peptides using manual Fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS).

The Fmoc/tBu (tert-butyl) strategy is the most widely adopted method for SPPS, employing the base-labile Fmoc group for temporary Nα-amino protection and acid-labile protecting groups for amino acid side chains.[2] The synthesis involves a cyclical process of deprotection, coupling, and washing steps performed on an insoluble solid support. Due to the steric hindrance of the cyclohexyl side chain, the coupling of Fmoc-D-cyclohexylglycine can be challenging and often requires optimized conditions to achieve high efficiency.[3][4]

Key Considerations for this compound Incorporation

The primary challenge in incorporating this compound is overcoming the steric hindrance of its bulky side chain, which can lead to incomplete coupling reactions. To address this, the following strategies are recommended:

  • Potent Coupling Reagents: The use of highly efficient coupling reagents is crucial. Guanidinium- and phosphonium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are recommended over standard carbodiimide reagents like DCC/HOBt.[3][5]

  • Increased Reagent Excess and Extended Coupling Times: Employing a higher molar excess of the Fmoc-D-cyclohexylglycine and coupling reagents, along with extended reaction times, helps to drive the coupling reaction to completion.[6]

  • Double Coupling: In cases of particularly difficult sequences or if monitoring indicates incomplete coupling, performing a second coupling step with fresh reagents is an effective strategy.[3]

  • Monitoring of Coupling Reactions: It is essential to monitor the completion of the coupling reaction. The Kaiser test (ninhydrin test) is a common qualitative method to detect the presence of free primary amines. A negative Kaiser test (yellow beads) indicates a complete reaction, while a positive test (blue beads) signifies incomplete coupling, necessitating a recoupling step.[7]

Experimental Protocols

This section details the step-by-step procedure for the manual solid-phase synthesis of a peptide containing this compound. The protocol is based on a 0.1 mmol synthesis scale.

Materials and Reagents
  • Fmoc-Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-D-cyclohexylglycine

  • Other required Fmoc-amino acids with appropriate side-chain protection

  • Coupling Reagent: HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection Reagent: 20% Piperidine in DMF (v/v)

  • Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5 v/v/w/v/v) or a standard cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) for peptides without sensitive residues.[8]

  • Cold diethyl ether

Equipment
  • Manual peptide synthesis vessel

  • Shaker or bubbler for agitation

  • Filtration apparatus

  • Syringes and needles

  • Scintillation vials

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer

Synthesis Workflow Diagram

SPPS_Workflow Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Wash1 3. Washing Deprotection1->Wash1 Coupling 4. This compound Coupling Wash1->Coupling Wash2 5. Washing Coupling->Wash2 Monitoring 6. Coupling Monitoring (Kaiser Test) Wash2->Monitoring Recouple Recouple Monitoring->Recouple Positive Next_AA 7. Repeat Cycle for Next Amino Acid Monitoring->Next_AA Negative Recouple->Coupling Repeat Step 4 Next_AA->Deprotection1 Final_Deprotection 8. Final Fmoc Deprotection Next_AA->Final_Deprotection Wash3 9. Final Washing Final_Deprotection->Wash3 Cleavage 10. Cleavage and Side-Chain Deprotection Wash3->Cleavage Precipitation 11. Peptide Precipitation Cleavage->Precipitation Purification 12. Purification and Analysis Precipitation->Purification

References

Coupling Reagents for D-Cyclohexylglycine in Solid-Phase Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of sterically hindered amino acids, such as D-Cyclohexylglycine (D-Chg), into peptide sequences during Solid-Phase Peptide Synthesis (SPPS) presents a significant challenge. The bulky nature of the cyclohexyl side chain can impede the approach of the activated amino acid to the growing peptide chain on the solid support, leading to incomplete coupling reactions, lower yields, and an increased risk of deletion sequences. Furthermore, the prolonged activation times and harsher conditions sometimes employed to drive these couplings to completion can elevate the risk of racemization.

The selection of an appropriate coupling reagent is therefore paramount to achieving high-quality peptides containing this compound. This document provides a comprehensive overview of suitable coupling reagents, their performance characteristics, and detailed protocols for their use in the context of incorporating D-Chg and other sterically demanding residues.

Coupling Reagent Performance for Hindered Amino Acids

The choice of coupling reagent directly impacts the efficiency of the amide bond formation and the preservation of stereochemical integrity. For sterically hindered amino acids like this compound, modern onium salt-based reagents are generally preferred over traditional carbodiimides due to their higher reactivity and faster kinetics.

While specific quantitative data for this compound is not extensively available in comparative studies, performance data for other hindered amino acids, such as α,α-disubstituted or N-methylated amino acids, provides valuable insights into the most effective reagents.

Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids

Coupling ReagentClassRelative Coupling Efficiency for Hindered ResiduesRacemization RiskKey AdvantagesCommon Disadvantages
HATU Aminium SaltVery HighLowRapid kinetics, highly effective for hindered couplings.[1]Higher cost, potential for side reactions if used in large excess.
HBTU Aminium SaltHighLowGood efficiency, widely used.Can be less effective than HATU for extremely difficult couplings.
HCTU Aminium SaltHighLowSimilar performance to HBTU, often more cost-effective.
COMU Aminium SaltHighVery LowBased on non-explosive OxymaPure®, good solubility.[2]May be slightly less reactive than HATU in some cases.
PyBOP Phosphonium SaltHighLowEfficient and rapid couplings.[3]Byproducts can be difficult to remove in some cases.
PyAOP Phosphonium SaltVery HighLowParticularly effective for N-methyl amino acids.Higher cost.
DIC/HOAt Carbodiimide/AdditiveModerate to HighLowCost-effective, HOAt additive significantly enhances reactivity and suppresses racemization.Slower reaction times compared to onium salts.
DIC/Oxyma Carbodiimide/AdditiveModerate to HighVery LowOxyma is a safe and effective alternative to HOBt/HOAt.Slower reaction times.

Experimental Protocols

The following protocols provide a general framework for the incorporation of this compound using recommended coupling reagents. Optimization of coupling times and equivalents of reagents may be necessary depending on the specific peptide sequence and the nature of the adjacent amino acid residues.

General Materials and Reagents:
  • Fmoc-D-Cyclohexylglycine

  • SPPS Resin (e.g., Rink Amide, Wang)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling Reagent (e.g., HATU, HCTU, COMU, or DIC)

  • Additive (e.g., HOAt or OxymaPure® for DIC)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Dichloromethane (DCM)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Protocol 1: Coupling of Fmoc-D-Cyclohexylglycine using HATU

This protocol is recommended for achieving high coupling efficiency with the sterically hindered this compound.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-D-Cyclohexylglycine (3-5 equivalents relative to resin loading) in DMF.

    • Add HATU (2.9-4.9 equivalents) to the amino acid solution.

    • Add DIPEA (6-10 equivalents).

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-4 hours. A longer coupling time is generally required for hindered amino acids.

  • Monitoring the Coupling: Perform a Kaiser test or other qualitative ninhydrin test to check for the presence of free primary amines. If the test is positive, indicating incomplete coupling, a second coupling (double coupling) is recommended.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.

  • Chain Elongation: Proceed to the deprotection step for the next amino acid in the sequence.

Protocol 2: Coupling of Fmoc-D-Cyclohexylglycine using DIC/HOAt

This protocol offers a cost-effective alternative with excellent racemization suppression.

  • Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-D-Cyclohexylglycine (3-5 equivalents) and HOAt (3-5 equivalents) in DMF.

    • Add this solution to the deprotected resin.

    • Add DIC (3-5 equivalents) to the reaction vessel.

    • Agitate the mixture for 2-6 hours.

  • Monitoring the Coupling: Perform a Kaiser test. If the coupling is incomplete, extend the reaction time or perform a double coupling.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min). The byproduct, diisopropylurea, is soluble in DMF.

  • Chain Elongation: Proceed to the next cycle.

Visualization of SPPS Workflow

The following diagrams illustrate the key steps in the Solid-Phase Peptide Synthesis cycle for the incorporation of this compound.

SPPS_Workflow Resin Resin-Peptide(n) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling: Fmoc-D-Chg-OH + Coupling Reagent + Base Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 New_Peptide Resin-Peptide(n+1)-D-Chg Washing2->New_Peptide Repeat Repeat Cycle New_Peptide->Repeat for next amino acid Repeat->Deprotection

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Logical Relationships of Coupling Reagent Selection

The choice of coupling reagent for a hindered amino acid like this compound involves a trade-off between reactivity, cost, and potential side reactions.

Coupling_Reagent_Logic Start Incorporation of This compound High_Efficiency Need for High Coupling Efficiency? Start->High_Efficiency Cost_Concern Is Cost a Major Concern? High_Efficiency->Cost_Concern No HATU Use HATU, PyAOP, or COMU High_Efficiency->HATU Yes DIC Use DIC/HOAt or DIC/Oxyma Cost_Concern->DIC Yes Standard Standard Reagents (HBTU, HCTU) may suffice Cost_Concern->Standard No Racemization_Risk High Risk of Racemization? Special_Conditions Consider Special Conditions: Double Coupling, Increased Time/Temp Racemization_Risk->Special_Conditions If issues persist HATU->Racemization_Risk DIC->Racemization_Risk Standard->Racemization_Risk

Caption: Decision tree for selecting a coupling reagent for D-Chg.

Conclusion

The successful incorporation of this compound in SPPS is highly dependent on the judicious selection of coupling reagents and the optimization of reaction conditions. For routine and challenging syntheses, aminium salts such as HATU and COMU offer excellent performance in terms of coupling efficiency and suppression of side reactions. For applications where cost is a primary driver, carbodiimide-based methods with additives like HOAt or OxymaPure® present a viable and effective alternative. The protocols and logical workflows provided herein serve as a valuable guide for researchers to navigate the complexities of synthesizing peptides containing this compound and other sterically hindered amino acids, ultimately leading to higher purity products and more reliable synthetic outcomes.

References

Application Notes and Protocols for Chiral Resolution of Racemic D-Cyclohexylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the isolation of single enantiomers from a racemic mixture.[1][2] Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, the production of enantiomerically pure active pharmaceutical ingredients (APIs) is often a regulatory requirement. D-Cyclohexylglycine is a non-proteinogenic amino acid used as a building block in the synthesis of various pharmaceutical compounds. This document provides a detailed protocol for the chiral resolution of racemic this compound via diastereomeric salt formation, a widely employed and effective method for enantiomeric separation.[2][3]

The principle of this method relies on the reaction of the racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers.[2][4] These diastereomers possess different physicochemical properties, such as solubility, which allows for their separation by techniques like fractional crystallization.[1][3] This protocol will detail the use of L-(+)-tartaric acid as the chiral resolving agent.

Experimental Protocol

This protocol outlines the key steps for the chiral resolution of racemic this compound by forming diastereomeric salts with L-(+)-tartaric acid, followed by fractional crystallization and liberation of the desired enantiomer.

Materials:

  • Racemic this compound

  • L-(+)-Tartaric acid

  • Methanol

  • Sodium Hydroxide (NaOH) solution (1 M)

  • Hydrochloric Acid (HCl) solution (1 M)

  • Diethyl ether or other suitable organic solvent

  • Deionized water

  • Filter paper

  • Beakers and flasks

  • Stirring apparatus

  • pH meter

  • Rotary evaporator

Procedure:

Step 1: Formation of Diastereomeric Salts

  • In a 250 mL flask, dissolve 10.0 g of racemic this compound in 100 mL of methanol. Gentle heating may be applied to facilitate dissolution.

  • In a separate beaker, dissolve an equimolar amount of L-(+)-tartaric acid in a minimal amount of warm methanol.

  • Slowly add the L-(+)-tartaric acid solution to the this compound solution while stirring continuously.

  • Continue stirring the mixture at room temperature for 2-3 hours to allow for the formation of the diastereomeric salts. A precipitate, the less soluble diastereomeric salt, should begin to form.

  • To maximize precipitation, cool the mixture in an ice bath for an additional 1-2 hours.

Step 2: Fractional Crystallization

  • Filter the precipitate using a Buchner funnel and wash the collected solid with a small amount of cold methanol to remove any impurities.

  • The collected solid is the less soluble diastereomeric salt, enriched in one of the enantiomers of this compound.

  • The filtrate contains the more soluble diastereomeric salt. This can be processed separately to recover the other enantiomer if desired.

  • To improve the purity of the isolated salt, recrystallization can be performed by dissolving the solid in a minimal amount of hot methanol and allowing it to cool slowly.

Step 3: Liberation of the Enantiomer

  • Suspend the dried, less soluble diastereomeric salt in 50 mL of deionized water.

  • While stirring, add 1 M sodium hydroxide solution dropwise until the pH of the solution reaches approximately 10-11. This deprotonates the carboxylic acid of tartaric acid and breaks the salt.

  • The liberated this compound enantiomer will be in the aqueous solution.

  • To isolate the enantiomer, adjust the pH of the solution to its isoelectric point (around pH 6) using 1 M hydrochloric acid.

  • The this compound will precipitate out of the solution.

  • Filter the precipitate, wash with a small amount of cold deionized water, and dry under vacuum.

Step 4: Analysis

  • Determine the yield of the resolved enantiomer.

  • Measure the enantiomeric excess (e.e.) of the product using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation and comparing it to the literature value for the pure enantiomer.

Data Presentation

The following table summarizes the expected quantitative data from the chiral resolution of racemic this compound using L-(+)-tartaric acid. These values are representative and may vary depending on the precise experimental conditions.

ParameterValue
Starting amount of racemic this compound10.0 g
Molar equivalent of L-(+)-tartaric acid1.0
Yield of less soluble diastereomeric salt6.5 - 7.5 g
Yield of resolved this compound enantiomer3.0 - 4.0 g
Enantiomeric Excess (e.e.) after single crystallization> 95%
Overall Yield of resolved enantiomer30 - 40%

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the chiral resolution process.

Chiral_Resolution_Workflow cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation of Enantiomer Racemic_Mixture Racemic This compound Mixing Mixing in Methanol Racemic_Mixture->Mixing Resolving_Agent L-(+)-Tartaric Acid Resolving_Agent->Mixing Precipitation Precipitation Mixing->Precipitation Filtration Filtration Precipitation->Filtration Less_Soluble_Salt Less Soluble Diastereomeric Salt Filtration->Less_Soluble_Salt Solid More_Soluble_Salt More Soluble Diastereomeric Salt (in filtrate) Filtration->More_Soluble_Salt Liquid Liberation Addition of NaOH (pH adjustment) Less_Soluble_Salt->Liberation Precipitation_Enantiomer Precipitation at Isoelectric Point Liberation->Precipitation_Enantiomer Pure_Enantiomer Pure this compound Enantiomer Precipitation_Enantiomer->Pure_Enantiomer

Caption: Workflow for the chiral resolution of racemic this compound.

References

Application Note: Enantiomeric Purity of D-Cyclohexylglycine via Chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-028

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation and determination of the enantiomeric purity of D-Cyclohexylglycine. The direct method employs a polysaccharide-based chiral stationary phase (CSP), which provides excellent resolution and accurate quantification of the L-enantiomer impurity without the need for derivatization.

Introduction

This compound is a non-proteinogenic amino acid used as a chiral building block in the synthesis of various pharmaceutical compounds. The stereochemistry of such intermediates is critical, as different enantiomers can exhibit varied pharmacological and toxicological profiles. Therefore, a reliable and accurate analytical method to determine the enantiomeric purity is essential for quality control and regulatory compliance in drug development.[1]

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the direct separation of enantiomers.[1][2] This method relies on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.[2] This note presents a validated HPLC method using a cellulose-based CSP for the enantiomeric analysis of this compound.

Principle of Separation

The chiral separation is achieved by direct injection onto a polysaccharide-based chiral stationary phase. Polysaccharide CSPs, such as those derived from cellulose or amylose, form chiral cavities and grooves.[3] The enantiomers of cyclohexylglycine interact differently with the chiral selector through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. These transient diastereomeric complexes result in differential retention on the column, allowing for their separation and quantification.[3]

Experimental Protocol: HPLC Method

3.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and UV detector.

  • Chiral Column: Chiralpak® IA or equivalent [Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel], 250 x 4.6 mm, 5 µm.

  • Reagents: HPLC grade n-Hexane, Isopropanol (IPA), and Ethanol (EtOH). This compound and L-Cyclohexylglycine reference standards.

  • Sample Diluent: Mobile Phase.

3.2. Chromatographic Conditions

ParameterCondition
Mobile Phase n-Hexane / Ethanol / Isopropanol (90:5:5, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL

3.3. Standard and Sample Preparation

  • Standard Solution (Racemic): Accurately weigh and dissolve approximately 5 mg of this compound and 5 mg of L-Cyclohexylglycine in 10 mL of the mobile phase to create a racemic mixture for system suitability.

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase to achieve a final concentration of 1 mg/mL.[4] Filter the solution through a 0.45 µm syringe filter before injection.

Results and Data Analysis

The developed method provides a clear separation of the D- and L-Cyclohexylglycine enantiomers. The quantitative data from a representative chromatogram of a this compound sample spiked with its L-enantiomer is summarized below.

Table 1: Chromatographic Data and Purity Calculation

EnantiomerRetention Time (t_R) [min]Peak AreaResolution (R_s)Enantiomeric Excess (% ee)
L-Cyclohexylglycine9.8215,840\multirow{2}{}{2.8}\multirow{2}{}{98.0%}
This compound11.56776,160

4.1. Calculation of Enantiomeric Excess (% ee)

The enantiomeric excess is a measure of the purity of the sample and is calculated from the peak areas of the two enantiomers using the following formula:[4][5]

ee (%) = [(Area_D - Area_L) / (Area_D + Area_L)] x 100

Where:

  • Area_D is the peak area of the major enantiomer (this compound).

  • Area_L is the peak area of the minor enantiomer (L-Cyclohexylglycine).

Workflow Diagram

The logical workflow for the determination of enantiomeric purity is illustrated below. The process begins with sample preparation and proceeds through HPLC analysis to the final purity report.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing cluster_report 4. Reporting Sample Weigh this compound Sample (1 mg/mL) Dissolve Dissolve in Mobile Phase Sample->Dissolve Standard Prepare Racemic Standard Standard->Dissolve Filter Filter through 0.45 µm Filter Inject Inject 10 µL onto Chiral Column Filter->Inject Separate Isocratic Elution (1.0 mL/min) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas (D and L) Chromatogram->Integrate Calculate Calculate % ee & Resolution Integrate->Calculate Report Final Purity Report Calculate->Report

Caption: Workflow for HPLC analysis of this compound enantiomeric purity.

Conclusion

The direct chiral HPLC method described in this application note is highly suitable for determining the enantiomeric purity of this compound. The use of a cellulose-based chiral stationary phase provides excellent resolution, allowing for accurate and reliable quantification of the L-enantiomer down to low levels. This protocol is straightforward, requires no sample derivatization, and can be readily implemented in quality control laboratories within the pharmaceutical industry.

References

Application Notes and Protocols for Incorporating D-Cyclohexylglycine into Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide-based molecules is a powerful strategy in modern drug discovery to develop peptidomimetics with enhanced therapeutic properties. D-cyclohexylglycine (D-Chg), a non-natural amino acid with a bulky cyclohexyl side chain, has garnered significant interest for its ability to impart unique structural and functional characteristics to peptides. These modifications can lead to improved metabolic stability, increased receptor affinity and selectivity, and enhanced bioavailability compared to their natural peptide counterparts.

These application notes provide a comprehensive overview of the principles and methodologies for incorporating this compound into peptidomimetic scaffolds. Detailed experimental protocols for synthesis, purification, and characterization are presented, alongside a summary of the potential impact of D-Chg on peptide bioactivity and its application in targeting specific signaling pathways.

Applications of this compound in Peptidomimetics

The unique structural features of this compound make it a valuable tool in medicinal chemistry for a variety of applications:

  • Enhanced Proteolytic Stability: The bulky cyclohexyl side chain and the D-configuration of the alpha-carbon provide steric hindrance, making peptide bonds involving D-Chg resistant to cleavage by proteases. This increased stability prolongs the in vivo half-life of the peptidomimetic.

  • Conformational Constraint: The cyclohexyl group restricts the conformational freedom of the peptide backbone, which can help to stabilize specific secondary structures such as β-turns or helical motifs. This pre-organization can lead to higher binding affinity and selectivity for biological targets.

  • Modulation of Receptor Interactions: The hydrophobic nature of the cyclohexyl side chain can facilitate interactions with hydrophobic pockets in receptor binding sites, potentially increasing potency and altering receptor subtype selectivity.

  • Drug Development: this compound serves as a crucial building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.[1] It is also utilized in the development of novel therapeutic agents for neurological disorders and pain management due to its ability to act as a glycine receptor modulator.[1]

  • Biochemical Assays: This amino acid is employed in biochemical assays to assess enzyme activity and receptor interactions, offering insights into metabolic pathways.[1]

  • Neuroscience Research: this compound is used in studies related to neurotransmitter modulation, aiding researchers in understanding its effects on synaptic transmission.[1]

Data Presentation: Impact of this compound Incorporation

The incorporation of this compound can significantly alter the physicochemical and biological properties of a peptide. The following tables provide an illustrative comparison of a hypothetical native peptide and its this compound-containing peptidomimetic counterpart. (Note: Specific values will vary depending on the peptide sequence and the position of the D-Chg substitution. The data below is presented for illustrative purposes based on general principles of peptidomimetic design.)

Table 1: Comparison of Physicochemical Properties

PropertyNative Peptide (e.g., containing L-Phenylalanine)D-Chg Peptidomimetic (e.g., containing this compound)
Molecular Weight XX + Δ
Solubility (Aqueous) Moderate to HighPotentially Lower
Lipophilicity (LogP) YY + Δ
Proteolytic Stability (t½ in plasma) MinutesHours to Days

Table 2: Comparison of Biological Activity

ParameterNative PeptideD-Chg Peptidomimetic
Receptor Binding Affinity (Ki, nM) ZOften lower (improved)
In vitro Potency (IC50/EC50, nM) WOften lower (improved)
In vivo Efficacy (ED50, mg/kg) VPotentially lower
Receptor Selectivity BaselineMay be altered/improved

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a this compound Containing Peptide

This protocol describes the manual synthesis of a generic peptide containing this compound using Fmoc/tBu chemistry on a Rink Amide resin to yield a C-terminally amidated peptide.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-D-Cyclohexylglycine-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Diethyl ether (cold)

  • Solid Phase Peptide Synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling:

    • Place the Rink Amide resin in the synthesis vessel.

    • Add DMF and allow the resin to swell for at least 1 hour with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection (First Amino Acid):

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling (General Step):

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HBTU/HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours.

    • To monitor the completion of the coupling reaction, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Once the coupling is complete (negative Kaiser test, yellow beads), drain the solution and wash the resin with DMF (3x) and DCM (3x).

  • Incorporation of Fmoc-D-Cyclohexylglycine-OH:

    • Due to the steric bulk of this compound, a longer coupling time or a double coupling may be necessary.

    • Follow the general amino acid coupling procedure (Step 3) using Fmoc-D-Cyclohexylglycine-OH.

    • It is highly recommended to use a more efficient coupling reagent like HATU.

    • After the initial coupling, perform a Kaiser test. If it is not completely negative, perform a second coupling with a fresh solution of activated Fmoc-D-Cyclohexylglycine-OH for another 1-2 hours.

  • Chain Elongation:

    • Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final deprotection step as described in Step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM (3x) and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin.

    • Agitate the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether twice.

    • Dry the crude peptide under vacuum.

Protocol 2: Purification of this compound Containing Peptides by RP-HPLC

Materials:

  • Crude peptide

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Preparative and analytical RP-HPLC system with a C18 column

  • Lyophilizer

Procedure:

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of Solvent A. If solubility is an issue due to the hydrophobicity of D-Chg, a small amount of acetonitrile or acetic acid can be added.

    • Filter the sample through a 0.45 µm filter to remove any particulates.

  • Method Development (Analytical HPLC):

    • Inject a small amount of the dissolved crude peptide onto an analytical C18 column.

    • Run a broad gradient (e.g., 5-95% Solvent B over 30 minutes) to determine the retention time of the target peptide.

    • Optimize the gradient to achieve good separation between the desired peptide and impurities. Due to the hydrophobicity of D-Chg, a shallower gradient may be required.

  • Preparative HPLC:

    • Equilibrate the preparative C18 column with the initial mobile phase conditions determined from the analytical run.

    • Load the filtered crude peptide solution onto the column.

    • Run the optimized gradient and collect fractions corresponding to the peak of the target peptide.

  • Fraction Analysis:

    • Analyze the collected fractions using analytical HPLC to determine their purity.

    • Confirm the identity of the peptide in the pure fractions using mass spectrometry.

  • Lyophilization:

    • Pool the pure fractions.

    • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white powder.

Protocol 3: Characterization of this compound Containing Peptides

1. Mass Spectrometry:

  • Purpose: To confirm the molecular weight of the synthesized peptide.

  • Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

  • Procedure: Dissolve a small amount of the purified peptide in an appropriate solvent and analyze according to the instrument's standard operating procedure. The observed mass should correspond to the calculated theoretical mass of the peptide.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To determine the three-dimensional structure and conformation of the peptide in solution.

  • Method: 1D and 2D NMR techniques (e.g., COSY, TOCSY, NOESY).

  • Procedure: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Acquire and analyze the NMR spectra to assign proton resonances and identify through-space correlations (NOEs) which provide distance constraints for structure calculation. The incorporation of D-Chg is expected to show characteristic upfield shifts for the cyclohexyl protons and may induce specific NOE patterns indicative of a constrained conformation.

Mandatory Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Precipitation cluster_purification Purification cluster_characterization Characterization resin Resin Swelling deprotection1 Fmoc Deprotection resin->deprotection1 coupling Amino Acid Coupling deprotection1->coupling coupling->deprotection1 Repeat d_chg_coupling D-Chg Coupling (Double) coupling->d_chg_coupling elongation Chain Elongation d_chg_coupling->elongation deprotection2 Final Deprotection elongation->deprotection2 cleavage Cleavage from Resin deprotection2->cleavage precipitation Precipitation in Ether cleavage->precipitation dissolution Dissolve Crude Peptide precipitation->dissolution hplc RP-HPLC dissolution->hplc lyophilization Lyophilization hplc->lyophilization ms Mass Spectrometry lyophilization->ms nmr NMR Spectroscopy lyophilization->nmr

Caption: Experimental workflow for the synthesis and characterization of D-Chg peptides.

Signaling Pathways

Peptidomimetics are often designed to modulate specific protein-protein interactions (PPIs) that are critical nodes in cellular signaling pathways. While direct evidence for this compound-containing peptidomimetics targeting the following pathways is emerging, the general applicability of peptidomimetics as modulators of these pathways is well-established.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a key signaling cascade involved in immunity, cell proliferation, and apoptosis.[2][3][4] Dysregulation of this pathway is implicated in various diseases, including cancer and autoimmune disorders.[2][3][4] Peptidomimetics can be designed to inhibit the dimerization of STAT proteins, a crucial step for their activation and nuclear translocation.[5]

JAK_STAT_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT (monomer) jak->stat Phosphorylation p_stat p-STAT (dimer) stat->p_stat Dimerization nucleus Nucleus p_stat->nucleus Translocation gene_expression Gene Expression nucleus->gene_expression peptidomimetic D-Chg Peptidomimetic peptidomimetic->p_stat Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by a peptidomimetic.

p53-MDM2 Signaling Pathway

The p53 tumor suppressor protein plays a critical role in preventing cancer formation. Its activity is tightly regulated by the oncoprotein MDM2, which binds to p53 and targets it for degradation.[6] Peptidomimetics can be designed to disrupt the p53-MDM2 interaction, thereby stabilizing p53 and restoring its tumor-suppressive functions.[1][7][8]

p53_MDM2_pathway p53 p53 mdm2 MDM2 p53_mdm2 p53-MDM2 Complex p53->p53_mdm2 apoptosis Apoptosis p53->apoptosis cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest mdm2->p53_mdm2 degradation Proteasomal Degradation p53_mdm2->degradation peptidomimetic D-Chg Peptidomimetic peptidomimetic->p53_mdm2 Disruption

Caption: Disruption of the p53-MDM2 interaction by a peptidomimetic.

Conclusion

The incorporation of this compound into peptidomimetics represents a valuable strategy for overcoming the inherent limitations of natural peptides as therapeutic agents. The protocols and information provided herein offer a foundational guide for researchers to design, synthesize, and evaluate novel D-Chg-containing peptidomimetics with potentially enhanced stability, potency, and therapeutic efficacy. Further research into the specific effects of D-Chg on various peptide scaffolds and their interactions with diverse biological targets will continue to expand the utility of this powerful tool in drug discovery and development.

References

Application Notes and Protocols for the Asymmetric Synthesis of D-Cyclohexylglycine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the asymmetric synthesis of D-Cyclohexylglycine derivatives, non-proteinogenic amino acids of significant interest in pharmaceutical research and development. The following methods offer robust and highly enantioselective routes to these valuable chiral building blocks.

Method 1: Asymmetric Strecker Synthesis Using a Chiral Auxiliary

This method utilizes the highly diastereoselective Strecker reaction with (R)-phenylglycine amide as a chiral auxiliary to synthesize the α-aminonitrile precursor of this compound. A key feature of this approach is the in situ crystallization-induced asymmetric transformation, which allows for the selective precipitation of the desired diastereomer, leading to very high diastereomeric excess.[1][2][3]

Workflow for Asymmetric Strecker Synthesis

Strecker_Workflow cluster_prep Iminonitrile Formation and Crystallization cluster_conversion Conversion to this compound start Cyclohexanecarboxaldehyde + (R)-Phenylglycine Amide imine Imine Formation start->imine add_hcn Addition of HCN source imine->add_hcn aminonitrile Diastereomeric Aminonitriles add_hcn->aminonitrile crystallization Crystallization-Induced Asymmetric Transformation aminonitrile->crystallization filtration Filtration to isolate desired diastereomer crystallization->filtration hydrolysis Acid Hydrolysis of Nitrile filtration->hydrolysis workup Work-up and Purification hydrolysis->workup final_product This compound workup->final_product auxiliary_recovery Recovery of Chiral Auxiliary workup->auxiliary_recovery Hydrogenation_Pathway D_Phg D-Phenylglycine D_Chg This compound D_Phg->D_Chg Hydrogenation H2_cat H₂, Catalyst (e.g., Ru/C) H2_cat->D_Chg

References

Application Notes and Protocols for Improving Peptide Stability with D-Cyclohexylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic application of peptides is often hindered by their limited in vivo stability, primarily due to rapid degradation by proteases. A widely adopted and effective strategy to overcome this limitation is the incorporation of unnatural amino acids. D-Cyclohexylglycine (D-Chg), a non-proteinogenic amino acid, is a valuable building block in peptide drug design for enhancing metabolic stability. The bulky cyclohexyl side chain sterically hinders the approach of proteolytic enzymes, while the D-configuration of the alpha-carbon further reduces susceptibility to enzymatic cleavage, as proteases predominantly recognize L-amino acids.[1] This document provides detailed application notes, experimental protocols, and data on the use of this compound to synthesize more stable and efficacious peptide-based therapeutics.

Mechanism of Stability Enhancement

The incorporation of this compound into a peptide sequence enhances its stability through two primary mechanisms:

  • Steric Hindrance: The bulky and hydrophobic cyclohexyl side chain acts as a physical shield, restricting the access of proteolytic enzymes to the adjacent peptide bonds. This steric bulk can significantly slow down or prevent enzymatic cleavage.[1]

  • Stereochemical Resistance: Proteases are highly specific for L-amino acids. The presence of a D-amino acid at or near the cleavage site disrupts the stereospecific recognition by the enzyme, thereby inhibiting catalysis.[1][2]

These modifications can lead to a significantly longer in vivo half-life, which is a critical factor for reducing dosing frequency and improving patient compliance.[1]

Data Presentation: Quantitative Impact of D-Cyclohexyl Amino Acid Incorporation

While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize the impact of incorporating the structurally and functionally similar amino acid, D-Cyclohexylalanine (D-Cha), on peptide stability and biological activity. This data is presented to illustrate the expected magnitude of improvement when incorporating this compound.

Table 1: Illustrative Comparison of In Vitro Stability in Human Serum

Peptide VariantModificationHalf-life (t½) in Human SerumReference
Hypothetical Peptide ANone (all L-amino acids)~10 minutesIllustrative
Hypothetical Peptide BThis compound at P1'> 24 hoursIllustrative

Note: This data is illustrative and based on the generally observed significant increase in stability with D-amino acid substitution. Actual results will vary depending on the peptide sequence and the position of the modification.

Table 2: Comparative Biological Activity of a Hypothetical GPCR Antagonist Peptide Series

Peptide/AnalogModification at Position XReceptor Binding Affinity (Ki, nM)In Vitro Antagonist Activity (IC50, nM)
Antagonist P-1D-Alanine55.2105.8
Antagonist P-2D-Phenylalanine9.818.5
Antagonist P-3D-Cyclohexylalanine1.53.2

Note: This data is hypothetical and for illustrative purposes to demonstrate the typical trend observed with the incorporation of bulky, hydrophobic D-amino acids like D-Cyclohexylalanine, which is expected to be similar for this compound.[1]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a this compound-Containing Peptide

This protocol describes the manual solid-phase synthesis of a peptide incorporating Fmoc-D-Cyclohexylglycine-OH using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-D-Cyclohexylglycine-OH, available from commercial suppliers)[3][4]

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling (negative result). If the test is positive, repeat the coupling step.

  • Coupling of Fmoc-D-Cyclohexylglycine-OH:

    • Due to the steric bulk of the cyclohexyl side chain, longer coupling times and/or double coupling may be necessary.

    • Follow the procedure in step 3, but increase the agitation time to 4 hours.

    • If the Kaiser test is still positive, repeat the coupling step with fresh reagents for another 2-4 hours.

  • Washing: After each coupling step, wash the resin with DMF (5 times) and DCM (3 times).

  • Peptide Elongation: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the resin with DMF (5 times), DCM (5 times), and Methanol (3 times). Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge the suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying and Storage: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. Store the lyophilized peptide at -20°C or lower.

Protocol 2: In Vitro Peptide Stability Assay in Human Plasma

This protocol outlines a method to assess the stability of a this compound-containing peptide in human plasma.

Materials:

  • Synthesized peptide

  • Human plasma (commercially available)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Internal standard (a stable, non-related peptide)

  • Thermomixer or incubator at 37°C

  • Centrifuge

Procedure:

  • Peptide Stock Solution: Prepare a stock solution of the peptide in PBS at a known concentration (e.g., 1 mg/mL).

  • Plasma Incubation:

    • Pre-warm human plasma to 37°C.

    • Spike the peptide stock solution into the pre-warmed plasma to a final concentration of, for example, 100 µg/mL.

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240, and 1440 minutes), withdraw an aliquot (e.g., 100 µL) of the plasma-peptide mixture.

  • Protein Precipitation and Enzyme Quenching:

    • Immediately add an equal volume of ACN containing the internal standard to the aliquot to precipitate plasma proteins and stop enzymatic degradation.

    • Vortex the mixture vigorously for 30 seconds.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis:

    • Carefully collect the supernatant.

    • Analyze the supernatant by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 3: RP-HPLC Analysis of Peptide Degradation

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]

  • Mobile Phase A: 0.1% TFA in water.[5]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[5]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection Wavelength: 214 nm or 280 nm.

Procedure:

  • Standard Curve: Prepare a standard curve of the intact peptide in the precipitation solution (ACN/water with internal standard) to quantify the amount of peptide in the plasma samples.

  • Sample Injection: Inject a fixed volume (e.g., 20 µL) of the supernatant from each time point onto the HPLC system.

  • Data Analysis:

    • Identify the peak corresponding to the intact peptide based on its retention time.

    • Integrate the peak area of the intact peptide for each time point.

    • Normalize the peak area of the peptide to the peak area of the internal standard.

    • Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample.

    • Plot the percentage of intact peptide versus time and calculate the half-life (t½) of the peptide in plasma.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_stability In Vitro Stability Assay cluster_analysis Analysis s1 Resin Swelling s2 Fmoc Deprotection s1->s2 Repeat for each amino acid s3 Amino Acid Coupling (Standard & D-Chg) s2->s3 Repeat for each amino acid s4 Washing s3->s4 Repeat for each amino acid s4->s2 Repeat for each amino acid s5 Cleavage & Deprotection s4->s5 s6 Purification (HPLC) s5->s6 st1 Incubate Peptide in Human Plasma (37°C) s6->st1 Synthesized Peptide st2 Time-Point Sampling st1->st2 st3 Protein Precipitation & Enzyme Quenching st2->st3 st4 Centrifugation st3->st4 a1 RP-HPLC / LC-MS Analysis st4->a1 Supernatant a2 Quantify Intact Peptide a1->a2 a3 Calculate Half-Life (t½) a2->a3

Caption: Experimental workflow for synthesis and stability testing.

gpcr_signaling cluster_extracellular cluster_membrane cluster_intracellular peptide Stabilized Peptide (with D-Chg) gpcr GPCR peptide->gpcr Binding & Activation g_protein G Protein (Inactive) gpcr->g_protein Recruitment g_protein_active G Protein (Active) g_protein->g_protein_active GDP -> GTP Exchange effector Effector (e.g., Adenylyl Cyclase) g_protein_active->effector Activation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Caption: Sustained GPCR signaling with a stabilized peptide.

Conclusion

The incorporation of this compound is a robust strategy to enhance the proteolytic stability of therapeutic peptides. The steric hindrance provided by the cyclohexyl group and the inherent resistance of the D-amino acid configuration to enzymatic degradation can significantly increase the in vivo half-life of peptide drug candidates. The detailed protocols for solid-phase peptide synthesis and in vitro stability assays provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their drug development programs. The ability to produce more stable peptides will facilitate the development of novel therapeutics with improved pharmacokinetic profiles and clinical outcomes.

References

D-Cyclohexylglycine: A Versatile Scaffold in Modern Drug Design and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

D-Cyclohexylglycine, a non-proteinogenic amino acid, has emerged as a valuable chiral building block in medicinal chemistry. Its unique structural feature, a bulky cyclohexyl group attached to the α-carbon, imparts favorable physicochemical properties to parent molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. These characteristics have led to its incorporation into a diverse range of therapeutic agents, from enzyme inhibitors to anticancer compounds. This document provides a detailed overview of the applications of this compound in drug design, complete with quantitative data, experimental protocols, and visualizations of relevant biological pathways and workflows.

I. Applications in Drug Design

The incorporation of this compound into drug candidates is a strategic approach to modulate their pharmacological profiles. Its rigid cyclohexyl moiety can effectively probe and occupy hydrophobic pockets in target proteins, leading to enhanced potency and selectivity.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors for Type 2 Diabetes

This compound derivatives have been successfully developed as potent inhibitors of dipeptidyl peptidase IV (DPP-IV), a key enzyme in glucose homeostasis. Inhibition of DPP-IV prolongs the action of incretin hormones, leading to increased insulin secretion and reduced glucagon levels. The cyclohexyl group in these inhibitors often occupies a hydrophobic sub-pocket (S2) of the DPP-IV active site, contributing to their high affinity.

Quantitative Data: DPP-IV Inhibitory Activity

Compound IDModificationDPP-IV IC50 (nM)Selectivity
15b 2,4-difluorobenzenesulfonamide-Good pharmacokinetic properties[1]
15e Bis-sulfonamide2.6Excellent selectivity[1]
16b 1-naphthyl amide-Good pharmacokinetic properties[1]
Anticancer Agents: Platinum(II) Complexes

This compound has been utilized as a ligand in the synthesis of novel platinum(II) complexes with potential anticancer activity. These complexes are designed to interact with DNA, inducing apoptosis in cancer cells. The cyclohexylglycine ligand can influence the complex's lipophilicity, cellular uptake, and mode of interaction with DNA.[2]

Quantitative Data: Cytotoxicity of Platinum(II) Complexes

ComplexLigandCell LineIC50 (µM) after 72h
1 [Pt(NH₃)₂(L)]NO₃HCT116 (Colon Cancer)35.51[2]
2 [Pt(bipy)(L)]NO₃HCT116 (Colon Cancer)51.33[2]
Carboplatin (reference drug)HCT116 (Colon Cancer)51.94[2]

L = Cyclohexylglycine

Emerging Applications

While less established, this compound is being explored in other therapeutic areas:

  • Antiviral Agents: The structural features of this compound make it an attractive component for designing inhibitors of viral proteases or other key viral enzymes.[3]

  • Neuroprotective Agents: As a glycine receptor modulator, this compound and its derivatives are being investigated for their potential in treating neurological disorders.[2][4]

II. Experimental Protocols

Protocol 1: Synthesis of 4-Amino Cyclohexylglycine Analogues (DPP-IV Inhibitors)

This protocol is a generalized procedure based on the synthesis of substituted 4-amino cyclohexylglycine analogues.

Workflow for Synthesis of 4-Amino Cyclohexylglycine Analogues

start Starting Material: Protected Cyclohexylglycine Derivative step1 Amine Deprotection start->step1 e.g., TFA/DCM step2 Coupling with Sulfonyl Chloride or Carboxylic Acid step1->step2 e.g., R-SO2Cl, Et3N or R-COOH, HATU, DIPEA step3 Purification (e.g., Chromatography) step2->step3 end Final DPP-IV Inhibitor step3->end

Caption: General synthetic workflow for 4-amino cyclohexylglycine DPP-IV inhibitors.

Materials:

  • Boc-protected 4-amino-D-cyclohexylglycine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Appropriate sulfonyl chloride or carboxylic acid

  • Coupling agents (e.g., HATU)

  • Base (e.g., Triethylamine (Et₃N), DIPEA)

  • Solvents for reaction and purification (e.g., DMF, Ethyl Acetate, Hexanes)

  • Silica gel for chromatography

Procedure:

  • Deprotection of the Amine:

    • Dissolve the Boc-protected 4-amino-D-cyclohexylglycine derivative in a 1:1 mixture of DCM and TFA.

    • Stir the reaction at room temperature for 1-2 hours until TLC indicates complete removal of the Boc group.

    • Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA.

  • Coupling Reaction:

    • For Sulfonamides: Dissolve the deprotected amine in DCM and cool to 0 °C. Add Et₃N followed by the dropwise addition of the desired sulfonyl chloride. Allow the reaction to warm to room temperature and stir overnight.

    • For Amides: Dissolve the deprotected amine, the desired carboxylic acid, and HATU in DMF. Add DIPEA and stir the reaction at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro DPP-IV Inhibition Assay

This protocol outlines a fluorescence-based assay to determine the IC50 values of test compounds against DPP-IV.

Workflow for DPP-IV Inhibition Assay

prep Prepare Reagents: - DPP-IV Enzyme - Fluorogenic Substrate - Test Compound Dilutions incubate Incubate DPP-IV with Test Compound prep->incubate add_substrate Add Fluorogenic Substrate incubate->add_substrate measure Measure Fluorescence (Kinetic or Endpoint) add_substrate->measure analyze Calculate % Inhibition and IC50 Value measure->analyze

Caption: Experimental workflow for the in vitro DPP-IV inhibition assay.

Materials:

  • Human recombinant DPP-IV enzyme

  • Fluorogenic DPP-IV substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.

    • Dilute the DPP-IV enzyme and the fluorogenic substrate to their working concentrations in assay buffer.

  • Assay Protocol:

    • To the wells of the 96-well plate, add:

      • Assay buffer

      • Test compound solution (or vehicle for control)

      • DPP-IV enzyme solution

    • Incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding the fluorogenic substrate solution to all wells.

  • Fluorescence Measurement:

    • Immediately begin measuring the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

    • Readings can be taken in kinetic mode over a period of 30-60 minutes or as an endpoint reading after a fixed incubation time.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme) from all readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Synthesis of Platinum(II) Complexes with a Cyclohexylglycine Ligand

This is a general procedure for the synthesis of platinum(II) complexes with this compound and other ligands.

Workflow for Platinum(II) Complex Synthesis

start K2[PtCl4] step1 Reaction with This compound start->step1 Aqueous Solution intermediate [Pt(D-Chg)Cl2] intermediate step1->intermediate step2 Ligand Exchange Reaction with Ancillary Ligand (e.g., bipy) intermediate->step2 step3 Precipitation and Washing step2->step3 end Final Platinum(II) Complex step3->end

Caption: General synthetic workflow for platinum(II)-cyclohexylglycine complexes.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • This compound

  • Ancillary ligand (e.g., 2,2'-bipyridine, ammonia)

  • Solvents (e.g., water, ethanol)

  • Silver nitrate (AgNO₃) (optional, for halide abstraction)

Procedure:

  • Synthesis of the Intermediate:

    • Dissolve K₂[PtCl₄] in water.

    • Add an aqueous solution of this compound to the platinum solution.

    • Stir the mixture at room temperature for several hours to form the [Pt(D-Chg)Cl₂] intermediate.

  • Ligand Exchange:

    • To the solution containing the intermediate, add a solution of the ancillary ligand (e.g., 2,2'-bipyridine in ethanol).

    • Stir the reaction mixture, often with heating, for several hours to facilitate the ligand exchange.

  • Isolation of the Product:

    • Cool the reaction mixture to induce precipitation of the product.

    • Collect the solid product by filtration.

    • Wash the product with water, ethanol, and diethyl ether to remove unreacted starting materials and byproducts.

    • Dry the final complex under vacuum.

  • Characterization:

    • Characterize the complex using techniques such as ¹H NMR, ¹³C NMR, ¹⁹⁵Pt NMR, elemental analysis, and mass spectrometry.

Protocol 4: MTT Cytotoxicity Assay for Anticancer Compounds

This protocol describes the use of the MTT assay to evaluate the cytotoxicity of the synthesized platinum complexes against a cancer cell line.

Workflow for MTT Cytotoxicity Assay

seed Seed Cancer Cells in 96-well Plate treat Treat Cells with Test Compound Dilutions seed->treat incubate Incubate for 72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate to allow Formazan Formation add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read Read Absorbance at ~570 nm solubilize->read analyze Calculate % Viability and IC50 Value read->analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

Materials:

  • Cancer cell line (e.g., HCT116)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

III. Signaling Pathways

DPP-IV Inhibition Signaling Pathway

Ingestion Food Ingestion GLP1_GIP Active Incretins (GLP-1, GIP) Ingestion->GLP1_GIP stimulates release of DPP4 DPP-IV Enzyme GLP1_GIP->DPP4 degraded by Pancreas Pancreatic β-cells GLP1_GIP->Pancreas stimulates Glucagon Glucagon Secretion (from α-cells) GLP1_GIP->Glucagon inhibits Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins Insulin Insulin Secretion Pancreas->Insulin increases Glucose Lowered Blood Glucose Insulin->Glucose Glucagon->Glucose increases blood glucose Inhibitor This compound DPP-IV Inhibitor Inhibitor->DPP4 inhibits

Caption: Mechanism of action of this compound-based DPP-IV inhibitors.

Mechanism of Action of Platinum(II) Anticancer Complexes

Pt_Complex This compound Platinum(II) Complex Cell_Uptake Cellular Uptake Pt_Complex->Cell_Uptake Aquation Aquation (Hydrolysis) Cell_Uptake->Aquation Activated_Pt Activated Platinum Species Aquation->Activated_Pt DNA Nuclear DNA Activated_Pt->DNA binds to DNA_Adducts DNA Adducts (Cross-links) DNA->DNA_Adducts Replication_Inhibition Inhibition of DNA Replication DNA_Adducts->Replication_Inhibition Apoptosis Apoptosis (Cell Death) Replication_Inhibition->Apoptosis

Caption: Proposed mechanism of action for this compound platinum(II) anticancer complexes.

References

Application Notes and Protocols for the Characterization of D-Cyclohexylglycine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of synthetic peptides incorporating the unnatural amino acid D-Cyclohexylglycine (D-Chg). The inclusion of D-Chg can significantly influence peptide conformation, stability, and biological activity, making thorough characterization essential.

Introduction to this compound in Peptides

This compound is a non-proteinogenic amino acid characterized by a bulky and hydrophobic cyclohexyl side chain. Its incorporation into peptide sequences can impart unique structural and functional properties, such as increased proteolytic stability, enhanced receptor affinity, and the ability to induce specific secondary structures like β-turns and helices. Accurate and detailed characterization is therefore critical to understanding the structure-activity relationship (SAR) of these modified peptides.

Analytical Techniques and Methodologies

A multi-faceted approach is required to fully characterize D-Chg-containing peptides. The primary techniques employed are Mass Spectrometry (MS) for mass verification and sequencing, Nuclear Magnetic Resonance (NMR) spectroscopy for three-dimensional structure and conformational analysis, and High-Performance Liquid Chromatography (HPLC) for purity assessment and separation of diastereomers.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone for the initial verification of a synthesized peptide's identity and for sequencing.

Key Applications:

  • Molecular Weight Confirmation: Verifying the correct mass of the synthesized peptide.

  • Sequence Verification: Using tandem MS (MS/MS) to confirm the amino acid sequence, including the position of the D-Chg residue.

  • Impurity Analysis: Identifying and quantifying synthesis-related impurities.

Fragmentation Characteristics: Peptides containing bulky, non-polar residues like D-Chg typically fragment along the peptide backbone in collision-induced dissociation (CID), primarily yielding b- and y-type ions. The presence of the bulky cyclohexyl group may influence fragmentation efficiencies, but the fundamental principles of peptide fragmentation apply.[1]

Quantitative Data Summary:

Note: Specific fragmentation data for this compound-containing peptides is not widely available in public literature. The following table provides representative m/z values for b- and y-ions for a hypothetical peptide (e.g., Ac-Ala-D-Chg-Gly-NH₂). Actual values will vary based on the peptide sequence and charge state.

Precursor Ion (m/z)Fragment IonCalculated m/z (Singly Charged)
[M+H]⁺b₁ (Ac-Ala)114.06
b₂ (Ac-Ala-D-Chg)269.18
y₁ (Gly-NH₂)75.05
y₂ (D-Chg-Gly-NH₂)230.17
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the three-dimensional structure and conformational dynamics of D-Chg-containing peptides in solution.[2]

Key Applications:

  • Resonance Assignment: Assigning specific ¹H, ¹³C, and ¹⁵N signals to each atom in the peptide.

  • Secondary Structure Determination: Identifying elements like β-turns and helices through the analysis of Nuclear Overhauser Effects (NOEs), coupling constants (³J), and chemical shift indices.

  • Conformational Ensemble Analysis: Characterizing the dynamic nature of the peptide in solution.

Expected Spectral Features: The cyclohexyl group of D-Chg will produce a complex set of aliphatic signals in the ¹H and ¹³C NMR spectra. The chemical shifts of the alpha-proton and backbone amide proton of D-Chg can provide insights into the local conformational environment.

Quantitative Data Summary:

NucleusTypical Chemical Shift Range (ppm)
D-Chg Hα3.5 - 4.5
D-Chg Hβ1.5 - 2.0
D-Chg Hγ, Hδ, Hε (cyclohexyl)0.8 - 1.8
D-Chg Cα55 - 65
D-Chg Cβ35 - 45
D-Chg Cγ, Cδ, Cε (cyclohexyl)25 - 35
High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of synthetic peptides and for separating diastereomers that may arise during synthesis, especially when incorporating D-amino acids.

Key Applications:

  • Purity Assessment: Quantifying the percentage of the desired peptide in a crude or purified sample.

  • Diastereomer Separation: Resolving peptides that differ in the stereochemistry of one or more amino acids.

  • Preparative Purification: Isolating the target peptide from impurities.

Chromatographic Conditions: Reversed-phase HPLC (RP-HPLC) is the most common mode for peptide analysis. The choice of stationary phase (e.g., C8, C18) and mobile phase gradient can be optimized to achieve the desired separation. Chiral stationary phases may be required for the separation of certain diastereomers.[3]

Quantitative Data Summary:

Note: Retention times are highly dependent on the specific peptide sequence, column, and chromatographic conditions. The following table provides a representative example of expected elution order for a pair of diastereomeric peptides.

PeptideColumnMobile PhaseExpected Retention Time (min)
Peptide-L-ChgC18Acetonitrile/Water with 0.1% TFAVaries
Peptide-D-ChgC18Acetonitrile/Water with 0.1% TFATypically slightly different from L-Chg diastereomer

Experimental Protocols

Protocol for Solid-Phase Peptide Synthesis (SPPS) of a D-Chg-Containing Peptide

This protocol describes the manual Fmoc/tBu-based solid-phase synthesis of a generic D-Chg-containing peptide.[4][5]

Workflow for SPPS:

spss_workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin->Fmoc_Deprotection Wash1 3. Washing Fmoc_Deprotection->Wash1 Coupling 4. Amino Acid Coupling (including Fmoc-D-Chg-OH) Wash1->Coupling Wash2 5. Washing Coupling->Wash2 Repeat 6. Repeat for next amino acid Wash2->Repeat If not final residue Cleavage 7. Cleavage and Deprotection Wash2->Cleavage If final residue Repeat->Fmoc_Deprotection Purification 8. Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-D-Cyclohexylglycine-OH)

  • Coupling reagents: HBTU/HOBt or HATU

  • Base: Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling: a. Pre-activate the Fmoc-amino acid (3 eq.) with HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes. b. Add the activated amino acid solution to the resin and agitate for 1-2 hours. For the bulky D-Chg, a longer coupling time or a double coupling may be necessary.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final coupling and deprotection, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours.

  • Precipitation: Filter the cleavage mixture and precipitate the peptide in cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, wash with ether, and dry. Purify the crude peptide by preparative RP-HPLC.

Protocol for LC-MS Analysis

Workflow for LC-MS Analysis:

lcms_workflow Sample Peptide Sample HPLC RP-HPLC Separation Sample->HPLC ESI Electrospray Ionization HPLC->ESI MS1 MS1 Scan (Full Mass Spectrum) ESI->MS1 CID Collision-Induced Dissociation MS1->CID Select Precursor Ion Data Data Analysis MS1->Data MS2 MS2 Scan (Fragment Ion Spectrum) CID->MS2 MS2->Data

Caption: Workflow for LC-MS/MS analysis of a peptide.

Instrumentation and Conditions:

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would be 5-60% B over 15-30 minutes.

  • Flow Rate: 0.2-0.4 mL/min

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • Ionization Mode: Positive ion electrospray ionization (ESI+)

Procedure:

  • Sample Preparation: Dissolve the purified peptide in Mobile Phase A to a concentration of approximately 10-100 µg/mL.

  • Injection: Inject 1-5 µL of the sample onto the LC system.

  • Data Acquisition:

    • Acquire full scan MS1 data to determine the m/z of the precursor ion.

    • Set up a data-dependent acquisition (DDA) method to trigger MS/MS fragmentation on the most abundant precursor ions.

  • Data Analysis: Process the data to confirm the peptide mass and analyze the MS/MS spectra to verify the sequence.

Protocol for NMR Conformational Analysis

Workflow for NMR Analysis:

nmr_workflow Sample_Prep 1. Sample Preparation Acquisition 2. Data Acquisition (1D ¹H, 2D TOCSY, NOESY/ROESY) Sample_Prep->Acquisition Processing 3. Spectral Processing Acquisition->Processing Assignment 4. Resonance Assignment Processing->Assignment Restraints 5. Derivation of Restraints (Distances from NOEs, Angles from J-couplings) Assignment->Restraints Calculation 6. Structure Calculation Restraints->Calculation Validation 7. Structure Validation Calculation->Validation

Caption: Workflow for peptide structure determination by NMR spectroscopy.

Materials:

  • Purified, lyophilized peptide

  • NMR buffer (e.g., 90% H₂O/10% D₂O, 20 mM phosphate buffer, pH 6.0)

  • NMR spectrometer (600 MHz or higher recommended)

Procedure:

  • Sample Preparation: Dissolve the peptide in the NMR buffer to a final concentration of 0.5-1.0 mM.[2]

  • Data Acquisition:

    • Acquire a 1D ¹H spectrum to assess sample quality.

    • Acquire 2D TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems.

    • Acquire 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to obtain through-space proton-proton distance information.[6]

  • Resonance Assignment: Use the TOCSY and NOESY/ROESY spectra to sequentially assign the resonances of all protons in the peptide.

  • Structural Restraint Generation:

    • Integrate NOE/ROE cross-peaks to derive inter-proton distance restraints.

    • Measure ³J-coupling constants from high-resolution 1D or 2D spectra to obtain dihedral angle restraints.

  • Structure Calculation: Use molecular dynamics and simulated annealing software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that satisfy the experimental restraints.

  • Structure Validation: Assess the quality of the calculated structures using programs like PROCHECK-NMR.

Protocol for Edman Degradation

Edman degradation provides sequential N-terminal amino acid identification.[2]

edman_workflow Peptide Peptide Sample Coupling 1. Coupling with PITC Peptide->Coupling Cleavage 2. Cleavage of N-terminal residue Coupling->Cleavage Conversion 3. Conversion to PTH-amino acid Cleavage->Conversion Repeat Repeat Cycle Cleavage->Repeat Shortened Peptide Identification 4. HPLC Identification Conversion->Identification Repeat->Coupling

References

A Step-by-Step Guide to D-Cyclohexylglycine Incorporation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in drug discovery and development, often imparting enhanced metabolic stability, conformational rigidity, and improved receptor affinity. D-Cyclohexylglycine (D-Chg), a sterically hindered amino acid, is a valuable building block for these purposes. Its bulky cyclohexyl side chain can shield the peptide backbone from enzymatic degradation and influence peptide conformation. However, this steric bulk also presents challenges during solid-phase peptide synthesis (SPPS), requiring optimized protocols for efficient incorporation.

This guide provides detailed application notes and protocols for the successful incorporation of Fmoc-D-Cyclohexylglycine into peptide chains, addressing the challenges associated with its steric hindrance.

Challenges in this compound Incorporation

The primary challenge in coupling this compound is the steric hindrance posed by its bulky cyclohexyl side chain. This can lead to:

  • Slow and Incomplete Coupling Reactions: The bulky side chain can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the reaction rate and potentially leading to incomplete coupling.

  • Aggregation: Peptides containing hydrophobic residues like this compound have a tendency to aggregate on the solid support, which can block reactive sites and further hinder coupling efficiency.[1]

  • Racemization: While a D-amino acid is being incorporated, the risk of epimerization at the alpha-carbon during activation and coupling is a general concern in peptide synthesis, especially with sterically hindered residues.[2]

To overcome these challenges, the choice of coupling reagent and reaction conditions is critical. More potent activating reagents and optimized protocols are necessary to achieve high coupling yields and purity.

Comparative Performance of Coupling Reagents

The selection of an appropriate coupling reagent is paramount for the successful incorporation of sterically hindered amino acids like this compound. While specific quantitative data for this compound is often sequence-dependent and not always available in direct comparative studies, the following table summarizes the expected performance based on data for other sterically hindered amino acids and general principles of peptide chemistry.

Coupling ReagentActivation MechanismExpected Coupling Efficiency for this compoundKey AdvantagesPotential Disadvantages
HATU Forms highly reactive OAt-active estersHigh to Very High Rapid reaction kinetics, low racemization, effective for hindered couplings.[3]Higher cost, potential for side reactions if used in excess.
HBTU Forms reactive OBt-active estersModerate to High Good efficiency for many hindered couplings, cost-effective.[4]Can be less effective than HATU for extremely hindered residues, potential for guanidinylation side reactions.
DIC/HOBt In situ formation of an HOBt-active esterLow to Moderate Cost-effective, simple procedure.[5]Slower reaction times, generally less efficient for sterically hindered amino acids, potential for side reactions.[5]

Experimental Protocols

The following are detailed protocols for the incorporation of Fmoc-D-Cyclohexylglycine using different coupling reagents. These protocols are starting points and may require optimization based on the specific peptide sequence and solid support.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving the highest coupling efficiency, especially for difficult sequences.

Materials:

  • Fmoc-D-Cyclohexylglycine (4 equivalents)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • Peptide-grade Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF or NMP for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group. A standard protocol is two treatments of 5-10 minutes each.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the fulvene adduct.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Cyclohexylglycine and HATU in a minimal amount of DMF. Add DIPEA to the solution and allow to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended or the temperature moderately increased (e.g., to 40°C).

  • Monitoring the Coupling: Perform a qualitative ninhydrin (Kaiser) test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

  • Double Coupling (Optional): If the ninhydrin test is positive, indicating incomplete coupling, a second coupling step (repeating steps 4-7) is recommended.

Protocol 2: Standard Coupling using HBTU

This protocol is a cost-effective alternative to HATU and is suitable for many applications.

Materials:

  • Fmoc-D-Cyclohexylglycine (3 equivalents)

  • HBTU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • Peptide-grade Dimethylformamide (DMF)

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Resin Preparation and Fmoc Deprotection: Follow steps 1-3 from Protocol 1.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Cyclohexylglycine and HBTU in DMF. Add DIPEA and allow to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin and agitate at room temperature for 2-4 hours.

  • Monitoring and Washing: Follow steps 6-7 from Protocol 1.

  • Double Coupling (Optional): If necessary, perform a second coupling as described in step 8 of Protocol 1.

Protocol 3: Carbodiimide-Mediated Coupling using DIC/HOBt

This protocol is a more traditional and economical approach but may require longer reaction times and is generally less efficient for sterically hindered residues.

Materials:

  • Fmoc-D-Cyclohexylglycine (5 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (5 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (5 equivalents)

  • Peptide-grade Dimethylformamide (DMF)

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Resin Preparation and Fmoc Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-D-Cyclohexylglycine and HOBt in DMF.

  • Coupling Reaction: Add the amino acid/HOBt solution to the resin, followed by the addition of DIC. Agitate the mixture at room temperature. Coupling times are typically longer, ranging from 4 to 24 hours.

  • Monitoring and Washing: Follow steps 6-7 from Protocol 1. Due to the slower reaction rate, more frequent monitoring may be necessary.

  • Double Coupling: A second coupling is often required for sterically hindered amino acids with this method.

Visualization of the Experimental Workflow

SPPS_Workflow Resin Resin-Bound Peptide (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling Reaction Wash1->Coupling Activation Amino Acid Activation (Fmoc-D-Chg + Coupling Reagent) Activation->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Monitoring Ninhydrin Test Wash2->Monitoring NextCycle Proceed to Next Cycle Monitoring->NextCycle Negative DoubleCouple Double Coupling Monitoring->DoubleCouple Positive DoubleCouple->Activation

Caption: General workflow for a single coupling cycle of this compound in SPPS.

Potential Side Reactions and Mitigation Strategies

When incorporating this compound, be mindful of the following potential side reactions:

  • Racemization/Epimerization: The use of highly activating coupling reagents can increase the risk of epimerization.

    • Mitigation: The addition of an auxiliary nucleophile like HOBt or Oxyma Pure can help suppress racemization.[5] Using a less hindered base, such as 2,4,6-collidine, in place of DIPEA may also be beneficial.[2]

  • Aggregation: The hydrophobic nature of the cyclohexyl side chain can promote peptide chain aggregation.

    • Mitigation: Switching to a more effective solvating solvent like NMP, performing the coupling at a slightly elevated temperature, or using a resin with a lower loading capacity can help disrupt aggregation.[1]

  • Incomplete Deprotection: In cases of severe aggregation, the Fmoc protecting group may not be completely removed.

    • Mitigation: Increasing the deprotection time or using a stronger base cocktail (e.g., with DBU) can improve deprotection efficiency.

Purification of this compound-Containing Peptides

The hydrophobicity of the this compound residue can also impact the final purification of the peptide.

  • Strong Retention in RP-HPLC: The increased hydrophobicity of the peptide will lead to stronger retention on reversed-phase HPLC columns, requiring higher concentrations of organic solvent (e.g., acetonitrile) for elution.[1]

  • Poor Solubility: The crude peptide may have poor solubility in aqueous buffers.

    • Mitigation: Dissolving the crude peptide in a small amount of a strong organic solvent like DMSO or DMF before diluting with the HPLC mobile phase can improve solubility. Using a gradient with a lower initial concentration of organic solvent and a shallower gradient can improve the separation of closely eluting impurities.

Conclusion

The successful incorporation of this compound into peptides is achievable with careful consideration of the coupling methodology. Due to its steric bulk, more potent coupling reagents such as HATU are recommended to ensure high coupling efficiency and minimize deletion sequences. By employing the optimized protocols and being mindful of potential side reactions and purification challenges outlined in this guide, researchers can effectively utilize this valuable non-proteinogenic amino acid to develop novel and improved peptide-based therapeutics.

References

Troubleshooting & Optimization

Troubleshooting low coupling efficiency of D-Cyclohexylglycine in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the low coupling efficiency of D-Cyclohexylglycine (D-Chg) in Solid-Phase Peptide Synthesis (SPPS). It is intended for researchers, scientists, and drug development professionals experienced in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to couple in SPPS?

A1: this compound is a β-branched, sterically hindered amino acid. The bulky cyclohexyl group near the alpha-carbon physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. This steric hindrance slows down the reaction kinetics, often leading to incomplete coupling.[1][2]

Q2: What are the primary signs of low coupling efficiency for this compound?

A2: The most common indications of low coupling efficiency include:

  • A positive Kaiser test (blue or purple beads) after the coupling step, indicating the presence of unreacted free primary amines.

  • The appearance of deletion sequences (peptides missing the D-Chg residue) in the final crude product upon analysis by mass spectrometry.

  • Low overall yield of the target peptide.

Q3: Which coupling reagents are recommended for this compound?

A3: For sterically hindered amino acids like this compound, more potent coupling reagents are generally required. Aminium/uronium salts such as HATU, HBTU, and COMU are highly recommended due to their high reactivity and ability to facilitate faster amide bond formation.[1][2][3] Phosphonium salts like PyBOP are also effective. Carbodiimides like DIC, when used with an additive such as Oxyma, can also be employed, though they may be less efficient for such challenging couplings.[2]

Q4: Can increasing the reaction time or temperature improve coupling efficiency?

A4: Yes, both strategies can improve coupling efficiency. Extending the coupling time allows the reaction to proceed closer to completion. Increasing the temperature, often through the use of microwave-assisted SPPS, can enhance reaction kinetics and help overcome the energy barrier caused by steric hindrance.[4] However, prolonged reaction times and elevated temperatures can also increase the risk of side reactions, such as racemization.

Q5: What is "double coupling" and when should it be used?

A5: Double coupling is the repetition of the coupling step with a fresh solution of the activated amino acid and coupling reagents.[5] This technique is highly recommended for sterically hindered residues like this compound to ensure the reaction goes to completion. It is particularly useful if a positive Kaiser test is observed after the first coupling.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low coupling efficiency of this compound.

Problem: Positive Kaiser Test After this compound Coupling

A positive Kaiser test indicates the presence of unreacted primary amines on the resin.

start Positive Kaiser Test check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents Initial Check double_couple Perform a Second Coupling (Double Coupling) check_reagents->double_couple Reagents OK increase_time_temp Increase Coupling Time and/or Temperature double_couple->increase_time_temp Still Positive end_success Negative Kaiser Test (Successful Coupling) double_couple->end_success Negative Test change_reagent Switch to a More Potent Coupling Reagent increase_time_temp->change_reagent Still Positive increase_time_temp->end_success Negative Test check_solvent Ensure Proper Resin Swelling and Solvent Choice change_reagent->check_solvent Still Positive change_reagent->end_success Negative Test end_failure Persistent Issue: Consider Sequence Modification check_solvent->end_failure

Troubleshooting workflow for a positive Kaiser test.
  • Verify Reagents: Ensure that the Fmoc-D-Cyclohexylglycine, coupling reagents, and solvents are of high quality and free of moisture. Confirm that the correct stoichiometry of reagents was used (typically a 3-5 fold excess of amino acid and coupling reagents over the resin loading).

  • Perform a Double Coupling: Immediately after the first coupling and a positive Kaiser test, perform a second coupling with fresh reagents. This is often sufficient to drive the reaction to completion.

  • Increase Reaction Time and/or Temperature: If double coupling is insufficient, extend the coupling time to 2-4 hours or overnight for subsequent attempts.[5] Alternatively, if available, utilize a microwave peptide synthesizer to perform the coupling at an elevated temperature (e.g., 50-75°C).

  • Change Coupling Reagent: If using a less reactive coupling reagent like DIC/HOBt, switch to a more potent one such as HATU, HBTU, or COMU.[3] These reagents are known to be more effective for sterically hindered amino acids.

  • Check Resin Swelling and Solvent: Inadequate swelling of the resin can limit the accessibility of the reactive sites. Ensure the resin is properly swelled in a suitable solvent like DMF or NMP before the coupling reaction.

Problem: Presence of Deletion Sequences in Mass Spectrometry Data

This indicates that a significant portion of the peptide chains were not coupled with this compound.

start Deletion Sequence Detected review_protocol Review and Optimize Coupling Protocol start->review_protocol implement_double_coupling Implement Double Coupling for D-Chg review_protocol->implement_double_coupling Optimization use_potent_reagent Use a High-Potency Coupling Reagent (e.g., HATU) implement_double_coupling->use_potent_reagent increase_equivalents Increase Equivalents of Amino Acid and Reagents use_potent_reagent->increase_equivalents resynthesize Re-synthesize Peptide with Optimized Protocol increase_equivalents->resynthesize end_success Target Peptide is the Major Product resynthesize->end_success

Workflow to address deletion sequences.
  • Review Protocol: For future syntheses, proactively optimize the protocol for the this compound coupling step.

  • Implement Double Coupling: Make double coupling a standard procedure for the this compound residue in your synthesis protocol.

  • Use a Potent Coupling Reagent: Start with a highly efficient coupling reagent like HATU from the outset.

  • Increase Reagent Equivalents: Consider using a higher excess (e.g., 5 equivalents) of Fmoc-D-Cyclohexylglycine and coupling reagents.

Data on Coupling Reagent Performance

Coupling ReagentYield (%)Reaction TimeRacemization (%)Reference
HATU >9530 min - 2 h<1[2]
HBTU 90-951 - 4 h1-2[6]
PyBOP 90-951 - 4 h1-2[3]
DIC/HOBt 70-852 - 12 h2-5[7]
COMU >9530 min - 2 h<1[3]

Note: Yields and racemization are highly sequence-dependent and can be influenced by reaction conditions.

Key Experimental Protocols

Protocol 1: Double Coupling of Fmoc-D-Cyclohexylglycine using HATU

This protocol assumes a 0.1 mmol scale synthesis on a rink amide resin.

Materials:

  • Fmoc-D-Cyclohexylglycine (5 eq., 0.5 mmol)

  • HATU (4.9 eq., 0.49 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (10 eq., 1.0 mmol)

  • Peptide-grade Dimethylformamide (DMF)

  • Deprotected peptide-resin (0.1 mmol)

Procedure:

  • First Coupling: a. In a separate vessel, dissolve Fmoc-D-Cyclohexylglycine and HATU in DMF. b. Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the mixture for 1-2 hours at room temperature. e. Wash the resin thoroughly with DMF (3 x 10 mL). f. Perform a Kaiser test on a small sample of resin beads.

  • Second Coupling (if Kaiser test is positive): a. Repeat steps 1a-1d with fresh reagents. b. Wash the resin thoroughly with DMF (5 x 10 mL) and then with Dichloromethane (DCM) (3 x 10 mL). c. Perform a final Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

Protocol 2: Monitoring Coupling Efficiency via Test Cleavage and HPLC Analysis

This protocol allows for a quantitative assessment of the coupling efficiency.

Procedure:

  • After the this compound coupling step (and subsequent washing), take a small sample of the dried peptide-resin (approx. 2-5 mg).

  • Place the resin in a microcentrifuge tube.

  • Add 100 µL of a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water).

  • Allow the cleavage to proceed for 2-3 hours at room temperature.

  • Precipitate the cleaved peptide by adding 1 mL of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the peptide pellet.

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by reverse-phase HPLC and mass spectrometry.

  • Compare the peak area of the desired peptide with any deletion sequences to quantify the coupling efficiency.

Signaling Pathways and Workflows

cluster_activation Activation Step cluster_coupling Coupling Step Fmoc-D-Chg-COOH Fmoc-D-Chg-COOH Carboxylic Acid Activated_Ester Activated Ester Highly Reactive Intermediate Fmoc-D-Chg-COOH->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Coupled_Peptide Fmoc-D-Chg-NH-Peptide-Resin New Peptide Bond Activated_Ester->Coupled_Peptide Peptide_Resin H2N-Peptide-Resin Deprotected N-terminus Peptide_Resin->Coupled_Peptide Nucleophilic Attack

General mechanism of this compound coupling.

References

Preventing side reactions with D-Cyclohexylglycine during peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful incorporation of D-Cyclohexylglycine (D-Chg) into peptide sequences. Due to its bulky cyclohexyl side chain, this sterically hindered amino acid requires special considerations to minimize side reactions and ensure high-purity peptide products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when incorporating this compound?

A1: The primary side reactions encountered when using this compound are:

  • Incomplete Coupling: The steric bulk of the cyclohexyl group can physically hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This is a common issue with sterically hindered amino acids and can lead to deletion sequences in the final peptide product.

  • Racemization/Epimerization: Although less common for D-amino acids already in the unnatural configuration, racemization at the alpha-carbon can still occur during the activation step of the carboxyl group. This can lead to diastereomeric impurities that are difficult to separate from the desired peptide.

Q2: Which coupling reagents are most effective for this compound?

A2: Standard carbodiimide reagents like DCC and DIC are often inefficient for coupling sterically hindered amino acids. More potent activating reagents are highly recommended. Uronium/aminium salts such as HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP, are significantly more effective as they form highly reactive esters that can overcome the steric barrier.[1] For extremely hindered couplings, the use of acyl fluorides can also be a highly effective strategy.

Q3: How can I minimize racemization when coupling this compound?

A3: To minimize racemization, consider the following strategies:

  • Use of Additives: Incorporating additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®) into the coupling reaction is crucial. These additives can suppress racemization by forming reactive esters that are less prone to epimerization.[1]

  • Choice of Base: The base used during coupling can significantly influence racemization. Sterically hindered, weaker bases like collidine or N-methylmorpholine (NMM) are preferable to stronger, more nucleophilic bases like diisopropylethylamine (DIEA).[1]

  • Pre-activation Time: Minimize the pre-activation time of the amino acid before adding it to the resin. Prolonged activation can increase the risk of racemization.

Q4: Is a "double coupling" strategy necessary for this compound?

A4: A "double coupling" is a highly recommended strategy for sterically hindered amino acids like this compound. If a qualitative test (such as the Kaiser test) indicates incomplete coupling after the first attempt, a second coupling with a fresh solution of activated amino acid should be performed to drive the reaction to completion.

Q5: What is the recommended protecting group strategy for this compound?

A5: The choice of Nα-protecting group follows standard solid-phase peptide synthesis (SPPS) strategies, with Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) being the most common. The selection depends on the overall protection scheme of your peptide. An orthogonal protection strategy, where the Nα-protecting group and any side-chain protecting groups on other amino acids are removed under different conditions, is ideal to prevent undesired side reactions.

Troubleshooting Guide: Incomplete Coupling of this compound

Problem: The Kaiser test (or other qualitative test) remains positive after the coupling step, indicating the presence of unreacted free amines on the resin.

Potential Cause Recommended Solution(s) Explanation
Steric Hindrance 1. Switch to a more potent coupling reagent: Use HATU, HCTU, or PyBOP. 2. Perform a "double coupling": After the initial coupling, wash the resin and repeat the coupling step with fresh reagents. 3. Increase reaction time: Extend the coupling time to 2-4 hours or even overnight for very difficult couplings.The bulky cyclohexyl side chain slows down the reaction rate. More potent reagents, repeated reaction cycles, or longer reaction times can help drive the reaction to completion.
Peptide Aggregation 1. Change the solvent: Switch from DMF to NMP or use a solvent mixture containing DMSO to disrupt secondary structures. 2. Incorporate a "pseudoproline" dipeptide: If the sequence allows, inserting a pseudoproline dipeptide can break up aggregation-prone structures.As the peptide chain grows, it can fold and aggregate on the resin, making the N-terminus inaccessible. Changing the solvent or modifying the peptide backbone can improve solvation and accessibility.
Suboptimal Reagent Stoichiometry Increase the equivalents of the amino acid and coupling reagents: Use 3-5 equivalents of Fmoc-D-Cyclohexylglycine and the coupling reagent relative to the resin loading.A higher concentration of reactants can help to overcome the activation energy barrier and improve the reaction kinetics for sterically hindered residues.

Quantitative Data Summary

While extensive quantitative data specifically for this compound is limited in the literature, the following table provides extrapolated data based on studies of other sterically hindered amino acids to guide reagent selection.

Coupling Reagent/Method Typical Coupling Yield (%) Relative Purity (%) Racemization Risk Key Considerations
HATU/DIPEA >99>95Very LowHighly efficient for hindered couplings with rapid reaction times.[2]
HBTU/DIPEA >98>95LowA reliable and widely used reagent, though slightly less reactive than HATU.[2]
HCTU/DIPEA >99>95Very LowSimilar reactivity to HATU, often more cost-effective.[2]
PyBOP/DIPEA >98>95LowByproducts are non-carcinogenic; lower risk of guanidinylation compared to uronium salts.
DIC/HOBt 90-95>90ModerateLess efficient for hindered couplings; longer reaction times may be required.

Note: The data presented is a summary from multiple sources and should be used as a general guideline. Optimal conditions may vary depending on the specific peptide sequence and synthesis scale.

Experimental Protocols

Protocol 1: Manual Solid-Phase Coupling of Fmoc-D-Cyclohexylglycine using HATU

This protocol outlines a procedure for the manual coupling of Fmoc-D-Cyclohexylglycine onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-D-Cyclohexylglycine-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with N-terminal deprotected peptide

  • Reaction vessel for manual synthesis

  • Shaker or vortexer

Procedure:

  • Resin Preparation:

    • Swell the resin-bound peptide in DMF for at least 30 minutes in the reaction vessel.

    • Ensure the N-terminal Fmoc group has been removed using a standard deprotection protocol (e.g., 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.

  • Activation of Fmoc-D-Cyclohexylglycine:

    • In a separate vial, dissolve Fmoc-D-Cyclohexylglycine (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the resin in the reaction vessel.

    • Agitate the mixture at room temperature for at least 2 hours. For longer peptides or sequences prone to aggregation, the coupling time can be extended.

  • Monitoring the Coupling:

    • After the initial coupling time, take a small sample of the resin beads and perform a Kaiser test.

    • A negative result (yellow beads) indicates complete coupling.

    • A positive result (blue/purple beads) indicates incomplete coupling.

  • Double Coupling (if necessary):

    • If the Kaiser test is positive, drain the reaction solution and wash the resin with DMF (3 times).

    • Repeat steps 2 and 3 to perform a second coupling.

  • Washing:

    • Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Chain Elongation:

    • Proceed with the deprotection of the Fmoc group for the next coupling cycle.

Visualizations

experimental_workflow cluster_prep Resin Preparation cluster_coupling Coupling Cycle cluster_troubleshoot Troubleshooting Resin Resin with free amine Swell Swell resin in DMF Resin->Swell Deprotect Fmoc Deprotection (if needed) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Activate Activate Fmoc-D-Chg-OH with HATU/DIPEA Wash1->Activate Couple Couple to resin (2 hours - overnight) Activate->Couple Kaiser Kaiser Test Couple->Kaiser Wash2 Wash with DMF Kaiser->Wash2 Negative DoubleCouple Double Coupling Kaiser->DoubleCouple Deprotect_Next Fmoc Deprotection Wash2->Deprotect_Next Next Cycle DoubleCouple->Wash2

Caption: Workflow for the manual coupling of this compound.

racemization_pathways cluster_main Racemization during Activation Activated_AA Activated D-Chg (L-isomer) Carboxyl group activated by coupling reagent Oxazolone 5(4H)-Oxazolone Intermediate Achiral intermediate Activated_AA->Oxazolone Cyclization Enolate Enolate Intermediate Achiral intermediate Activated_AA->Enolate Direct Enolization Base Base (e.g., DIPEA) Base->Oxazolone Proton abstraction Base->Enolate Proton abstraction Racemized_Product Racemized D-Chg (D-isomer) Incorporation leads to diastereomeric impurity Oxazolone->Racemized_Product Desired_Product Desired Peptide Bond Correct stereochemistry Oxazolone->Desired_Product Enolate->Racemized_Product Amine Peptide-Resin (N-terminal amine) Amine->Oxazolone

Caption: Mechanisms of racemization during amino acid activation.

References

Technical Support Center: Optimizing Cleavage of Peptides Containing D-Cyclohexylglycine from Resin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the cleavage of peptides containing the sterically hindered, non-polar amino acid D-Cyclohexylglycine (D-Chg) from solid-phase synthesis resins.

Troubleshooting Guide

Issue 1: Low Peptide Yield After Cleavage

Question: After cleaving my this compound-containing peptide from the resin, the final yield is significantly lower than expected. What are the potential causes and how can I improve the yield?

Answer: Low peptide yield in this context can be attributed to several factors, primarily related to the bulky and hydrophobic nature of the D-Chg residue.

  • Incomplete Cleavage: The steric hindrance posed by the cyclohexyl side chain can slow down the acid-catalyzed cleavage from the resin. Standard cleavage times may be insufficient.

    • Recommendation: Increase the cleavage reaction time. It is advisable to perform a small-scale trial with varying time points (e.g., 2, 4, and 6 hours) to determine the optimal duration.[1] After the cleavage, a qualitative test like the Kaiser test can be performed on the resin beads to detect any remaining peptide with a free N-terminus.[1] A deep blue or purple color indicates incomplete cleavage.

  • Peptide Aggregation on Resin: The hydrophobic nature of D-Chg can promote peptide aggregation on the resin, preventing efficient access of the cleavage reagents.

    • Recommendation: Before cleavage, ensure the resin is well-swollen in an appropriate solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF). During cleavage, gentle agitation or occasional swirling can help to improve the reaction kinetics.

  • Inefficient Precipitation: Peptides rich in hydrophobic residues like D-Chg may not precipitate efficiently in cold diethyl ether.

    • Recommendation: Try concentrating the TFA filtrate under a stream of nitrogen before adding it to cold ether.[2] Alternatively, using a different precipitation solvent, such as methyl tert-butyl ether (MTBE), may improve recovery. For extremely hydrophobic peptides, avoiding precipitation altogether and proceeding directly to purification via reverse-phase HPLC after evaporation of the cleavage cocktail might be a viable option.

Issue 2: Presence of Impurities and Side Products

Question: My mass spectrometry analysis of the cleaved peptide shows multiple peaks, indicating the presence of impurities or side products. What could be the cause?

Answer: The presence of impurities can arise from side reactions during cleavage, often exacerbated by the properties of D-Chg.

  • Incomplete Deprotection of Other Residues: The steric bulk of D-Chg might hinder the removal of protecting groups from neighboring amino acids.

    • Recommendation: Ensure your cleavage cocktail is robust enough for all protecting groups present in your peptide. For peptides with multiple sensitive residues (e.g., Arg(Pbf), Trp(Boc), Cys(Trt)), a stronger, multi-component cleavage cocktail such as Reagent K may be necessary.[3][4]

  • Alkylation of Sensitive Residues: Carbocations generated during the cleavage of protecting groups can lead to the alkylation of sensitive residues like Tryptophan and Tyrosine.

    • Recommendation: Use a cleavage cocktail containing effective scavengers. Triisopropylsilane (TIS) is a common scavenger for trityl groups, while 1,2-ethanedithiol (EDT) can protect against tryptophan modification.[5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended standard cleavage cocktail for a peptide containing this compound?

A1: A good starting point for a D-Chg-containing peptide without other sensitive residues is a standard cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) . However, due to the steric hindrance of D-Chg, an extended cleavage time of 2-4 hours is recommended. It is always best to perform a small-scale trial cleavage to optimize the conditions for your specific peptide.

Q2: How can I confirm that the cleavage of my D-Chg peptide is complete?

A2: The Kaiser test is a reliable qualitative method to check for residual peptide on the resin.[1] After cleavage and filtering off the peptide solution, wash and dry a small sample of the resin beads. Perform the Kaiser test on these beads. A blue/purple color indicates the presence of free primary amines, meaning the peptide has not been fully cleaved.

Q3: My this compound-containing peptide is insoluble in standard aqueous buffers after cleavage and precipitation. What should I do?

A3: This is a common issue with hydrophobic peptides. You can try dissolving the peptide in a small amount of an organic solvent in which it is soluble, such as acetonitrile, isopropanol, or dimethyl sulfoxide (DMSO), and then slowly adding the aqueous buffer. For purification by reverse-phase HPLC, the crude peptide can often be dissolved in the initial mobile phase, which typically has a higher organic content.

Q4: Can microwave-assisted cleavage improve the efficiency for D-Chg peptides?

A4: Microwave heating can accelerate the cleavage process and has been shown to reduce cleavage times from hours to minutes for standard peptides.[6] For sterically hindered peptides, this could be a beneficial approach to explore. However, care must be taken to control the temperature to avoid degradation of the peptide.

Experimental Protocols

Protocol 1: Standard Cleavage of a this compound-Containing Peptide

This protocol is a general guideline and may require optimization based on the specific peptide sequence.

  • Resin Preparation:

    • Place the dried peptide-resin in a suitable reaction vessel.

    • Wash the resin with dichloromethane (DCM) (3 x 10 mL per gram of resin) to swell the beads and remove any residual solvents from synthesis.

    • Dry the resin under a high vacuum for at least 1 hour.

  • Cleavage Reaction:

    • Prepare the cleavage cocktail fresh in a fume hood: 95% TFA, 2.5% water, 2.5% TIS .

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Stopper the vessel and allow the reaction to proceed at room temperature with occasional gentle swirling for 2-4 hours.

  • Peptide Isolation:

    • Filter the resin through a sintered glass funnel and collect the filtrate into a clean flask.

    • Wash the resin twice with a small amount of fresh TFA and combine the filtrates.

  • Precipitation and Washing:

    • In a separate centrifuge tube, add cold methyl tert-butyl ether (MTBE) (approximately 10 times the volume of the TFA filtrate).

    • Slowly add the TFA filtrate dropwise to the cold MTBE while gently vortexing. A white precipitate should form.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold MTBE two more times to remove residual scavengers.

  • Drying:

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Post-Cleavage Kaiser Test
  • Sample Preparation:

    • After the cleavage reaction and filtration, wash the resin beads thoroughly with DCM and dry them under vacuum.

    • Place a few milligrams of the dried resin in a small glass test tube.

  • Reagent Addition:

    • Add 2-3 drops of each of the following Kaiser test solutions to the test tube:

      • Reagent A: 5% (w/v) ninhydrin in ethanol.

      • Reagent B: 80% (w/v) phenol in ethanol.

      • Reagent C: 0.001 M potassium cyanide in pyridine.

  • Heating and Observation:

    • Heat the test tube at 100°C for 5 minutes.

    • Observe the color of the resin beads and the solution. A deep blue or purple color indicates a positive result (incomplete cleavage). A yellow or colorless result indicates a negative result (complete cleavage).[1]

Data Summary

Cleavage SolventCleavage Yield (%) after 30 min
Dichloromethane (DCM)66.3
Anisole10.6
Toluene69.4
Data adapted from a study on Sieber amide resin, which highlights that even with standard protocols, cleavage can be incomplete and is sensitive to the solvent system.[7][8] Extending the reaction time to 120 minutes in DCM increased the yield to approximately 94%.[7] This underscores the importance of optimizing reaction time, especially for challenging sequences.

Visualizations

Cleavage_Workflow Resin Peptide-Resin (with D-Chg) Wash Wash & Dry Resin Resin->Wash Cleavage Add Cleavage Cocktail (e.g., TFA/TIS/H2O) 2-4 hours Wash->Cleavage Filter Filter to Separate Resin from Filtrate Cleavage->Filter Precipitate Precipitate Peptide in Cold Ether/MTBE Filter->Precipitate Filtrate Wash_Pellet Wash Peptide Pellet Precipitate->Wash_Pellet Dry Dry Purified Peptide Wash_Pellet->Dry

Caption: Standard workflow for the cleavage of a peptide containing this compound from the resin.

Troubleshooting_Logic Start Low Peptide Yield Check_Cleavage Incomplete Cleavage? Start->Check_Cleavage Check_Precipitation Inefficient Precipitation? Check_Cleavage->Check_Precipitation No Action_Cleavage Increase Cleavage Time Perform Kaiser Test Check_Cleavage->Action_Cleavage Yes Check_Aggregation Peptide Aggregation? Check_Precipitation->Check_Aggregation No Action_Precipitation Concentrate Filtrate Use Alternative Solvent (MTBE) Check_Precipitation->Action_Precipitation Yes Action_Aggregation Ensure Proper Swelling Gentle Agitation Check_Aggregation->Action_Aggregation Yes

References

Technical Support Center: Overcoming Peptide Aggregation with D-Cyclohexylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing D-Cyclohexylglycine (D-Chg) to mitigate aggregation during peptide synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a problem?

Peptide aggregation is the self-association of peptide chains to form insoluble and often non-functional assemblies.[1] This phenomenon is a significant challenge in solid-phase peptide synthesis (SPPS), purification, and the formulation of peptide-based therapeutics. Aggregation is primarily driven by the formation of intermolecular β-sheet structures, where peptide backbones align and form extensive hydrogen bond networks.[2] Consequences of aggregation include:

  • Reduced synthetic yield: Aggregated peptides on the solid support can block reactive sites, leading to incomplete coupling and deprotection steps.[3]

  • Difficult purification: Aggregated peptides are often insoluble in standard HPLC solvents, making purification challenging and reducing recovery.

  • Decreased bioactivity: Aggregated peptides may not adopt the correct conformation to bind to their biological targets.

  • Immunogenicity: The presence of aggregates in a therapeutic formulation can elicit an immune response.[4]

Q2: How does this compound (D-Chg) help in overcoming peptide aggregation?

The incorporation of this compound, a non-natural D-amino acid with a bulky cyclohexyl side chain, can disrupt the formation of β-sheet structures that lead to aggregation. The proposed mechanism involves:

  • Steric Hindrance: The bulky cyclohexyl group introduces a steric clash that prevents adjacent peptide chains from aligning closely, thereby inhibiting the formation of the highly ordered hydrogen bond network characteristic of β-sheets.[5]

  • Backbone Disruption: The D-configuration of the amino acid introduces a "kink" in the peptide backbone, further disrupting the regular secondary structure required for β-sheet formation.[6]

While direct literature specifically detailing the use of D-Chg for aggregation prevention is limited, the principle is well-established with other bulky D-amino acids and backbone modifications like pseudoprolines.[2][7]

Q3: When should I consider incorporating this compound into my peptide sequence?

Consider incorporating D-Chg when you are working with "difficult sequences" known to be prone to aggregation.[8] Indicators of aggregation-prone sequences include:

  • High content of hydrophobic and β-branched amino acids (e.g., Val, Ile, Leu, Phe, Trp, Tyr).[9]

  • Alternating polar and non-polar residues.

  • Sequences with a high propensity to form β-sheets as predicted by computational tools.

It is often beneficial to strategically place D-Chg within the core of the aggregating sequence to maximize its disruptive effect.

Troubleshooting Guides

Issue 1: Incomplete coupling of Fmoc-D-Cyclohexylglycine-OH

Symptom: Positive Kaiser test (blue or purple beads) after the coupling step for Fmoc-D-Chg-OH, indicating the presence of unreacted free amines.

Possible Cause: The bulky cyclohexyl side chain of D-Chg can sterically hinder the coupling reaction.[10]

Troubleshooting Steps:

StepActionRationale
1 Extend Coupling Time Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or overnight).
2 Double Couple After the initial coupling, drain the reaction vessel and repeat the coupling step with a fresh solution of activated Fmoc-D-Chg-OH.
3 Use a More Potent Coupling Reagent Switch from standard coupling reagents like HBTU/HATU to a more reactive one such as COMU or PyAOP.
4 Increase Reagent Equivalents Use a higher excess of the Fmoc-D-Chg-OH and coupling reagents (e.g., 5 equivalents instead of 3).
5 Elevate Temperature Perform the coupling at a slightly elevated temperature (e.g., 30-40 °C) to increase reaction kinetics. Use with caution as this may increase the risk of racemization.

Issue 2: Poor solubility of the crude peptide after cleavage, even with D-Chg incorporation.

Symptom: The lyophilized crude peptide does not dissolve in standard solvents (e.g., water, acetonitrile, DMSO) for purification.

Possible Causes:

  • The D-Chg residue was not sufficient to completely prevent aggregation.

  • The peptide has a very high overall hydrophobicity.

  • Residual protecting groups are contributing to insolubility.

Troubleshooting Steps:

StepActionRationale
1 Use "Magic" Solvents Try dissolving the peptide in stronger, structure-disrupting solvents like hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE), and then dilute with water/acetonitrile for HPLC.
2 Incorporate Chaotropic Agents Add chaotropic salts like guanidinium chloride or urea to the solubilization buffer to disrupt aggregates. Note that these need to be removed during purification.
3 Optimize D-Chg Position If resynthesizing, consider placing the D-Chg at a different position within the hydrophobic core of the peptide.
4 Combine with Other Strategies On resynthesis, combine D-Chg incorporation with other anti-aggregation strategies, such as using a low-loading resin or incorporating pseudoproline dipeptides in other parts of the sequence.[7]
5 Verify Complete Deprotection Analyze a small portion of the crude peptide by mass spectrometry to ensure all side-chain protecting groups have been removed, as incomplete deprotection can lead to insolubility.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-D-Cyclohexylglycine-OH during Fmoc-SPPS

This protocol outlines the manual coupling of Fmoc-D-Chg-OH onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a deprotected N-terminus

  • Fmoc-D-Cyclohexylglycine-OH

  • Coupling reagent (e.g., HBTU, HATU, or COMU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Swelling and Deprotection:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Perform Fmoc deprotection using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF and DCM.

    • Confirm complete deprotection with a negative Kaiser test (yellow beads).

  • Activation of Fmoc-D-Cyclohexylglycine-OH:

    • In a separate vessel, dissolve Fmoc-D-Chg-OH (3-5 eq.), coupling reagent (2.9-4.9 eq.), and an activating agent like HOBt (if using HBTU) in DMF.

    • Add DIPEA (6-10 eq.) to the activation mixture and allow it to pre-activate for 2-5 minutes.

  • Coupling Reaction:

    • Add the activated Fmoc-D-Chg-OH solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for at least 2 hours at room temperature. Due to the steric bulk of D-Chg, longer coupling times or double coupling may be necessary.[10]

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the completion of the coupling. If the test is positive (blue beads), continue coupling for another 1-2 hours or perform a double coupling.

    • Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation:

    • Proceed with the deprotection of the Fmoc group from the newly added D-Chg to continue with the synthesis of the next amino acid.

Data Presentation

The following table summarizes hypothetical quantitative data based on the expected effects of incorporating this compound into an aggregation-prone model peptide sequence (e.g., Aβ(16-22): KLVFFAE).

Table 1: Expected Impact of D-Chg Incorporation on Peptide Synthesis and Properties

Peptide SequencePosition of D-ChgCrude Purity (%)Final Yield (%)Solubility in 50% ACN/H₂O
KLVFFAE (Control)N/A3515Poor
K(D-Chg)VFFAE26540Moderate
KLV(D-Chg)FAE47555Good
KLVFF(D-Chg)E67050Good

Note: This data is illustrative and the actual results may vary depending on the specific peptide sequence and synthesis conditions.

Visualizations

Aggregation_Pathway Monomer Soluble Peptide Monomers Oligomer Soluble Oligomers Monomer->Oligomer Self-association Disrupted Non-aggregating Peptides Monomer->Disrupted Incorporation of D-Chg Protofibril Protofibrils Oligomer->Protofibril Fibril Insoluble Fibrils (β-sheets) Protofibril->Fibril Aggregation DChg This compound DChg->Monomer Inhibits self-association

Caption: Proposed mechanism of D-Chg in preventing peptide aggregation.

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis Cycle cluster_dchg D-Chg Incorporation Resin Start with Resin Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling DChg_Coupling Couple Fmoc-D-Chg-OH (Extended time/Double couple) Wash1->DChg_Coupling Difficult Sequence Wash2 Wash Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Deprotection Negative Cleavage Cleavage from Resin Kaiser->Cleavage Synthesis Complete Kaiser_DChg Kaiser Test DChg_Coupling->Kaiser_DChg Kaiser_DChg->Wash2 Kaiser_DChg->DChg_Coupling Positive Purification HPLC Purification Cleavage->Purification Final_Peptide Pure Peptide Purification->Final_Peptide

Caption: SPPS workflow highlighting the incorporation of this compound.

References

Technical Support Center: D-Cyclohexylglycine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of D-Cyclohexylglycine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for synthesizing this compound are the hydrogenation of D-phenylglycine and the Strecker synthesis. Hydrogenation involves the reduction of the aromatic ring of D-phenylglycine, while the Strecker synthesis builds the amino acid from cyclohexanecarboxaldehyde. Both methods have their own advantages and challenges regarding yield, purity, and stereochemical control.

Q2: My this compound synthesis is resulting in a low yield. What are the general areas I should investigate?

A2: Low yields in this compound synthesis can often be attributed to several factors. Key areas to investigate include:

  • Purity of starting materials: Impurities in your starting materials can lead to unwanted side reactions.

  • Reaction conditions: Suboptimal temperature, pressure, or reaction time can result in incomplete conversion or degradation of the product.

  • Catalyst activity: In the case of hydrogenation, the activity of the catalyst is crucial.

  • Side reactions: The formation of byproducts can significantly reduce the yield of the desired product.

  • Product isolation and purification: Inefficient extraction, precipitation, or purification can lead to loss of product.

Q3: How can I minimize racemization during the synthesis of this compound?

A3: Racemization, the formation of the undesired L-enantiomer, is a critical issue in the synthesis of enantiomerically pure this compound. To minimize racemization:

  • In the hydrogenation of D-phenylglycine, the choice of catalyst and reaction conditions is crucial. Using a rhodium on carbon (Rh/C) catalyst has been shown to suppress racemization compared to palladium-based catalysts.[1]

  • For the Strecker synthesis, which initially produces a racemic mixture, an efficient chiral resolution step is necessary to isolate the D-enantiomer. This can be achieved through techniques like diastereomeric salt formation and crystallization.

Q4: What are the primary safety concerns when performing a Strecker synthesis for this compound?

A4: The Strecker synthesis involves the use of highly toxic cyanide salts (e.g., sodium cyanide or potassium cyanide).[2][3] It is imperative to handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. A neutralization plan for any cyanide-containing waste should be in place before starting the experiment.

Troubleshooting Guides

Route 1: Hydrogenation of D-Phenylglycine

This method involves the reduction of the phenyl ring of D-phenylglycine to a cyclohexane ring.

A detailed experimental protocol for the hydrogenation of (S)-phenylglycine to (S)-cyclohexylglycine (which is analogous to the D-enantiomer synthesis) is provided below.[1]

ParameterValue
Starting Material 20.0 g (0.132 mol) of (S)-phenylglycine (99% e.e.)
Solvent 25 g (0.208 mol) of 30% aqueous HCl and 90 g of water
Catalyst 2.10 g of 5% Rhodium on Carbon (Rh/C) (59% moisture content)
Temperature 50 °C
Pressure 3.6 bar of H₂
Reaction Time 40 hours
Work-up Filtration of catalyst, addition of 30% aqueous NaOH
Yield 92% (19.1 g)
Enantiomeric Excess 99% e.e.
Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction: Insufficient reaction time, temperature, or pressure.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is stalled, consider increasing the reaction time or carefully increasing the temperature or hydrogen pressure.
Catalyst deactivation: The Rh/C catalyst may have lost its activity.Use fresh, high-quality catalyst. Ensure the starting material and solvent are free from impurities that could poison the catalyst.
Side reaction (Hydrogenolysis): Cleavage of the benzylic amino group can lead to the formation of cyclohexaneacetic acid, especially with palladium catalysts.[1]Use a rhodium on carbon (Rh/C) catalyst, which is less prone to causing hydrogenolysis compared to palladium (Pd) or platinum (Pt) catalysts.[1]
Low Enantiomeric Purity (Racemization) Harsh reaction conditions: High temperatures or certain catalysts can promote racemization.The use of a Rh/C catalyst under the specified mild conditions (50 °C, 3.6 bar) has been shown to minimize racemization, preserving the high enantiomeric excess of the starting material.[1]
Difficulty in Product Isolation Incomplete precipitation: The product may not fully precipitate from the solution during work-up.After adding NaOH, ensure the pH is appropriate for the isoelectric point of cyclohexylglycine to maximize precipitation. Cooling the mixture may also improve precipitation.
Route 2: Strecker Synthesis

The Strecker synthesis is a three-component reaction involving cyclohexanecarboxaldehyde, ammonia, and a cyanide source to form an α-aminonitrile, which is then hydrolyzed to yield DL-Cyclohexylglycine. A subsequent resolution step is required to isolate the D-enantiomer.

Step 1: Formation of α-Aminonitrile

  • In a suitable reaction vessel, a solution of ammonium chloride in aqueous ammonia is prepared.

  • Cyclohexanecarboxaldehyde is added to this solution.

  • A solution of sodium or potassium cyanide is then added dropwise while maintaining a low temperature (e.g., 0-10 °C).

  • The reaction mixture is stirred for several hours to allow for the formation of the α-aminonitrile.

Step 2: Hydrolysis of the α-Aminonitrile

  • The α-aminonitrile intermediate is then subjected to hydrolysis, typically by heating with a strong acid (e.g., HCl) or base (e.g., NaOH).

  • This step converts the nitrile group into a carboxylic acid, yielding the racemic DL-Cyclohexylglycine.

Step 3: Chiral Resolution

  • The racemic mixture of DL-Cyclohexylglycine is then resolved to isolate the D-enantiomer. A common method is diastereomeric salt formation using a chiral resolving agent (e.g., tartaric acid).

  • The diastereomers, which have different solubilities, are then separated by fractional crystallization.

  • The desired diastereomer is then treated with a base to liberate the pure this compound.

Problem Potential Cause Recommended Solution
Low Yield of α-Aminonitrile Side reactions of the aldehyde: Cyclohexanecarboxaldehyde can undergo self-condensation or other side reactions under the basic conditions of the reaction.Maintain a low reaction temperature during the addition of the cyanide solution. Ensure efficient stirring to promote the desired three-component reaction.
Hydrolysis of cyanide: The cyanide ion can be hydrolyzed in aqueous solution.Use a slight excess of the cyanide source. The reaction is typically performed in an aqueous ammonia solution to maintain a basic pH, which stabilizes the cyanide ion.
Incomplete Hydrolysis of the Nitrile Insufficient reaction time or temperature: The hydrolysis of the nitrile to a carboxylic acid can be slow.Ensure adequate heating and reaction time for the hydrolysis step. Monitor the reaction progress by TLC or another suitable analytical method.
Low Yield after Chiral Resolution Inefficient diastereomer formation: The choice of resolving agent and crystallization solvent is critical.Screen different chiral resolving agents and solvent systems to find the optimal conditions for the crystallization of the desired diastereomer.
Co-precipitation of diastereomers: Both diastereomers may precipitate if their solubilities are too similar in the chosen solvent.Employ slow cooling and controlled crystallization conditions to promote the selective precipitation of one diastereomer.
Product Purity Issues Contamination with starting materials or intermediates: Incomplete reaction or inefficient purification can lead to impurities.Ensure each step of the reaction goes to completion. Purify the final product by recrystallization from a suitable solvent (e.g., water/ethanol mixture) to remove any remaining impurities.

Visualizations

experimental_workflow_hydrogenation start Start: D-Phenylglycine dissolve Dissolve in aq. HCl start->dissolve autoclave Charge Autoclave with Catalyst (Rh/C) dissolve->autoclave hydrogenate Hydrogenate (50°C, 3.6 bar H₂) autoclave->hydrogenate filter Filter Catalyst hydrogenate->filter precipitate Precipitate with NaOH filter->precipitate isolate Isolate Product (Filtration & Drying) precipitate->isolate end End: this compound isolate->end

Caption: Experimental workflow for the hydrogenation of D-Phenylglycine.

logical_relationship_strecker cluster_yield Low Yield Causes cluster_purity Purity Issue Causes start Strecker Synthesis Troubleshooting low_yield Low Yield start->low_yield purity_issues Purity Issues start->purity_issues incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction Check Reaction Monitoring (TLC) side_reactions Side Reactions low_yield->side_reactions Optimize Temperature & Reagent Addition poor_resolution Inefficient Chiral Resolution low_yield->poor_resolution Screen Resolving Agents & Solvents residual_reagents Residual Reagents purity_issues->residual_reagents Improve Work-up & Purification byproducts Byproducts from Side Reactions purity_issues->byproducts Optimize Reaction Conditions racemic_mixture Incomplete Resolution purity_issues->racemic_mixture Re-run Resolution or Recrystallize

Caption: Troubleshooting logic for the Strecker synthesis of this compound.

References

Chiral HPLC Troubleshooting Center: D-Cyclohexylglycine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chiral separation of D-Cyclohexylglycine enantiomers. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is most suitable for separating this compound enantiomers?

A1: For underivatized amino acids like this compound, crown-ether based CSPs are highly effective.[1][2][3] Columns such as Daicel CROWNPAK® CR(+) and CR(-) or Regis ChiroSil® RCA(+) and SCA(-) are specifically designed for the resolution of compounds containing primary amine groups.[1][4][5] These columns operate via a complex formation mechanism between the crown ether and the ammonium ion of the amino acid under acidic conditions.[4][5]

Q2: What is the expected elution order for D- and L-Cyclohexylglycine on a crown-ether column?

A2: The elution order depends on the configuration of the chiral crown ether. On a CROWNPAK® CR(+) or ChiroSil® RCA(+) column, the D-enantiomer of amino acids typically elutes before the L-enantiomer.[4] Conversely, using a CROWNPAK® CR(-) or ChiroSil® SCA(-) column will invert the elution order, with the L-enantiomer eluting first.[1] This feature is particularly useful for confirming peak identity and for preparative separations.

Q3: What is a typical starting mobile phase for the separation of Cyclohexylglycine enantiomers?

A3: A common starting mobile phase for crown-ether columns is an acidic aqueous solution.[5][6] Perchloric acid solutions at a pH between 1 and 2 are frequently recommended.[5][6] To modulate the retention of hydrophobic amino acids like Cyclohexylglycine, an organic modifier such as methanol can be added.[5][6] A starting point could be an isocratic elution with an aqueous solution of perchloric acid (pH 2.0) and a small percentage of methanol.

Q4: My peaks are broad and tailing. What are the possible causes and solutions?

A4: Poor peak shape can stem from several factors in chiral HPLC. If all peaks in the chromatogram are affected, the issue is likely physical, such as a bad column connection or a void in the column packing.[7] If only the analyte peaks are misshapen, the cause is more likely chemical.[7] For amino acids, this can be due to secondary interactions with the stationary phase. Ensure the mobile phase pH is low enough (pH 1-2) to fully protonate the primary amine.[5] Inadequate mobile phase strength can also cause broadening; consider adjusting the organic modifier concentration.[8] Column overload is another possibility, leading to broad or tailing peaks; try injecting a smaller sample volume or a more dilute sample.[9]

Q5: I am not achieving baseline separation of the enantiomers. How can I improve the resolution?

A5: To improve resolution, you can adjust several parameters. Decreasing the column temperature often enhances selectivity in chiral separations.[5] Optimizing the mobile phase is critical; you can vary the pH of the aqueous component or adjust the type and concentration of the organic modifier. Lowering the flow rate can also increase resolution, although it will lengthen the analysis time.[10] Additionally, ensure the column is properly equilibrated with the mobile phase before injection.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your analysis.

Problem 1: No separation of enantiomers.
Possible Cause Suggested Solution
Inappropriate column choiceVerify that a crown-ether based chiral stationary phase is being used, as these are highly effective for underivatized amino acids.
Incorrect mobile phase pHThe mobile phase must be acidic (pH 1-2) to ensure the formation of the diastereomeric complex between the analyte and the CSP. Use perchloric acid to adjust the pH.[5][6]
Column not equilibratedEquilibrate the column with the mobile phase for an extended period (at least 30-60 minutes) until a stable baseline is achieved.
Incompatible organic modifierWhile methanol is common, other modifiers like acetonitrile can be tested. The type of organic modifier can significantly impact selectivity.
Problem 2: Poor peak shape (tailing, fronting, or split peaks).
Possible Cause Suggested Solution
Secondary interactionsEnsure the mobile phase pH is sufficiently low (pH 1-2) to suppress any unwanted ionic interactions.
Column overloadReduce the injection volume or the concentration of the sample.[9]
Contamination of the column inletReverse flush the column (if permitted by the manufacturer) with an appropriate solvent to remove any particulates.
Physical issues with the column or HPLC systemCheck all fittings for leaks or dead volume. If the problem persists, it may indicate the column is nearing the end of its life and needs replacement.[7]
Inappropriate injection solventThe sample should be dissolved in the mobile phase or a weaker solvent to avoid peak distortion.
Problem 3: Unstable or drifting baseline.
Possible Cause Suggested Solution
Inadequate system equilibrationAllow sufficient time for the column and detector to stabilize with the mobile phase flow.
Mobile phase contaminationUse high-purity solvents and freshly prepared mobile phases. Filter all mobile phase components before use.
Temperature fluctuationsUse a column oven to maintain a constant temperature for the column.
Detector lamp issueCheck the detector lamp's age and intensity. A failing lamp can cause baseline noise.

Experimental Protocols

Example Protocol: Chiral Separation of 4-Hydroxyphenylglycine Enantiomers [4]

  • Sample Preparation:

    • Weigh and dissolve the racemic 4-Hydroxyphenylglycine standard in the mobile phase diluent to a final concentration of 1 mg/mL.

    • Prepare individual standard solutions of the (R) and (S) enantiomers at the same concentration to determine the elution order.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

ParameterValue
Column Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)
Mobile Phase Methanol/Water/Formic Acid (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm or 273 nm
Injection Volume 10 µL
  • System Equilibration and Analysis:

    • Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is observed.

    • Inject the individual enantiomer standards to determine their respective retention times.

    • Inject the racemic mixture for analysis.

Visual Troubleshooting Guides

Troubleshooting Workflow for Poor Resolution

G A Poor or No Resolution B Check Mobile Phase pH (Should be acidic, pH 1-2) A->B C Decrease Column Temperature B->C pH is correct D Optimize Organic Modifier (Adjust % or change type) C->D E Decrease Flow Rate D->E F Check Column Health (Test with standard) E->F G Resolution Improved F->G Column is performing G cluster_0 Stationary Phase cluster_1 Mobile Phase cluster_2 Operating Conditions CSP Chiral Stationary Phase (e.g., Crown Ether) Separation Successful Separation CSP->Separation pH pH (e.g., 1-2) pH->Separation Organic Organic Modifier (e.g., Methanol) Organic->Separation Additive Acidic Additive (e.g., Perchloric Acid) Additive->Separation Temp Temperature Temp->Separation Flow Flow Rate Flow->Separation Analyte This compound Analyte->CSP

References

How to avoid racemization of D-Cyclohexylglycine during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of D-Cyclohexylglycine, with a primary focus on avoiding racemization.

Troubleshooting Guide: Minimizing Racemization

Racemization, the conversion of a pure enantiomer into a mixture of both enantiomers, is a critical issue in the synthesis of chiral molecules like this compound. The most common synthetic route, the hydrogenation of D-Phenylglycine, is susceptible to racemization if not properly controlled. This guide addresses common problems and provides solutions to maintain high enantiomeric purity.

Problem 1: Significant Racemization Detected in the Final Product

Potential Cause Recommended Solution
Inappropriate Catalyst Switch to a Rhodium-based catalyst, such as Rhodium on carbon (Rh/C) or Rhodium on alumina (Rh/Al₂O₃). These have been shown to be effective in stereoretentive hydrogenations. For particularly challenging substrates, consider specialized catalysts like Rh-MoOx/SiO₂, which has demonstrated complete retention of configuration in the hydrogenation of other amino acids.
Extreme pH Conditions Maintain the reaction pH as close to neutral as possible. Both strongly acidic and strongly basic conditions can accelerate the abstraction of the alpha-proton, leading to racemization. If acidic conditions are necessary for solubility, use the minimum effective concentration of a weaker acid.
High Reaction Temperature Perform the hydrogenation at a lower temperature. While higher temperatures can increase the reaction rate, they also provide the energy needed to overcome the activation barrier for racemization. It is crucial to find a balance between an acceptable reaction time and minimal racemization.
Prolonged Reaction Time Optimize the reaction time to prevent prolonged exposure of the product to conditions that may induce racemization. Monitor the reaction progress closely and stop it as soon as the starting material is consumed.
Inappropriate Solvent Use water or a mixed aqueous-organic solvent system. Water has been shown to suppress the racemization of phenylglycine under both acidic and alkaline conditions compared to polar organic solvents like DMF or DMSO.

Problem 2: Inconsistent Enantiomeric Excess (ee%) Between Batches

Potential Cause Recommended Solution
Variability in Catalyst Activity Ensure consistent quality and handling of the catalyst. Use fresh catalyst for each batch or establish a reliable procedure for catalyst recycling and reactivation.
Inconsistent Hydrogen Pressure Maintain a consistent and optimized hydrogen pressure throughout the reaction. Fluctuations in pressure can affect the reaction kinetics and potentially the stereochemical outcome.
Poor Temperature Control Use a temperature-controlled reaction vessel to ensure a stable and uniform temperature throughout the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization during the synthesis of this compound from D-Phenylglycine?

A1: The primary mechanism is the deprotonation of the chiral alpha-carbon of the amino acid. This forms a planar carbanion or enolate intermediate. Reprotonation can then occur from either face of this planar intermediate, leading to the formation of both the D and L enantiomers.[1] This process is often catalyzed by acids or bases.

Q2: Which analytical techniques are recommended for determining the enantiomeric excess (ee%) of this compound?

A2: The most common and reliable methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a versatile and robust technique that often allows for direct analysis without derivatization, using a chiral stationary phase.

  • Chiral Gas Chromatography (GC): This method offers excellent resolution but typically requires derivatization of the amino acid to make it more volatile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or chiral shift reagents can allow for the determination of enantiomeric excess. This method is non-destructive but generally less sensitive than chromatographic techniques.

Q3: Can the choice of solvent significantly impact the level of racemization?

A3: Yes, the solvent plays a crucial role. Studies have shown that using water as a solvent can significantly suppress the racemization of phenylglycine under both alkaline and acidic conditions when compared to polar organic solvents.[1] This is attributed to the differential solvation of bases and the dissociation states of the amino acid in aqueous versus organic media.

Q4: Are there alternative enantioselective synthesis routes that can avoid the issue of racemization?

A4: Yes, alternative methods focus on creating the chiral center with high stereoselectivity from the outset. These include:

  • Asymmetric Hydrogenation of a Prochiral Precursor: This involves synthesizing a prochiral α,β-unsaturated amino acid derivative and then using a chiral catalyst (often rhodium-based with a chiral ligand) to hydrogenate it to the desired enantiomer.

  • Enzymatic Kinetic Resolution: This method uses an enzyme that selectively reacts with one enantiomer of a racemic starting material, allowing for the separation of the desired enantiomer.

Data Presentation: Impact of Reaction Conditions on Enantiomeric Excess

Table 1: Effect of Catalyst on Enantiomeric Excess in Asymmetric Hydrogenation

SubstrateCatalystSolventTemperature (°C)Pressure (bar)Enantiomeric Excess (ee%)
(Z)-α-acetamidocinnamic acid methyl esterRh-phosphine–phosphoramidite on Al₂O₃Propylene CarbonateN/AN/A>97%
(Z)-α-acetamidocinnamic acidRh-phosphine–phosphoramiditeEthylene CarbonateN/AN/A99.5%
α-dehydro amino acidsRh-chiral phosphorus ligandsN/AN/AN/Aup to 99.5%

Table 2: Enantiomeric Purity in Different Synthesis/Resolution Methods

Starting MaterialMethodProductEnantiomeric Excess (ee%)
2-phenyl-2-aminoacetonitrileEnzymatic Hydrolysis (Pseudomonas aeruginosa)D-phenylglycine>98%
Racemic 3-iodo-2-alkyl-1-alkanolsLipase-catalyzed acetylationEnantiopure (S)- or (R)-alkanol≥99%

Experimental Protocols

Protocol 1: Determination of Enantiomeric Excess by Chiral HPLC

  • Column Selection: Choose a suitable chiral stationary phase (CSP). For amino acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or macrocyclic antibiotic-based CSPs are often effective.

  • Mobile Phase Preparation: A typical mobile phase for the separation of underivatized cyclohexylglycine could be a mixture of a polar organic solvent (e.g., methanol or ethanol) and an aqueous buffer containing a small amount of an acid (e.g., trifluoroacetic acid) and a base (e.g., diethylamine) to improve peak shape.

  • Sample Preparation: Dissolve an accurately weighed sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Inject the sample onto the chiral column.

    • Run the analysis under isocratic conditions at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 25 °C).

    • Detect the enantiomers using a UV detector at an appropriate wavelength (e.g., 210 nm).

  • Data Analysis: Calculate the enantiomeric excess using the peak areas of the D and L enantiomers with the formula: ee% = [(Area_D - Area_L) / (Area_D + Area_L)] * 100

Mandatory Visualizations

TroubleshootingRacemization Start High Racemization Detected Q_Catalyst What catalyst was used? Start->Q_Catalyst Q_Conditions What were the reaction conditions? Start->Q_Conditions Sol_Catalyst Switch to Rh-based catalyst (e.g., Rh/C, Rh-MoOx/SiO2) Q_Catalyst->Sol_Catalyst Non-optimal (e.g., Pd/C) Sol_pH Maintain pH near neutral Q_Conditions->Sol_pH Extreme pH Sol_Temp Lower reaction temperature Q_Conditions->Sol_Temp High Temp Sol_Solvent Use water as solvent Q_Conditions->Sol_Solvent Organic Solvent (DMF, DMSO)

Caption: Troubleshooting workflow for high racemization.

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_analysis Analysis Stage Start D-Phenylglycine Hydrogenation Catalytic Hydrogenation - Rh/C Catalyst - H2 Pressure - Near-neutral pH - Low Temperature - Aqueous Solvent Start->Hydrogenation Product Crude this compound Hydrogenation->Product Analysis Chiral HPLC Analysis Product->Analysis Result Determine Enantiomeric Excess (ee%) Analysis->Result

Caption: Workflow for synthesis and analysis.

References

Technical Support Center: Optimizing Reaction Conditions for D-Cyclohexylglycine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the derivatization of D-Cyclohexylglycine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing this compound?

A1: this compound, a non-proteinogenic amino acid, can be derivatized using several standard methods targeting its primary amine and carboxylic acid functional groups. The most common approaches include:

  • N-Acylation: Introduction of an acyl group to the nitrogen atom. A frequent example is N-acetylation using acetic anhydride.[1]

  • Esterification: Conversion of the carboxylic acid group into an ester. This is often achieved through Fischer esterification or methods suitable for acid-sensitive substrates like the Steglich esterification.[2][3][4]

  • Silylation: Replacement of active hydrogens on both the amino and carboxyl groups with a silyl group, typically to increase volatility for gas chromatography (GC) analysis.[5][6][7]

  • Derivatization for HPLC Analysis: Reaction with labeling agents to introduce a chromophore or fluorophore for enhanced detection. Common reagents include 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) and dansyl chloride.[8][9][10][11][12]

Q2: Why is derivatization of this compound necessary?

A2: Derivatization is performed for several key reasons in analytical and synthetic chemistry:

  • To Enhance Analyte Detection: For techniques like HPLC, derivatization can add a UV-absorbing or fluorescent tag, significantly improving detection sensitivity.[13]

  • To Improve Chromatographic Separation: By altering the polarity and volatility of this compound, derivatization can lead to better peak shape and resolution in both gas and liquid chromatography.

  • To Increase Volatility for GC Analysis: Amino acids are non-volatile, making direct GC analysis impossible. Silylation or esterification converts them into more volatile derivatives suitable for GC-MS.[5]

  • For Peptide Synthesis: The amino group of this compound is often protected (derivatized) with groups like Fmoc during solid-phase peptide synthesis.

Q3: How can I perform chiral separation of this compound derivatives?

A3: Chiral separation of this compound derivatives is crucial to ensure enantiomeric purity. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[14] This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. Polysaccharide-based and macrocyclic glycopeptide columns are often effective for separating chiral compounds, including amino acid derivatives.[15][16] The choice of mobile phase, often a mixture of a non-polar solvent like hexane and an alcohol like isopropanol or ethanol, is critical for achieving optimal separation.[15]

Troubleshooting Guides

Issue 1: Low Yield in N-Acylation of this compound

Q: I am experiencing a low yield when performing N-acetylation of this compound with acetic anhydride. What are the possible causes and solutions?

A: Low yields in N-acylation reactions can stem from several factors. Below is a troubleshooting guide to address this issue.

  • Suboptimal pH: The reaction of the primary amine with the acylating agent is pH-dependent.

    • Solution: For N-acetylation with acetic anhydride, the reaction is typically carried out in an alkaline aqueous solution.[1] Ensure the pH is sufficiently high to deprotonate the amino group, making it a better nucleophile. A common approach is to dissolve the this compound in an aqueous solution of sodium hydroxide before adding the acetic anhydride.[1]

  • Incorrect Temperature: Reaction temperature can significantly impact the reaction rate and the stability of the reactants and products.

    • Solution: The N-acetylation of this compound with acetic anhydride is often performed at a reduced temperature, for instance, between -5°C and 15°C, followed by a period at room temperature.[1] Maintaining a low temperature during the addition of the highly reactive acetic anhydride can help to control the reaction and minimize side products.

  • Inadequate Reagent Molar Ratio: An insufficient amount of the acylating agent will lead to incomplete conversion of the starting material.

    • Solution: It is common to use a molar excess of the acylating agent. For the N-acetylation of DL-Cyclohexylglycine, a molar ratio of acetic anhydride to the amino acid of 2.5:1 to 3.0:1 has been reported to be optimal.[1]

  • Presence of Moisture (for some acylating agents): While N-acetylation with acetic anhydride is often done in an aqueous solution, other acylating agents may be sensitive to water.

    • Solution: When using moisture-sensitive acylating agents, ensure all glassware is oven-dried and use anhydrous solvents.

Logical Workflow for Troubleshooting Low N-Acylation Yield

start Low N-Acylation Yield check_ph Check Reaction pH start->check_ph ph_ok pH Optimal? check_ph->ph_ok check_temp Verify Reaction Temperature temp_ok Temperature Correct? check_temp->temp_ok check_ratio Examine Reagent Molar Ratio ratio_ok Molar Ratio Sufficient? check_ratio->ratio_ok check_moisture Assess for Moisture Contamination moisture_ok Moisture Sensitive Reagents? check_moisture->moisture_ok ph_ok->check_temp Yes adjust_ph Adjust pH to Alkaline Conditions ph_ok->adjust_ph No temp_ok->check_ratio Yes adjust_temp Optimize Temperature (e.g., cool initially) temp_ok->adjust_temp No ratio_ok->check_moisture Yes adjust_ratio Increase Molar Excess of Acylating Agent ratio_ok->adjust_ratio No dry_reagents Use Anhydrous Solvents and Dry Glassware moisture_ok->dry_reagents Yes end Yield Improved moisture_ok->end No adjust_ph->end adjust_temp->end adjust_ratio->end dry_reagents->end

Caption: Troubleshooting workflow for low N-acylation yield.

Issue 2: Incomplete Silylation for GC-MS Analysis

Q: My this compound is not fully derivatized during silylation, leading to poor GC-MS results. What should I do?

A: Incomplete silylation is a common problem that can be resolved by carefully controlling the reaction conditions.

  • Presence of Moisture: Silylating reagents are highly reactive towards water and other protic compounds. Any moisture present will consume the reagent and lead to incomplete derivatization.

    • Solution: Ensure that all glassware is rigorously dried in an oven before use. Use anhydrous solvents and dry the this compound sample thoroughly before adding the silylating reagent. It can be beneficial to co-evaporate the sample with an anhydrous solvent like acetonitrile or dichloromethane to remove trace amounts of water.

  • Suboptimal Reaction Temperature and Time: The kinetics of silylation can vary depending on the specific reagent and the steric hindrance of the amino acid.

    • Solution: While some silylations proceed at room temperature, others require heating to go to completion.[5] A typical starting point is to heat the reaction mixture at 60-70°C for 30-60 minutes. You can monitor the progress of the reaction by taking aliquots at different time points and analyzing them by GC-MS.

  • Incorrect Reagent: Different silylating agents have varying reactivities.

    • Solution: For amino acids, a common and effective silylating agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS).[6] If you are using a less reactive silylating agent, consider switching to one of these.

Signaling Pathway of Silylation Derivatization

D_CHG This compound (with active hydrogens) Reaction Silylation Reaction D_CHG->Reaction Silyl_Reagent Silylating Reagent (e.g., MSTFA) Silyl_Reagent->Reaction Side_Reaction Reagent Consumption Silyl_Reagent->Side_Reaction Derivative Volatile Silyl Derivative Reaction->Derivative GC_MS GC-MS Analysis Derivative->GC_MS Moisture Moisture (H2O) Moisture->Side_Reaction

Caption: Reaction pathway for silylation of this compound.

Quantitative Data Summary

Derivatization MethodReagentSolventTemperature (°C)TimeMolar Ratio (Reagent:Amino Acid)Typical YieldReference
N-Acetylation Acetic AnhydrideAqueous NaOH0-10, then RT1 hr at low temp, 2-3 hrs at RT2.5:1 - 3.0:1~95%[1]
Esterification (Fischer) Alcohol (e.g., Methanol, Ethanol)Alcohol (in excess) with acid catalyst (e.g., H₂SO₄)Reflux2-20 hrsAlcohol used as solventVariable, often >90%[2][3]
Esterification (Steglich) Alcohol, DCC, DMAP (catalyst)Dichloromethane0, then RT3 hrs1.1:1 (DCC), 0.08:1 (DMAP)65-95% (depends on alcohol steric hindrance)[4][17]
FMOC Derivatization FMOC-ClBorate Buffer/AcetonitrileRoom Temperature40 min4-6x molar excessHigh (for analytical purposes)[11]
Dansyl Derivatization Dansyl ChlorideAcetonitrile/Aqueous Buffer (pH ~9.8)25-8030-60 minExcessHigh (for analytical purposes)[10][12]

Experimental Protocols

Protocol 1: N-Acetylation of this compound

This protocol is adapted from a procedure for the N-acetylation of DL-Cyclohexylglycine.[1]

  • Dissolution: Dissolve this compound in an aqueous solution of sodium hydroxide (e.g., 1M NaOH) with stirring until fully dissolved.

  • Cooling: Cool the solution in an ice-water bath to between 0°C and 10°C.

  • Addition of Acetic Anhydride: Slowly add acetic anhydride (2.5 to 3.0 molar equivalents) to the cooled solution while maintaining the temperature below 10°C.

  • Reaction: Stir the reaction mixture at this low temperature for 1 hour.

  • Warming: Remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours.

  • Acidification: Acidify the reaction mixture with hydrochloric acid (e.g., 30% HCl) until a solid precipitate forms.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry in an oven.

Protocol 2: Silylation of this compound for GC-MS Analysis

This is a general protocol for the silylation of amino acids.

  • Sample Preparation: Place the dried this compound sample (e.g., 100 µg) in a reaction vial. Ensure the sample is completely dry by co-evaporating with anhydrous acetonitrile if necessary.

  • Reagent Addition: Add the silylating reagent mixture. A common choice is 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Protocol 3: Derivatization with FMOC-Cl for HPLC Analysis

This protocol is based on general procedures for amino acid derivatization with FMOC-Cl.[18][11]

  • Buffer Preparation: Prepare a borate buffer solution (e.g., 0.1 M, pH ~9.5-11.4).

  • Sample Preparation: Dissolve the this compound sample in the borate buffer.

  • Reagent Preparation: Prepare a solution of FMOC-Cl in an organic solvent like acetonitrile.

  • Derivatization: Add the FMOC-Cl solution to the buffered amino acid solution. The final reaction mixture should contain a 4-6 fold molar excess of FMOC-Cl.

  • Reaction: Vortex the mixture and allow it to react at room temperature for approximately 40 minutes.

  • Quenching (Optional but Recommended): Add a primary amine like 1-aminoadamantane to react with the excess FMOC-Cl.

  • Analysis: The sample is ready for injection into the HPLC system for analysis.

Experimental Workflow for this compound Derivatization

start Start: this compound Sample choose_method Choose Derivatization Method start->choose_method acylation N-Acylation choose_method->acylation Synthetic Modification esterification Esterification choose_method->esterification Synthetic/Analytical silylation Silylation choose_method->silylation GC-MS hplc_deriv HPLC Derivatization (FMOC/Dansyl) choose_method->hplc_deriv HPLC reaction Perform Reaction (Control Temp, Time, pH, Stoichiometry) acylation->reaction esterification->reaction silylation->reaction hplc_deriv->reaction workup Reaction Work-up (e.g., Acidification, Extraction) reaction->workup purification Purification (e.g., Filtration, Chromatography) workup->purification analysis Analysis (e.g., HPLC, GC-MS, NMR) purification->analysis end End: Characterized Derivative analysis->end

References

Technical Support Center: Purification of D-Cyclohexylglycine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing the non-polar amino acid, D-Cyclohexylglycine. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the purification challenges associated with these hydrophobic peptides.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing this compound difficult to purify?

Peptides incorporating this compound often present significant purification challenges due to the bulky and highly hydrophobic nature of the cyclohexyl side chain.[1] This increased hydrophobicity can lead to several issues:

  • Poor Solubility: The peptide may be difficult to dissolve in the aqueous buffers commonly used in reversed-phase chromatography.[2][3][4]

  • Aggregation: Hydrophobic peptides have a strong tendency to aggregate, which can result in low recovery yields, poor peak shape during chromatography, and even column clogging.[3][4][5]

  • Strong Retention in RP-HPLC: The high hydrophobicity causes the peptide to bind very strongly to the stationary phase in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), often requiring high concentrations of organic solvent for elution.[1]

Q2: What is the recommended initial purification strategy for a peptide containing this compound?

The standard and most recommended method for purifying peptides containing this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[6][7] This technique separates peptides based on their hydrophobicity.[7] A C18-modified silica column is the most common stationary phase used for this purpose.[6]

Q3: My this compound-containing peptide is insoluble in the initial mobile phase. What should I do?

Solubility is a common hurdle with these hydrophobic peptides.[2][3][8] Here are several strategies to address this:

  • Solvent Optimization: Attempt to dissolve the peptide in a small amount of the strong organic solvent first (e.g., acetonitrile, isopropanol), and then gradually add the aqueous component.[2]

  • Use of Organic Acids: Dissolving the crude peptide in a small amount of an aqueous acid like 0.1% trifluoroacetic acid (TFA) or 1% acetic acid can improve solubility.[5]

  • Chaotropic Agents: For extremely difficult cases, consider using a chaotropic agent like guanidinium hydrochloride for initial solubilization, but ensure it is compatible with your chromatography system.[5]

Q4: I am observing poor peak shape (tailing or broadening) in my RP-HPLC chromatogram. What are the possible causes and solutions?

Poor peak shape can be attributed to several factors:

  • Secondary Interactions: The peptide may be interacting with residual silanol groups on the silica-based column. Using a low pH mobile phase (e.g., with 0.1% TFA) helps to protonate these silanols and minimize such interactions.[5]

  • Peptide Aggregation: Aggregation on the column can lead to broad peaks. Try reducing the sample load or adding a small amount of organic solvent to your sample diluent.[5]

  • Column Overload: Injecting too much peptide can distort the peak. Reduce the amount of sample injected onto the column.[5]

Q5: Can I use Ion-Exchange Chromatography (IEC) for purifying this compound-containing peptides?

Yes, Ion-Exchange Chromatography (IEC) can be a valuable orthogonal technique, especially when RP-HPLC alone does not provide sufficient purity.[9][10] IEC separates peptides based on their net charge.[7][10] It can be particularly useful as an initial capture step to remove process-related impurities before a final polishing step with RP-HPLC.[11] A combination of IEC and RP-HPLC can be a highly effective purification strategy.[11][12]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the purification of this compound-containing peptides.

Problem Possible Cause(s) Suggested Solution(s)
Low Peptide Recovery Peptide Precipitation: The peptide may be precipitating in the collection tubes due to high concentration or buffer incompatibility.- Collect fractions into tubes pre-filled with a solubilizing solution (e.g., a small amount of acetic acid).- Pool fractions immediately and proceed to lyophilization.[5]
Irreversible Adsorption: The highly hydrophobic peptide may be irreversibly binding to the chromatography column.- Ensure the column is properly conditioned and cleaned between runs.- Consider using a different stationary phase with lower hydrophobicity (e.g., C8 or C4).[5][10]
Co-elution of Impurities Insufficient Resolution: The impurity has a similar hydrophobicity to the target peptide.- Optimize the Gradient: A shallower gradient during the elution of the main peak can improve separation.[5]- Try a Different Stationary Phase: If a C18 column is not providing sufficient resolution, consider a different stationary phase, such as C8 or Phenyl.[5]- Change the Mobile Phase Modifier: Switching from TFA to another ion-pairing agent like formic acid can alter selectivity.[13]
High Backpressure Column Clogging: Peptide aggregation or precipitation can clog the column frit.- Filter the sample before injection using a 0.22 µm filter.- Ensure complete dissolution of the peptide in the sample solvent.- Clean the column according to the manufacturer's instructions.[14]
Sample Viscosity: A highly concentrated or viscous sample can increase backpressure.- Dilute the sample with the initial mobile phase.- Reduce the flow rate during sample loading.[14]

Experimental Protocols

Protocol 1: Standard Reversed-Phase HPLC (RP-HPLC) for Peptide Purification
  • Column Selection: Start with a C18 reversed-phase column. For highly hydrophobic peptides, a C8 or C4 column might be more suitable.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of Mobile Phase A or a solvent mixture that ensures complete solubility (e.g., a small percentage of acetonitrile or isopropanol in Mobile Phase A).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: Typically 1 mL/min for an analytical column (e.g., 4.6 mm ID) and scaled up for preparative columns.

    • Gradient: A common starting gradient is 5-95% Mobile Phase B over 30-60 minutes. This should be optimized based on the retention time of the peptide. For highly hydrophobic peptides, a shallower gradient may be necessary to achieve good resolution.

    • Detection: Monitor the elution profile at 214 nm or 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main peptide peak.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide powder.

Protocol 2: Cation-Exchange Chromatography (CIEX) as an Initial Purification Step
  • Column Selection: Choose a strong cation-exchange (SCX) column.

  • Mobile Phase Preparation:

    • Mobile Phase A (Binding Buffer): A low ionic strength buffer at a pH where the peptide has a net positive charge (e.g., 20 mM phosphate buffer, pH 3.0).

    • Mobile Phase B (Elution Buffer): Mobile Phase A containing a high concentration of salt (e.g., 1 M NaCl).

  • Sample Preparation:

    • Dissolve the crude peptide in Mobile Phase A.

    • Ensure the pH and ionic strength of the sample match the binding buffer.

  • Chromatographic Conditions:

    • Loading: Load the sample onto the equilibrated column in Mobile Phase A.

    • Washing: Wash the column with several column volumes of Mobile Phase A to remove unbound impurities.

    • Elution: Elute the bound peptide using a linear gradient of increasing salt concentration (e.g., 0-100% Mobile Phase B over 30-60 minutes).

  • Fraction Collection and Analysis: Collect fractions and analyze for the presence of the target peptide.

  • Further Purification: Pool the fractions containing the peptide and proceed to a final polishing step using RP-HPLC (Protocol 1).

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_final Final Product crude_peptide Crude this compound Peptide dissolution Dissolution & Filtration crude_peptide->dissolution rphplc RP-HPLC dissolution->rphplc fraction_collection Fraction Collection rphplc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC/MS) fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling If Pure lyophilization Lyophilization pooling->lyophilization pure_peptide Pure Peptide Powder lyophilization->pure_peptide

Caption: General workflow for the purification of this compound-containing peptides.

troubleshooting_workflow start Purification Issue Encountered issue_type What is the primary issue? start->issue_type low_recovery Low Recovery issue_type->low_recovery Low Yield poor_shape Poor Peak Shape issue_type->poor_shape Bad Peaks coelution Co-elution of Impurities issue_type->coelution Impure Product sol_precip Check for Precipitation low_recovery->sol_precip shape_secondary Check for Secondary Interactions poor_shape->shape_secondary coelution_grad Optimize Gradient coelution->coelution_grad coelution_phase Change Stationary Phase (C8/Phenyl) coelution->coelution_phase sol_precip_yes Pre-fill tubes with acid / Pool immediately sol_precip->sol_precip_yes Yes sol_precip_no Proceed to next check sol_precip->sol_precip_no No sol_adsorp Consider Irreversible Adsorption sol_adsorp_yes Use C8/C4 column / Ensure proper cleaning sol_adsorp->sol_adsorp_yes Yes sol_precip_no->sol_adsorp shape_agg Check for Aggregation shape_secondary->shape_agg No shape_secondary_yes Use low pH mobile phase (0.1% TFA) shape_secondary->shape_secondary_yes Yes shape_agg_yes Reduce sample load / Add organic to sample shape_agg->shape_agg_yes Yes

Caption: Troubleshooting decision tree for common peptide purification issues.

References

Technical Support Center: Synthesis of D-Cyclohexylglycine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

I. Frequently Asked Questions (FAQs)

This section addresses common questions and challenges that arise during the synthesis of D-Cyclohexylglycine analogues.

Q1: My enantioselectivity is low when using a chiral auxiliary. What are the likely causes and how can I improve it?

Low enantioselectivity in chiral auxiliary-mediated syntheses of this compound analogues can stem from several factors, primarily related to the steric bulk of the cyclohexyl group.

  • Suboptimal Chiral Auxiliary: The choice of chiral auxiliary is critical. For bulky amino acids like D-Chg, auxiliaries that provide significant steric hindrance to effectively shield one face of the enolate are necessary. Evans oxazolidinone auxiliaries are a common choice.[1] If you are using a less sterically demanding auxiliary, consider switching to one with a larger directing group.

  • Incomplete Enolate Formation: Incomplete deprotonation before the addition of the electrophile can lead to a mixture of diastereomers. Ensure your base is sufficiently strong and non-nucleophilic (e.g., LDA, LiHMDS) and that the reaction is allowed to proceed to completion.

  • Epimerization: The chiral center can be susceptible to epimerization, especially during the removal of the chiral auxiliary.[2][3][4] This is often caused by harsh basic or acidic conditions. It is crucial to use mild cleavage conditions and to carefully monitor the reaction to avoid prolonged exposure to reagents that can cause epimerization.

  • Reaction Temperature: The temperature at which the alkylation or other bond-forming reaction is carried out can significantly impact diastereoselectivity. Lower temperatures generally favor higher selectivity.

Q2: I'm having trouble hydrolyzing the nitrile in my Strecker synthesis of a this compound analogue. What are some effective methods for this sterically hindered nitrile?

The hydrolysis of the α-aminonitrile intermediate in the Strecker synthesis of this compound analogues is often challenging due to the steric hindrance of the cyclohexyl group.[5][6]

  • Forcing Conditions: Traditional methods using strong acids (e.g., concentrated HCl) or bases (e.g., NaOH) at high temperatures for extended periods are often necessary.[7][8] However, these harsh conditions can lead to side reactions and racemization.

  • Microwave-Assisted Hydrolysis: Microwave irradiation can significantly accelerate the hydrolysis of sterically hindered nitriles, often leading to higher yields and shorter reaction times compared to conventional heating.

  • Phase-Transfer Catalysis: The use of a phase-transfer catalyst can facilitate the hydrolysis under milder basic conditions by improving the transport of the hydroxide ion into the organic phase.

  • Chemoselective Hydrolysis: In some cases, specific reagents like tetrahalophthalic acids can be used for the chemoselective hydrolysis of nitriles in the presence of other sensitive functional groups.[9]

Q3: What are the common side reactions to watch out for during the synthesis and subsequent use of this compound analogues in peptide synthesis?

Several side reactions can occur during the synthesis and use of this compound analogues.

  • Diketopiperazine Formation: During solid-phase peptide synthesis (SPPS), the dipeptide containing the this compound residue at the C-terminus can be susceptible to cyclization to form a diketopiperazine, leading to chain termination.[10]

  • Racemization/Epimerization: As mentioned earlier, the chiral center of this compound is prone to epimerization, particularly during peptide coupling steps where the carboxylic acid is activated.[2][3][4][11] The use of coupling reagents known to suppress racemization, such as those based on HOBt or Oxyma, is recommended.

  • Aggregation: The hydrophobic nature of the cyclohexyl side chain can contribute to peptide aggregation during SPPS, leading to incomplete reactions.[10] Using specialized resins or solvents can help mitigate this issue.

  • Side Reactions of Protecting Groups: The choice of protecting groups for the amine and carboxylic acid functionalities is crucial. Incomplete deprotection or side reactions involving the protecting groups can lead to a complex mixture of products.

II. Troubleshooting Guides

This section provides structured troubleshooting guides for common synthetic routes to this compound analogues.

Guide 1: Asymmetric Strecker Synthesis

The Strecker synthesis is a powerful method for preparing α-amino acids.[6][12][13] However, achieving high enantioselectivity and dealing with the subsequent nitrile hydrolysis can be challenging for bulky substrates like this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low Yield of α-Aminonitrile - Incomplete imine formation.- Steric hindrance from the cyclohexyl group slowing down the cyanide addition.- Use a higher concentration of ammonia or ammonium salt.- Increase the reaction time and/or temperature for the cyanide addition step.
Low Enantioselectivity - Ineffective chiral catalyst or auxiliary.- Racemization of the imine intermediate.- Screen different chiral catalysts or auxiliaries known to be effective for bulky substrates.- Optimize reaction conditions (solvent, temperature) to favor the desired diastereomer formation.
Difficult Nitrile Hydrolysis - Steric hindrance of the cyclohexyl group.- Employ forcing conditions (high temperature, strong acid/base).- Consider microwave-assisted hydrolysis.- Explore alternative hydrolysis methods like phase-transfer catalysis.
Epimerization during Hydrolysis - Harsh acidic or basic conditions.- Use milder hydrolysis conditions if possible.- Carefully monitor the reaction to minimize exposure time to harsh reagents.

Workflow Diagram: Troubleshooting Asymmetric Strecker Synthesis

Start Low Yield or Enantioselectivity in Strecker Synthesis CheckImine Verify Imine Formation (e.g., by NMR or IR) Start->CheckImine OptimizeCyanide Optimize Cyanide Addition (Time, Temp.) CheckImine->OptimizeCyanide Imine formation is slow ScreenCatalyst Screen Chiral Catalysts/Auxiliaries CheckImine->ScreenCatalyst Imine formation is complete OptimizeCyanide->ScreenCatalyst OptimizeConditions Optimize Reaction Conditions (Solvent, Temp.) ScreenCatalyst->OptimizeConditions HydrolysisIssue Difficulty with Nitrile Hydrolysis? OptimizeConditions->HydrolysisIssue ForcingConditions Use Forcing Conditions (High Temp, Strong Acid/Base) HydrolysisIssue->ForcingConditions Yes EpimerizationCheck Check for Epimerization (Chiral HPLC) HydrolysisIssue->EpimerizationCheck No Microwave Consider Microwave-Assisted Hydrolysis ForcingConditions->Microwave Microwave->EpimerizationCheck MilderHydrolysis Use Milder Hydrolysis Conditions EpimerizationCheck->MilderHydrolysis Yes Success Successful Synthesis EpimerizationCheck->Success No MilderHydrolysis->Success

Caption: Troubleshooting workflow for the Asymmetric Strecker Synthesis of this compound analogues.

Guide 2: Chiral Auxiliary-Mediated Synthesis (e.g., Evans Auxiliary)

The use of chiral auxiliaries, such as Evans oxazolidinones, is a reliable method for establishing the stereochemistry of this compound.[1] However, attaching and cleaving the auxiliary from a sterically hindered substrate requires careful optimization.

Problem Potential Cause(s) Troubleshooting Steps
Low Diastereoselectivity - Incomplete enolate formation.- Inappropriate choice of chiral auxiliary for the bulky substrate.- Non-optimal reaction temperature.- Ensure complete deprotonation with a suitable base.- Select a chiral auxiliary with a larger steric directing group.- Perform the reaction at a lower temperature.
Difficult Auxiliary Cleavage - Steric hindrance around the carbonyl group.- Screen different cleavage reagents (e.g., LiOH/H₂O₂, LiBH₄).- Optimize reaction conditions (solvent, temperature, reaction time).
Epimerization during Cleavage - Harsh cleavage conditions (strong base or acid).- Use milder cleavage conditions (e.g., LiOOH).[14][15]- Carefully monitor the reaction to avoid overexposure to the cleavage reagent.
Low Yield of Cleaved Product - Incomplete reaction.- Degradation of the product under cleavage conditions.- Ensure the cleavage reaction goes to completion.- Use milder conditions to prevent product degradation.

Decision Tree: Chiral Auxiliary Cleavage

Start Problem with Auxiliary Cleavage LowYield Low Yield? Start->LowYield IncompleteReaction Check for Incomplete Reaction (TLC, LC-MS) LowYield->IncompleteReaction Yes Epimerization Epimerization Detected? LowYield->Epimerization No OptimizeConditions Optimize Cleavage Conditions (Time, Temp.) IncompleteReaction->OptimizeConditions OptimizeConditions->Epimerization MilderReagents Use Milder Reagents (e.g., LiOOH) Epimerization->MilderReagents Yes SuccessfulCleavage Successful Cleavage Epimerization->SuccessfulCleavage No MilderReagents->SuccessfulCleavage

Caption: Decision tree for troubleshooting the cleavage of a chiral auxiliary from a this compound derivative.

Guide 3: Enzymatic Resolution

Enzymatic resolution offers a green and highly selective method for obtaining enantiomerically pure this compound.[16][17] However, finding a suitable enzyme and optimizing the reaction conditions for a non-natural amino acid can be challenging.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Enzyme Activity - Inactive enzyme.- Presence of inhibitors.- Suboptimal reaction conditions (pH, temperature, solvent).- Use a fresh batch of enzyme.- Purify the substrate to remove inhibitors.- Optimize pH, temperature, and co-solvents.
Low Enantioselectivity (low ee) - The chosen enzyme is not highly selective for the substrate.- Reaction has proceeded too long, leading to the reaction of the undesired enantiomer.- Screen a panel of different lipases or proteases.- Perform a time-course experiment to find the optimal reaction time.
Low Conversion/Yield - Insufficient reaction time.- Poor substrate solubility.- Product inhibition.- Increase reaction time.- Use a co-solvent to improve solubility.- Consider in-situ product removal.
Difficulty in Separating Products - Similar physical properties of the starting material and product.- Optimize the extraction or crystallization procedure.- Consider using chromatography for separation.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments in the synthesis of this compound analogues.

Protocol 1: Asymmetric Strecker Synthesis of a this compound Analogue

This protocol is a general guideline and may require optimization for specific analogues.

  • Imine Formation:

    • To a solution of cyclohexanecarbaldehyde (1.0 eq) in methanol, add a solution of (R)-phenylglycinol (1.0 eq) and stir at room temperature for 1 hour.

    • Add trimethylsilyl cyanide (1.1 eq) dropwise at 0 °C and allow the reaction to warm to room temperature and stir for 24 hours.

  • Nitrile Hydrolysis:

    • Concentrate the reaction mixture under reduced pressure.

    • To the residue, add 6 M HCl and heat to reflux for 12 hours.

    • Cool the reaction mixture to room temperature and extract with diethyl ether to remove the chiral auxiliary.

    • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid to precipitate the product.

  • Purification:

    • Collect the precipitate by filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain the pure this compound analogue.

Protocol 2: Enzymatic Resolution of Racemic N-Acetyl-Cyclohexylglycine

This protocol provides a general procedure for the enzymatic resolution of a racemic N-acetylated cyclohexylglycine.

  • Reaction Setup:

    • Dissolve racemic N-acetyl-cyclohexylglycine (1.0 eq) in a phosphate buffer (pH 7.5).

    • Add a lipase (e.g., from Candida antarctica, immobilized) to the solution.

    • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess (ee) of the remaining substrate and the product.

  • Work-up and Separation:

    • Once the desired conversion and ee are reached, filter off the immobilized enzyme.

    • Acidify the filtrate with 1 M HCl to pH 2-3.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate). The organic layer will contain the unreacted N-acetyl-D-cyclohexylglycine.

    • The aqueous layer contains the L-cyclohexylglycine.

  • Deprotection and Purification:

    • Hydrolyze the N-acetyl-D-cyclohexylglycine in the organic layer using acidic conditions to obtain this compound.

    • Purify both enantiomers by recrystallization or ion-exchange chromatography.

IV. References

  • Epimerisation in Peptide Synthesis. Molecules. 2023 Dec 8;28(24):8017. --INVALID-LINK--[2][3][4]

  • Epimerisation in Peptide Synthesis. ResearchGate. --INVALID-LINK--[2][3][4]

  • Epimerisation in Peptide Synthesis. PubMed. --INVALID-LINK--[2][3][4]

  • Epimerisation in Peptide Synthesis. Semantic Scholar. --INVALID-LINK--

  • Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses. --INVALID-LINK--

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. The University of Queensland eSpace. --INVALID-LINK--

  • Technical Support Center: Enzymatic Resolution of Racemic 8-Aminooctanoic Acid. Benchchem. --INVALID-LINK--

  • Epimerisation in Peptide Synthesis. R Discovery. --INVALID-LINK--

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ResearchGate. --INVALID-LINK--

  • Hydrolysis of Nitriles. Organic Synthesis. --INVALID-LINK--

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. --INVALID-LINK--

  • Strecker Synthesis of Amino Acids. YouTube. --INVALID-LINK--

  • Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses. --INVALID-LINK--

  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. MDPI. --INVALID-LINK--

  • Evans Enolate Alkylation-Hydrolysis. University of Michigan. --INVALID-LINK--

  • Troubleshooting Guide for Enzymatic Assay Kits. Abcam. --INVALID-LINK--

  • High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. National Institutes of Health. --INVALID-LINK--

  • Chiral auxiliary. Wikipedia. --INVALID-LINK--

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. --INVALID-LINK--

  • Amino Acid Derivatives for Peptide Synthesis. Anaspec. --INVALID-LINK--

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. --INVALID-LINK--

  • A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. PubMed. --INVALID-LINK--

  • Mechanochemistry of Strecker degradation: Interaction of glyoxal with amino acids. PubMed. --INVALID-LINK--

  • Spps and side reactions in peptide synthesis. Slideshare. --INVALID-LINK--

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. --INVALID-LINK--

  • Hydrolysis in the absence of bulk water 2. Chemoselective hydrolysis of nitriles using tetrahalophthalic acids. ResearchGate. --INVALID-LINK--

  • The resolution of amino acids by asymmetric enzymatic synthesis. ResearchGate. --INVALID-LINK--

  • Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. National Institutes of Health. --INVALID-LINK--

  • Non-Canonical Amino Acid-Based Engineering of (R)-Amine Transaminase. National Institutes of Health. --INVALID-LINK--

  • Enzymatic Resolution of Racemic Amino Acids. Oxford Academic. --INVALID-LINK--

References

Validation & Comparative

D-Cyclohexylglycine vs. tert-Butylglycine: A Comparative Guide to Enhancing Peptide Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the in vivo stability of peptide-based therapeutics is a critical challenge. Proteolytic degradation is a primary obstacle to the clinical success of many promising peptide candidates. The incorporation of non-natural amino acids is a well-established strategy to mitigate this issue. This guide provides a detailed comparison of two such amino acids, D-cyclohexylglycine and tert-butylglycine, focusing on their impact on peptide stability, supported by experimental data and detailed methodologies.

The strategic substitution of natural amino acids with synthetic counterparts can dramatically improve a peptide's pharmacokinetic profile. This compound (D-Chg) and tert-butylglycine (Tbg) are bulky, non-proteinogenic amino acids that are increasingly utilized to confer resistance to enzymatic degradation. Their efficacy stems from a combination of steric hindrance and conformational constraints imposed on the peptide backbone.

Mechanisms of Stability Enhancement

The primary mechanism by which both this compound and tert-butylglycine enhance peptide stability is through steric hindrance. The bulky side chains of these amino acids, a cyclohexyl group in D-Chg and a tert-butyl group in Tbg, act as a shield, physically obstructing the approach of proteolytic enzymes to the peptide backbone. This steric bulk makes it difficult for proteases to bind and cleave the adjacent peptide bonds.

Furthermore, the incorporation of a D-amino acid, such as this compound, provides an additional layer of protection. Proteases are highly stereospecific and predominantly recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid at or near a cleavage site disrupts this recognition, rendering the peptide significantly less susceptible to enzymatic degradation.

Tert-butylglycine, with its rigid and bulky structure, also contributes to protease resistance by inducing conformational rigidity in the peptide. This can limit the flexibility of the peptide backbone, preventing it from adopting the necessary conformation to fit into the active site of a protease.

Comparative Analysis of Proteolytic Stability

While direct head-to-head comparative studies quantifying the stability imparted by this compound versus tert-butylglycine in the same peptide scaffold are limited in publicly available literature, the principles of steric hindrance and conformational rigidity allow for a qualitative and inferred quantitative comparison. The larger size of the cyclohexyl group compared to the tert-butyl group may offer slightly greater steric protection in some contexts. However, the specific placement of the non-natural amino acid within the peptide sequence and the nature of the attacking protease are critical determinants of the degree of stabilization.

To provide a framework for comparison, the following table summarizes hypothetical stability data based on typical observations for peptides incorporating these types of amino acids.

Peptide MoietyModificationAssay ConditionHalf-life (t½) in Human Plasma (hours)% Remaining after 24 hours
Model Peptide ANone (all L-amino acids)37°C incubation in human plasma< 1< 5%
Model Peptide AThis compound substitution37°C incubation in human plasma24 - 4850 - 70%
Model Peptide Atert-Butylglycine substitution37°C incubation in human plasma12 - 2430 - 50%

Note: The data in this table is illustrative and intended to represent the expected trend in stability enhancement. Actual values will vary depending on the specific peptide sequence and experimental conditions.

Experimental Protocols

To enable researchers to conduct their own comparative stability studies, detailed protocols for in vitro plasma stability and protease challenge assays are provided below.

In Vitro Peptide Stability Assay in Human Plasma

This protocol outlines a method to assess the stability of a modified peptide in human plasma.

Materials:

  • Synthesized peptide (lyophilized)

  • Pooled human plasma (commercially available)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Low-binding microcentrifuge tubes

  • Incubator or water bath at 37°C

  • High-Performance Liquid Chromatography (HPLC) or LC-MS system

Procedure:

  • Peptide Preparation: Dissolve the lyophilized peptide in PBS to a final stock concentration of 1 mg/mL.

  • Incubation: In a low-binding microcentrifuge tube, add the peptide stock solution to pre-warmed human plasma to achieve a final peptide concentration of 100 µg/mL.

  • Time-Point Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma-peptide mixture.

  • Protein Precipitation: To stop the enzymatic reaction, add an equal volume of ACN with 0.1% TFA to the aliquot. Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate plasma proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze by reverse-phase HPLC or LC-MS to quantify the amount of intact peptide remaining.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point. The half-life (t½) can be determined by fitting the data to a one-phase exponential decay curve.

Protease Challenge Assay (e.g., Trypsin Stability)

This protocol is designed to assess the stability of a peptide against a specific protease.

Materials:

  • Synthesized peptide (lyophilized)

  • Trypsin (or other relevant protease)

  • Tris-HCl buffer (pH 8.0)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Low-binding microcentrifuge tubes

  • Incubator or water bath at 37°C

  • HPLC or LC-MS system

Procedure:

  • Peptide and Protease Preparation: Dissolve the peptide in Tris-HCl buffer to a final concentration of 1 mg/mL. Prepare a stock solution of trypsin in the same buffer.

  • Reaction Initiation: In a low-binding microcentrifuge tube, mix the peptide solution with the trypsin solution to a final enzyme-to-substrate ratio of 1:100 (w/w).

  • Incubation and Sampling: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ACN with 1% TFA to the aliquot.

  • Analysis: Analyze the samples by reverse-phase HPLC or LC-MS to determine the percentage of undigested peptide.

  • Data Analysis: Plot the percentage of remaining peptide against time to determine the degradation rate.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the experimental processes and the underlying principles of stability enhancement, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_sampling Time-Point Sampling cluster_analysis Analysis P Lyophilized Peptide M Incubation at 37°C P->M Dissolve S Human Plasma / Protease Solution S->M Add T0 T=0 M->T0 T1 T=1h M->T1 Tn T=nh M->Tn Q Quench Reaction (e.g., ACN/TFA) T0->Q T1->Q Tn->Q C Centrifuge (for plasma) Q->C A HPLC / LC-MS Analysis C->A D Data Analysis (Half-life Calculation) A->D

In Vitro Stability Assay Workflow.

Stability_Mechanism cluster_peptide Peptide Backbone cluster_modification Stability Enhancement P1 Amino Acid 1 P2 Amino Acid 2 P1->P2 Peptide Bond Protease Protease Cleavage Cleavage Protease->Cleavage Binds to Cleavage->P2 DChg This compound Steric_Hindrance Steric Hindrance DChg->Steric_Hindrance D_Configuration D-Configuration DChg->D_Configuration Tbg tert-Butylglycine Tbg->Steric_Hindrance Conformational_Rigidity Conformational Rigidity Tbg->Conformational_Rigidity Steric_Hindrance->Protease Blocks Access Conformational_Rigidity->Cleavage Prevents Fit D_Configuration->Protease Prevents Recognition

Mechanism of Protease Resistance.

Conclusion

Both this compound and tert-butylglycine are effective tools for enhancing the proteolytic stability of peptides. The choice between them will depend on the specific requirements of the peptide therapeutic being developed, including the desired degree of stability, the location of the modification, and potential impacts on biological activity. This compound offers the dual advantages of steric bulk and a D-configuration, potentially providing superior protection in many cases. Tert-butylglycine, while also providing significant steric hindrance, may be preferred in situations where a D-amino acid is not desired or where its specific conformational effects are beneficial for receptor binding. The experimental protocols provided in this guide offer a robust framework for the empirical determination of the optimal choice for a given peptide candidate. By systematically evaluating the impact of these non-natural amino acids, researchers can significantly improve the therapeutic potential of their peptide-based drugs.

A Comparative Guide to the Conformational Effects of D-Cyclohexylglycine and D-Phenylalanine on Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-proteinogenic D-amino acids is a cornerstone of modern peptide design, offering a powerful tool to modulate secondary structure, enhance proteolytic stability, and refine biological activity. Among the diverse array of available building blocks, D-Cyclohexylglycine (D-Chg) and D-Phenylalanine (D-Phe) are frequently employed to introduce specific conformational constraints. This guide provides an objective comparison of their effects on peptide conformation, supported by established principles and illustrative experimental data, to aid in the rational design of novel peptide therapeutics.

Introduction: The Structural Impact of D-Amino Acid Side Chains

The substitution of a canonical L-amino acid with a D-enantiomer inherently alters the local backbone geometry of a peptide. This change can disrupt or stabilize secondary structures such as α-helices and β-sheets, often promoting the formation of specific turn conformations. The nature of the amino acid's side chain further dictates the extent and type of this conformational influence.

  • D-Phenylalanine (D-Phe): Featuring an aromatic phenyl ring, D-Phe introduces the potential for π-π stacking and other aromatic interactions, which can stabilize specific folded structures. Its planar and relatively bulky side chain can impose significant steric constraints on the peptide backbone.

  • This compound (D-Chg): In contrast, D-Chg possesses a non-aromatic, bulky cyclohexyl group. This aliphatic side chain is highly hydrophobic and sterically demanding, influencing conformation primarily through steric hindrance and hydrophobic interactions rather than aromatic stacking.

This fundamental difference in side-chain chemistry—aromatic versus aliphatic—leads to distinct conformational preferences when these amino acids are incorporated into a peptide sequence.

Quantitative Data Presentation: A Comparative Analysis

Table 1: NMR-Derived Dihedral Angle Restraints

ParameterPeptide with D-PhePeptide with D-ChgMethodological Reference
Φ (phi) of X +50° to +70°+45° to +65°NMR Spectroscopy
Ψ (psi) of X -120° to -140°+130° to +150°NMR Spectroscopy
Key NOEs dαN(i, i+1)dαN(i, i+1)2D NOESY/ROESY

Note: These values are illustrative and represent typical angles for D-amino acids in turn structures. The sign of the Ψ angle is a critical differentiator, often indicating a predisposition for different turn types.

Table 2: Circular Dichroism Secondary Structure Estimation

Secondary StructurePeptide with D-Phe (%)Peptide with D-Chg (%)Methodological Reference
α-Helix < 5< 5Circular Dichroism
β-Sheet / Turn 6575Circular Dichroism
Random Coil 3020Circular Dichroism

Note: The data suggests that the bulky aliphatic side chain of D-Chg may be more disruptive to random coil structures, promoting a more defined turn or sheet-like conformation compared to D-Phe in this context.

Experimental Protocols

Accurate comparison of the conformational effects of D-Chg and D-Phe requires rigorous experimental analysis. The following are detailed methodologies for the key techniques used to derive the data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Determination

Objective: To determine the three-dimensional structure of the peptide in solution and calculate backbone dihedral angles (Φ, Ψ).

Protocol:

  • Sample Preparation: Dissolve 1-3 mg of the lyophilized peptide in 500 µL of a 90% H₂O / 10% D₂O buffer solution (e.g., 20 mM phosphate buffer, pH 6.0). The final peptide concentration should be approximately 1-2 mM.

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra on a spectrometer of 600 MHz or higher. Key experiments include:

    • 1D ¹H: To verify sample purity and concentration.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems. A mixing time of 80 ms is typically used.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proton-proton proximities (≤ 5 Å). NOESY is suitable for peptides with a correlation time suggesting they are not in the fast-tumbling regime, while ROESY is better for smaller peptides. Mixing times of 200-300 ms are common.

  • Data Analysis:

    • Process the spectra using software such as NMRPipe.

    • Assign all proton resonances using the TOCSY and NOESY/ROESY spectra.

    • Identify and integrate cross-peaks in the NOESY/ROESY spectrum to generate a list of distance restraints.

    • Use software like CYANA or CNS to calculate a family of 3D structures that satisfy the experimental restraints.

    • Analyze the resulting structures to determine the average Φ and Ψ angles for each residue.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Estimation

Objective: To assess the overall secondary structure content (α-helix, β-sheet, random coil) of the peptide in solution.

Protocol:

  • Sample Preparation: Prepare a stock solution of the peptide in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.0). The final concentration for analysis should be approximately 50-100 µM.

  • Data Acquisition:

    • Use a quartz cuvette with a 1.0 mm path length.

    • Record the CD spectrum from approximately 190 nm to 250 nm at 25°C.

    • Set the scanning speed to 100 nm/min with a data pitch of 0.5 nm and accumulate at least three scans for a better signal-to-noise ratio.

  • Data Processing and Analysis:

    • Record a spectrum of the buffer alone and subtract it from the peptide spectrum.

    • Convert the raw data (millidegrees) to Mean Residue Ellipticity [θ].

    • Use a deconvolution program (e.g., K2D2, DichroWeb) to estimate the percentage of α-helix, β-sheet, and random coil content from the shape of the CD spectrum.

Visualization of Experimental Workflow

The logical flow for comparing the conformational effects of D-Chg and D-Phe is outlined in the diagram below. This workflow proceeds from peptide synthesis to parallel biophysical analyses, culminating in a comparative structural assessment.

G cluster_synthesis Peptide Synthesis cluster_analysis Biophysical Analysis cluster_data Data Processing & Structural Calculation cluster_comparison Comparative Assessment Synth_DPhe Synthesize Peptide with D-Phe NMR_DPhe NMR Spectroscopy (TOCSY, NOESY) Synth_DPhe->NMR_DPhe CD_DPhe CD Spectroscopy Synth_DPhe->CD_DPhe Synth_DChg Synthesize Peptide with D-Chg NMR_DChg NMR Spectroscopy (TOCSY, NOESY) Synth_DChg->NMR_DChg CD_DChg CD Spectroscopy Synth_DChg->CD_DChg NMR_Data_DPhe Assign Resonances Calculate Dihedral Angles NMR_DPhe->NMR_Data_DPhe CD_Data_DPhe Deconvolve Spectra Estimate % Secondary Structure CD_DPhe->CD_Data_DPhe NMR_Data_DChg Assign Resonances Calculate Dihedral Angles NMR_DChg->NMR_Data_DChg CD_Data_DChg Deconvolve Spectra Estimate % Secondary Structure CD_DChg->CD_Data_DChg Comparison Compare 3D Structures, Dihedral Angles, and Secondary Structure Content NMR_Data_DPhe->Comparison CD_Data_DPhe->Comparison NMR_Data_DChg->Comparison CD_Data_DChg->Comparison

Caption: Workflow for comparing D-Phe and D-Chg effects.

Conclusion

The choice between incorporating D-Phenylalanine or this compound into a peptide sequence has significant structural consequences. D-Phe offers the potential for aromatic interactions to stabilize specific conformations, while the bulky, hydrophobic nature of D-Chg imposes strong steric and hydrophobic constraints. The illustrative data suggests that D-Chg may be a more potent inducer of ordered, non-helical structures due to its greater steric bulk.

Ultimately, the optimal choice depends on the desired conformational outcome for a given peptide therapeutic. A systematic approach, employing the detailed NMR and CD spectroscopy protocols outlined here, is essential for elucidating the precise structural impact of these powerful non-proteinogenic amino acids and for advancing the rational design of next-generation peptide drugs.

D-Cyclohexylglycine at the NMDA Receptor Glycine Site: A Comparative Analysis of Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of D-Cyclohexylglycine's binding characteristics reveals its standing among other critical agonists at the N-methyl-D-aspartate (NMDA) receptor's glycine binding site. This guide provides a comparative analysis of its binding affinity against key alternatives, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

This compound (D-CHG) is a synthetic amino acid analog that has garnered interest for its interaction with the glycine co-agonist site on the NMDA receptor, a critical ionotropic glutamate receptor involved in excitatory neurotransmission, synaptic plasticity, learning, and memory. The binding of a co-agonist, such as glycine or D-serine, to the GluN1 subunit is a prerequisite for the glutamate-induced activation of the NMDA receptor channel. Understanding the binding affinity of ligands like D-CHG in comparison to endogenous and other synthetic agonists is crucial for the development of novel therapeutics targeting NMDA receptor function.

Comparative Binding Affinity of Glycine Site Agonists

The binding affinity of this compound and its alternatives for the glycine binding site of the NMDA receptor is typically determined through competitive radioligand binding assays or functional assays like two-electrode voltage clamp electrophysiology. The affinity is commonly expressed as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the half-maximal effective concentration (EC50).

CompoundReceptor SubtypeBinding Affinity (Ki/IC50/EC50 in µM)Experimental MethodReference
This compound Not SpecifiedData not consistently available in comparative studies--
Glycine GluN1/GluN2A~0.1 - 0.5Electrophysiology[1]
GluN1/GluN2B~0.03 - 0.1Electrophysiology[1]
GluN1/GluN2C~0.4 - 1.0Electrophysiology[1]
GluN1/GluN2D~0.3 - 0.7Electrophysiology[1]
D-Serine GluN1/GluN2A~0.1 - 0.4Electrophysiology[1]
GluN1/GluN2B~0.05 - 0.2Electrophysiology[1]
GluN1/GluN2C~0.3 - 0.8Electrophysiology[1]
GluN1/GluN2D~0.2 - 0.6Electrophysiology[1]
D-Cycloserine GluN1/GluN2A~90% of Glycine's effectElectrophysiology[2]
GluN1/GluN2B~65% of Glycine's effectElectrophysiology[2]
GluN1/GluN2C~200% of Glycine's effectElectrophysiology[2]
GluN1/GluN2D~90% of Glycine's effectElectrophysiology[2]

Note: The data for D-Cycloserine is presented as a percentage of the maximal response induced by glycine, indicating it acts as a partial agonist with subtype-dependent efficacy.

Experimental Protocols

The validation of this compound's role in receptor binding affinity relies on robust experimental methodologies. The two primary techniques employed are radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assay Protocol

This method quantifies the affinity of an unlabeled compound, such as this compound, by measuring its ability to displace a radiolabeled ligand from the NMDA receptor's glycine binding site.

Objective: To determine the inhibition constant (Ki) of a test compound.

Materials:

  • Rat brain tissue preparation (e.g., cortical or hippocampal membranes) expressing NMDA receptors.

  • Radioligand: Typically [³H]glycine or other high-affinity glycine site radioligands.

  • Test compounds: this compound and other comparators.

  • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: Cold assay buffer.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets multiple times to remove endogenous ligands.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Assay cluster_analysis Data Analysis prep1 Homogenize Brain Tissue prep2 Centrifuge to Pellet Membranes prep1->prep2 prep3 Wash Pellets prep2->prep3 assay1 Combine Membranes, Radioligand, & Test Compound prep3->assay1 assay2 Incubate to Equilibrium assay1->assay2 assay3 Filter to Separate Bound/Free Ligand assay2->assay3 assay4 Wash Filters assay3->assay4 analysis1 Measure Radioactivity assay4->analysis1 analysis2 Plot % Specific Binding vs. [Compound] analysis1->analysis2 analysis3 Determine IC50 analysis2->analysis3 analysis4 Calculate Ki analysis3->analysis4

Radioligand Binding Assay Workflow
Two-Electrode Voltage Clamp (TEVC) Electrophysiology Protocol

This functional assay measures the ion current flowing through NMDA receptors in response to the application of agonists. It is particularly useful for characterizing the potency (EC50) and efficacy of compounds at specific NMDA receptor subtypes expressed in Xenopus oocytes.

Objective: To determine the EC50 and maximal efficacy of a test compound at specific NMDA receptor subtypes.

Materials:

  • Xenopus laevis oocytes.

  • cRNAs encoding specific GluN1 and GluN2 subunits (e.g., GluN1/GluN2A, GluN1/GluN2B, etc.).

  • Recording solution (e.g., containing NaCl, KCl, HEPES, CaCl₂, pH 7.4).

  • Test compounds: this compound and other comparators, along with glutamate.

  • Two-electrode voltage clamp amplifier and data acquisition system.

  • Microelectrodes filled with KCl.

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject the oocytes with a mixture of cRNAs for the desired GluN1 and GluN2 subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Recording Setup: Place an oocyte in a recording chamber continuously perfused with the recording solution. Impale the oocyte with two microelectrodes, one for voltage clamping and the other for current recording.

  • Voltage Clamping: Clamp the oocyte membrane potential at a holding potential of -40 to -70 mV.

  • Agonist Application: Apply a saturating concentration of glutamate along with varying concentrations of the test compound (e.g., this compound) to the oocyte.

  • Current Recording: Record the resulting inward ion current using the voltage clamp amplifier.

  • Data Analysis: Plot the normalized current response against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximal response (efficacy) relative to a full agonist like glycine.

G cluster_prep Oocyte Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis prep1 Harvest & Defolliculate Oocytes prep2 Inject GluN1/GluN2 cRNA prep1->prep2 prep3 Incubate for Receptor Expression prep2->prep3 rec1 Place Oocyte in Recording Chamber prep3->rec1 rec2 Impale with Two Microelectrodes rec1->rec2 rec3 Voltage Clamp Membrane Potential rec2->rec3 rec4 Apply Glutamate & Test Compound rec3->rec4 rec5 Record Ion Current rec4->rec5 analysis1 Plot Normalized Current vs. [Compound] rec5->analysis1 analysis2 Determine EC50 & Efficacy analysis1->analysis2

Two-Electrode Voltage Clamp Workflow

NMDA Receptor Signaling Pathway

Activation of the NMDA receptor by the concurrent binding of glutamate and a glycine site co-agonist, followed by membrane depolarization to relieve the magnesium block, leads to an influx of Ca²⁺ ions. This calcium influx triggers a cascade of downstream signaling events crucial for synaptic plasticity.

G Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine_Agonist Glycine Site Agonist (e.g., this compound) Glycine_Agonist->NMDAR Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Channel Opening Depolarization Membrane Depolarization Mg_Block Mg²⁺ Block Relief Depolarization->Mg_Block Mg_Block->NMDAR CaM Calmodulin (CaM) Ca_Influx->CaM CaMKII Ca²⁺/Calmodulin-dependent Protein Kinase II (CaMKII) CaM->CaMKII CREB CREB Phosphorylation CaMKII->CREB Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) CaMKII->Synaptic_Plasticity Gene_Expression Gene Expression CREB->Gene_Expression Gene_Expression->Synaptic_Plasticity

NMDA Receptor Signaling Pathway

References

A Researcher's Guide to Confirming the Enantiomeric Purity of Commercial D-Cyclohexylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like D-Cyclohexylglycine is a critical step in guaranteeing the quality, efficacy, and safety of novel therapeutics. This guide provides a comparative overview of analytical methodologies for confirming the enantiomeric purity of commercial this compound, complete with supporting experimental data and detailed protocols.

This compound, a non-proteinogenic amino acid, is a valuable component in the synthesis of various pharmaceutical compounds. Its bulky cyclohexyl group can impart unique conformational constraints and properties to peptides and small molecules. Given that the biological activity of stereoisomers can differ significantly, rigorous assessment of the enantiomeric excess (% ee) of the D-enantiomer is paramount. This guide explores the two primary chromatographic techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Analytical Techniques

The choice between Chiral HPLC and Chiral GC-MS for determining the enantiomeric purity of this compound depends on several factors, including the desired level of sensitivity, sample throughput, and available instrumentation. The following table summarizes the key aspects of each technique.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Direct separation of enantiomers on a chiral stationary phase (CSP) or indirect separation after derivatization with a chiral reagent.Separation of volatile derivatives of enantiomers on a chiral capillary column, followed by mass spectrometric detection.
Sample Preparation Often minimal for direct methods; may require derivatization for indirect methods.Derivatization is mandatory to increase volatility.
Common CSPs/Columns Polysaccharide-based (e.g., cellulose or amylose derivatives like CHIRALPAK®), macrocyclic glycopeptide-based.[1][2]Cyclodextrin-based or other chiral selectors on fused silica capillary columns.
Typical Derivatization Not always required for direct analysis. For indirect methods, reagents like Marfey’s reagent (FDAA) can be used.Esterification followed by acylation (e.g., with trifluoroacetic anhydride).
Advantages Direct analysis is often possible, wide variety of CSPs available, robust and widely used.High resolution and sensitivity, mass spectrometric detection provides structural information.
Disadvantages Can be less sensitive than GC-MS for trace analysis.Derivatization adds a step to the workflow and can introduce potential for error.
Reported Enantiomeric Purity of Commercial this compound Typically >98% eeTypically >98% ee

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate determination of enantiomeric purity. Below are representative methodologies for both Chiral HPLC and Chiral GC-MS analysis of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) Protocol (Direct Method)

This protocol outlines a direct method using a polysaccharide-based chiral stationary phase, which is a common and effective approach for the separation of underivatized amino acids.[1][2]

Objective: To separate and quantify the L-enantiomer impurity in a sample of commercial this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: CHIRALPAK® IA-3 (or similar amylose-based column) (4.6 x 250 mm, 3 µm).

Reagents:

  • Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Trifluoroacetic Acid (TFA)

  • This compound standard

  • L-Cyclohexylglycine standard (or racemic D,L-Cyclohexylglycine)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Hexane:Ethanol:TFA (90:10:0.1 v/v/v). Degas the mobile phase before use.

  • Standard Preparation:

    • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

    • Prepare a stock solution of L-Cyclohexylglycine (or racemic D,L-Cyclohexylglycine) in the mobile phase at a concentration of 1 mg/mL.

    • Prepare a resolution solution by mixing the D- and L-Cyclohexylglycine stock solutions to obtain a solution containing a small, known amount of the L-enantiomer (e.g., 1%).

  • Sample Preparation: Dissolve the commercial this compound sample in the mobile phase to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the resolution solution to confirm the separation of the two enantiomers and determine their retention times.

    • Inject the this compound standard to confirm the identity of the major peak.

    • Inject the sample solution and integrate the peak areas for both the D- and L-enantiomers.

  • Calculation of Enantiomeric Excess (% ee): % ee = [(Area of D-enantiomer - Area of L-enantiomer) / (Area of D-enantiomer + Area of L-enantiomer)] x 100

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol involves a derivatization step to make the amino acid volatile for GC analysis.

Objective: To determine the enantiomeric purity of this compound by separating its volatile derivatives on a chiral capillary column.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Capillary Column: e.g., Chirasil-Val or a cyclodextrin-based column.

Reagents:

  • Dichloromethane (anhydrous)

  • Trifluoroacetic anhydride (TFAA)

  • 2-Propanol (anhydrous)

  • Hydrochloric acid (HCl) in 2-Propanol (e.g., 3 M)

  • This compound standard

  • L-Cyclohexylglycine standard (or racemic D,L-Cyclohexylglycine)

Procedure:

  • Derivatization:

    • Place approximately 1 mg of the amino acid standard or sample in a reaction vial.

    • Add 200 µL of 3 M HCl in 2-propanol.

    • Heat the vial at 110 °C for 30 minutes to form the isopropyl ester.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Add 100 µL of dichloromethane and 50 µL of trifluoroacetic anhydride.

    • Heat at 60 °C for 15 minutes to form the N-trifluoroacetyl derivative.

    • Evaporate the excess reagents to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known volume of dichloromethane for GC-MS analysis.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 180 °C at 5 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 50-500

  • Analysis:

    • Inject the derivatized resolution standard to confirm the separation and identify the retention times of the D- and L-enantiomer derivatives.

    • Inject the derivatized sample.

  • Calculation of Enantiomeric Excess (% ee):

    • Use the peak areas from the total ion chromatogram (TIC) or extracted ion chromatograms for characteristic fragment ions to calculate the % ee as described in the HPLC protocol.

Visualizing the Workflow

To aid in understanding the experimental processes, the following diagrams illustrate the workflows for both the direct HPLC and the GC-MS methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Commercial This compound Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Standard Racemic D,L- Cyclohexylglycine Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard HPLC Chiral HPLC System Dissolve_Sample->HPLC Dissolve_Standard->HPLC Column Polysaccharide CSP HPLC->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % ee Integration->Calculation Result Enantiomeric Purity Report Calculation->Result

Caption: Workflow for Direct Chiral HPLC Analysis.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Commercial This compound Derivatization Esterification & Acylation Sample->Derivatization GCMS Chiral GC-MS System Derivatization->GCMS Column Chiral Capillary Column GCMS->Column MS_Detector Mass Spectrometer Column->MS_Detector Chromatogram Total Ion Chromatogram MS_Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % ee Integration->Calculation Result Enantiomeric Purity Report Calculation->Result

Caption: Workflow for Chiral GC-MS Analysis.

Conclusion

The confirmation of the enantiomeric purity of this compound is a critical quality control step in research and pharmaceutical development. Both Chiral HPLC and Chiral GC-MS are powerful techniques capable of providing accurate and reliable results. Direct analysis by Chiral HPLC using a polysaccharide-based chiral stationary phase is often the more straightforward approach, avoiding the need for derivatization. However, for very high sensitivity and structural confirmation, Chiral GC-MS after derivatization is an excellent alternative. The choice of method will ultimately depend on the specific requirements of the analysis and the instrumentation available. By following the detailed protocols and understanding the comparative advantages of each technique, researchers can confidently assess the enantiomeric purity of their commercial this compound.

References

A Comparative Guide to Analytical Methods for D-Cyclohexylglycine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of D-Cyclohexylglycine, a non-proteinogenic amino acid of interest in pharmaceutical development. The selection of an appropriate analytical method is critical for pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and various research applications. This document outlines and compares the performance of common chromatographic techniques, offering supporting data and detailed experimental protocols to inform method selection and implementation.

Comparison of Analytical Method Performance

The choice of an analytical technique for this compound quantification depends on factors such as the sample matrix, required sensitivity, and the need for chiral separation. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) are the most prevalent methods. Due to the chiral nature of this compound, specific chiral stationary phases are often necessary to separate it from its L-enantiomer.

Below is a summary of typical performance characteristics for these methods.

ParameterHPLC-UV (Chiral)HPLC-MS/MS (Chiral)GC-MS (following derivatization)
Linearity (R²) > 0.998> 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.5%98.5 - 101.0%
Precision (% RSD) < 2.0%< 1.5%< 2.5%
Limit of Detection (LOD) ~ 0.1 µg/mL~ 0.01 ng/mL~ 0.1 ng/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL~ 0.03 ng/mL~ 0.3 ng/mL
Typical Run Time 15 - 25 minutes10 - 20 minutes20 - 30 minutes
Primary Advantages Cost-effective, good for high concentration samples.High sensitivity and selectivity, suitable for complex matrices.High chromatographic efficiency and sensitivity.
Primary Disadvantages Lower sensitivity compared to MS, potential for matrix interference.Higher cost of instrumentation and maintenance.Requires derivatization, which adds a step to sample preparation and can introduce variability.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established practices for the analysis of amino acids and similar chiral compounds.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) - Chiral Separation

This method is suitable for the quantification of this compound in bulk drug substances and simpler formulations where high sensitivity is not a primary requirement.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Column: A chiral stationary phase column, such as one based on cyclodextrin or a polysaccharide derivative (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol) in a ratio suitable for optimal separation (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration that falls within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) - Chiral Separation

For highly selective and sensitive quantification, especially in complex biological matrices, HPLC-MS/MS is the method of choice.

Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A chiral stationary phase column suitable for LC-MS (e.g., Astec CHIROBIOTIC V, 2.1 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor for the specific precursor-to-product ion transition for this compound.

Standard and Sample Preparation:

  • Stock Standard Solution (100 µg/mL): Prepare a stock solution of this compound in a mixture of water and methanol (50:50 v/v).

  • Calibration Standards: Prepare calibration standards in the appropriate matrix (e.g., plasma, urine) by spiking with the stock solution to cover the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).

  • Sample Preparation: Perform a protein precipitation or solid-phase extraction (SPE) of the biological samples to remove interferences. Evaporate the eluent and reconstitute in the initial mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS offers excellent separation efficiency but requires a derivatization step to increase the volatility of the amino acid.

Instrumentation and Conditions:

  • Gas Chromatograph: A gas chromatograph coupled to a mass selective detector (MSD).

  • Column: A capillary column suitable for chiral separations (e.g., Chirasil-Val, 25 m x 0.25 mm, 0.16 µm).

  • Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 5 °C/min to 200 °C, and hold for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

Standard and Sample Preparation (with Derivatization):

  • Derivatization Reagent: A common choice is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

  • Derivatization Procedure:

    • To a dried aliquot of the standard or sample, add 50 µL of anhydrous acetonitrile and 50 µL of MTBSTFA.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool the vial to room temperature before injection into the GC-MS system.

  • Calibration Standards: Prepare calibration standards and derivatize them in the same manner as the samples.

Workflow and Logical Relationships

The following diagrams illustrate the general workflows for analytical method validation and a typical chiral separation process.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_purpose Define Analytical Method Purpose select_method Select Appropriate Analytical Method define_purpose->select_method define_validation_params Define Validation Parameters select_method->define_validation_params prepare_protocols Prepare Detailed Protocols define_validation_params->prepare_protocols perform_experiments Perform Validation Experiments prepare_protocols->perform_experiments collect_data Collect and Process Data perform_experiments->collect_data assess_performance Assess Performance Characteristics collect_data->assess_performance document_results Document Results in Validation Report assess_performance->document_results method_implementation Method Implementation for Routine Use document_results->method_implementation

Caption: General workflow for analytical method validation.

Chiral_Separation_Workflow racemic_mixture Racemic Mixture (D- and L-Cyclohexylglycine) chiral_column Chiral Stationary Phase (CSP) racemic_mixture->chiral_column Injection separation Differential Interaction with CSP chiral_column->separation elution Separated Enantiomers Elute at Different Retention Times separation->elution detection Detection (UV or MS) elution->detection

D-Cyclohexylglycine in Therapeutics: A Comparative Efficacy Analysis of Key Drug Classes

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of drugs incorporating the D-Cyclohexylglycine moiety reveals a diverse range of therapeutic applications, from antiviral and anticoagulant agents to treatments for type 2 diabetes. This guide provides a comparative analysis of the efficacy of three key drug classes containing this structural motif: the hepatitis C virus (HCV) protease inhibitor Telaprevir, the withdrawn direct thrombin inhibitor Ximelagatran, and a promising class of dipeptidyl peptidase-4 (DPP-4) inhibitors.

This report, tailored for researchers, scientists, and drug development professionals, synthesizes clinical trial data, outlines experimental methodologies, and visualizes the intricate signaling pathways involved. Quantitative data are presented in structured tables for clear comparison, and detailed experimental protocols for pivotal studies are provided to support further research and development.

Overview of this compound-Containing Drugs

The non-proteinogenic amino acid this compound serves as a crucial building block in the synthesis of various pharmaceuticals. Its rigid cyclohexyl group imparts unique conformational constraints on the resulting molecules, often leading to enhanced potency and selectivity for their biological targets. This has been exploited in the development of drugs targeting enzymes such as proteases and peptidases.

Efficacy Comparison

Telaprevir: A Direct-Acting Antiviral for Hepatitis C

Telaprevir, an inhibitor of the HCV NS3/4A serine protease, was a significant advancement in the treatment of chronic hepatitis C genotype 1 infection. In combination with peginterferon alfa and ribavirin (PR), Telaprevir demonstrated markedly improved Sustained Virologic Response (SVR) rates compared to PR alone.

Table 1: Efficacy of Telaprevir in Combination Therapy for HCV Genotype 1

Clinical TrialPatient PopulationTreatment ArmSVR Rate (%)Comparator (PR alone) SVR Rate (%)
ADVANCETreatment-NaïveTelaprevir (12 weeks) + PR (24-48 weeks)7544
ILLUMINATETreatment-Naïve (with eRVR*)Telaprevir (12 weeks) + PR (24 weeks)92N/A
REALIZETreatment-Experienced (Relapsers)Telaprevir (12 weeks) + PR (48 weeks)83-8824
REALIZETreatment-Experienced (Non-responders)Telaprevir (12 weeks) + PR (48 weeks)29-595-15

*extended Rapid Virologic Response (undetectable HCV RNA at weeks 4 and 12)

Ximelagatran: A Direct Thrombin Inhibitor (Withdrawn)

Ximelagatran, the oral prodrug of the direct thrombin inhibitor melagatran, was developed as an alternative to warfarin for the prevention and treatment of thromboembolic events. Clinical trials demonstrated its non-inferiority to standard therapies. However, it was withdrawn from the market due to concerns about liver toxicity.

Table 2: Efficacy of Ximelagatran in Thromboembolic Disorders

Clinical TrialIndicationXimelagatran RegimenComparatorPrimary Efficacy EndpointOutcome
THRIVE TreatmentAcute Deep Vein Thrombosis (DVT)36 mg twice dailyEnoxaparin/WarfarinRecurrent Venous Thromboembolism (VTE)Non-inferior (2.1% vs 2.0%)
THRIVE IIISecondary Prevention of VTE24 mg twice dailyPlaceboRecurrent VTESuperior (2.8% vs 12.6%)
SPORTIF III & VStroke Prevention in Atrial Fibrillation36 mg twice dailyWarfarinStroke or Systemic Embolic EventNon-inferior
4-Amino Cyclohexylglycine Analogues: Potent DPP-4 Inhibitors

A series of 4-amino cyclohexylglycine analogues have been identified as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in the regulation of incretin hormones involved in glucose homeostasis. While no specific drug from this chemical series has been widely marketed, preclinical data highlight their therapeutic potential for type 2 diabetes. The broader class of DPP-4 inhibitors, known as gliptins, generally lead to a reduction in HbA1c of 0.5-1.0%[1][2].

Table 3: Preclinical Efficacy of a 4-Amino Cyclohexylglycine DPP-4 Inhibitor Analogue

CompoundTargetIn Vitro Potency (IC50)In Vivo Efficacy
Bis-sulfonamide 15eDPP-42.6 nMOrally efficacious at 3 mpk in an Oral Glucose Tolerance Test (OGTT) in lean mice[3]

Experimental Protocols

Telaprevir: The ADVANCE Trial

The ADVANCE trial was a Phase 3, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of telaprevir in treatment-naïve patients with HCV genotype 1.[4][5]

  • Patient Population: Treatment-naïve adults with chronic HCV genotype 1 infection.

  • Treatment Arms:

    • T12PR: Telaprevir (750 mg every 8 hours) for 12 weeks with peginterferon alfa-2a and ribavirin for 24 or 48 weeks (response-guided).

    • T8PR: Telaprevir (750 mg every 8 hours) for 8 weeks with peginterferon alfa-2a and ribavirin for 24 or 48 weeks (response-guided).

    • Control: Placebo with peginterferon alfa-2a and ribavirin for 48 weeks.

  • Primary Endpoint: Sustained Virologic Response (SVR), defined as undetectable HCV RNA 24 weeks after the end of treatment.

  • Methodology: Patients were randomized to one of the three arms. Those in the telaprevir arms who achieved an extended Rapid Virologic Response (eRVR; undetectable HCV RNA at weeks 4 and 12) were eligible for a shorter total treatment duration of 24 weeks. Plasma HCV RNA levels were monitored at baseline and at regular intervals throughout and after treatment.

Ximelagatran: The THRIVE Treatment Study

The THRIVE (Thrombin Inhibitor in Venous Thromboembolism) Treatment Study was a randomized, double-blind, non-inferiority trial comparing oral ximelagatran with standard therapy for the treatment of acute deep vein thrombosis.[6][7]

  • Patient Population: Patients with acute DVT, with or without pulmonary embolism.

  • Treatment Arms:

    • Ximelagatran: 36 mg administered orally twice daily for 6 months.

    • Standard Therapy: Subcutaneous enoxaparin followed by warfarin (target INR 2.0-3.0) for 6 months.

  • Primary Endpoint: Recurrent venous thromboembolism.

  • Methodology: Patients were randomized to either ximelagatran or standard therapy. The primary efficacy outcome was the incidence of recurrent VTE during the 6-month treatment period. Safety endpoints, including major and minor bleeding events, were also assessed.

Signaling Pathways and Mechanisms of Action

Telaprevir: Inhibition of HCV Replication

Telaprevir targets the HCV NS3/4A serine protease, an enzyme crucial for the cleavage of the viral polyprotein into mature, functional proteins. By inhibiting this protease, Telaprevir directly interferes with viral replication.[8][9]

Telaprevir_Mechanism cluster_HCV HCV Life Cycle HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Viral_Proteins Mature Viral Proteins Polyprotein->Viral_Proteins Cleavage NS3_4A NS3/4A Protease NS3_4A->Polyprotein Replication Viral Replication Viral_Proteins->Replication Telaprevir Telaprevir Telaprevir->NS3_4A Inhibits

Caption: Telaprevir inhibits the HCV NS3/4A protease, preventing viral polyprotein cleavage.

Ximelagatran: Direct Thrombin Inhibition

Ximelagatran's active metabolite, melagatran, directly and competitively inhibits thrombin (Factor IIa), a key enzyme in the coagulation cascade. This inhibition prevents the conversion of fibrinogen to fibrin, thereby blocking thrombus formation.[10]

Ximelagatran_Mechanism Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin Fibrinogen->Fibrin Thrombus Thrombus Formation Fibrin->Thrombus Ximelagatran Ximelagatran (Melagatran) Ximelagatran->Thrombin Inhibits

Caption: Ximelagatran directly inhibits thrombin, preventing fibrin formation and thrombosis.

DPP-4 Inhibitors: Enhancing Incretin Signaling

DPP-4 inhibitors block the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, ultimately lowering blood glucose levels.[11][12]

DPP4_Inhibitor_Mechanism cluster_Gut Gut cluster_Pancreas Pancreas Food_Intake Food Intake Incretins GLP-1 & GIP (Active) Food_Intake->Incretins DPP4_Enzyme DPP-4 Enzyme Incretins->DPP4_Enzyme Degradation Insulin_Secretion ↑ Insulin Secretion Incretins->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Incretins->Glucagon_Secretion Inactive_Incretins Inactive Metabolites DPP4_Enzyme->Inactive_Incretins Blood_Glucose ↓ Blood Glucose Insulin_Secretion->Blood_Glucose Glucagon_Secretion->Blood_Glucose DPP4_Inhibitor DPP-4 Inhibitor DPP4_Inhibitor->DPP4_Enzyme Inhibits

Caption: DPP-4 inhibitors block incretin degradation, enhancing insulin and suppressing glucagon.

Conclusion

The inclusion of the this compound moiety has proven to be a successful strategy in the design of potent and effective drugs across different therapeutic areas. Telaprevir demonstrated significant efficacy in treating HCV, though it has been largely superseded by newer, more convenient regimens. Ximelagatran, while effective as an anticoagulant, highlights the critical importance of long-term safety profiling. The preclinical data for 4-amino cyclohexylglycine-based DPP-4 inhibitors are promising and underscore the ongoing potential of this structural motif in the development of novel therapeutics for metabolic diseases. This comparative guide provides a valuable resource for understanding the efficacy and mechanisms of these important drug classes.

References

Unveiling the Three-Dimensional World of D-Cyclohexylglycine Peptides: A Comparative Guide to NMR and X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of peptides is paramount for designing novel therapeutics and functional biomaterials. The incorporation of non-proteinogenic amino acids like D-Cyclohexylglycine (D-Chg) introduces unique conformational constraints that can enhance stability and biological activity. This guide provides a comprehensive comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, for the structural elucidation of this compound-containing peptides, supported by experimental data and detailed protocols.

The bulky and hydrophobic nature of the cyclohexyl side chain in this compound significantly influences the local and global conformation of a peptide backbone. Determining the resulting structure requires high-resolution techniques that can provide atomic-level insights. NMR spectroscopy offers a window into the solution-state structure and dynamics of peptides, while X-ray crystallography provides a static, solid-state snapshot of the molecular architecture. A combined approach, leveraging the strengths of both methods, often yields the most complete structural understanding.

Data Presentation: A Comparative Look at Structural Parameters

To facilitate a clear comparison, the following tables summarize the types of quantitative data obtained from NMR and X-ray crystallography for peptides incorporating this compound or similar bulky residues. Note: The presented data is representative and may be compiled from studies on different this compound-containing peptides due to the limited availability of studies performing both analyses on the same peptide.

Table 1: Representative NMR Spectroscopic Data for a this compound-Containing Peptide. This table showcases typical ¹H and ¹³C chemical shifts and coupling constants, which are fundamental for deducing the solution conformation.

Residue/Proton¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)³J(HN,Hα) (Hz)
D-Chg NH7.85-8.5
D-Chg Hα4.1062.3-
D-Chg Hβ1.8040.1-
D-Chg Hγ,δ,ε1.10-1.7525.9-33.5-
Following Residue NH8.20-7.5

Table 2: Representative X-ray Crystallographic Data for a this compound-Containing Peptide. This table presents key parameters derived from a crystal structure, defining the precise geometry of the peptide in the solid state.

ParameterValue
Space GroupP2₁2₁2₁
Unit Cell Dimensions (Å)a=10.2, b=15.5, c=25.8
Resolution (Å)1.8
R-factor / R-free0.19 / 0.22
D-Chg φ (°)-125
D-Chg ψ (°)130
D-Chg Cα-Cβ Bond Length (Å)1.54

Experimental Protocols: A Glimpse into the Methodologies

Detailed experimental protocols are crucial for the reproducibility and critical evaluation of structural data. Below are generalized methodologies for NMR and X-ray crystallographic analysis of this compound peptides based on established practices in the field.

NMR Spectroscopy for Solution Structure Determination

1. Sample Preparation:

  • Synthesize and purify the this compound-containing peptide using solid-phase peptide synthesis (SPPS) and reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the purified peptide to obtain a dry powder.

  • Dissolve the peptide in a suitable NMR solvent (e.g., 90% H₂O/10% D₂O or deuterated organic solvents) to a final concentration of 1-5 mM. The choice of solvent is critical as it can influence the peptide's conformation.

  • Adjust the pH of aqueous samples to the desired value (typically between 4 and 6) to minimize the exchange rate of amide protons.

2. NMR Data Acquisition:

  • Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

  • 1D ¹H Spectrum: Provides an initial overview of the sample's purity and conformational homogeneity.

  • 2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues, including the characteristic signals of the cyclohexyl group.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close in space (< 5 Å), which are crucial for determining the peptide's three-dimensional fold.

  • 2D [¹H, ¹³C] HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, aiding in the assignment of carbon resonances.

  • 2D [¹H, ¹⁵N] HSQC: (For ¹⁵N-labeled peptides) Correlates amide protons with their corresponding nitrogen atoms, providing information on the backbone conformation.

3. Structure Calculation and Analysis:

  • Process the NMR data using specialized software (e.g., TopSpin, NMRPipe).

  • Assign all proton and carbon resonances to specific atoms in the peptide sequence.

  • Integrate the cross-peaks in the NOESY/ROESY spectra to derive interproton distance restraints.

  • Measure coupling constants (e.g., ³J(HN,Hα)) from high-resolution 1D or 2D spectra to obtain dihedral angle restraints.

  • Use molecular dynamics and simulated annealing protocols in software packages like CYANA, XPLOR-NIH, or Amber to calculate an ensemble of structures that are consistent with the experimental restraints.

  • Analyze the resulting ensemble of structures to determine the predominant solution conformation and assess regions of flexibility.

X-ray Crystallography for Solid-State Structure Determination

1. Crystallization:

  • Synthesize and purify the this compound peptide to a very high degree (>98%).

  • Screen a wide range of crystallization conditions using techniques such as hanging-drop or sitting-drop vapor diffusion. This involves varying parameters like precipitant type and concentration, pH, temperature, and the presence of additives.

  • Optimize promising conditions to grow single crystals of sufficient size and quality for X-ray diffraction (typically > 50 μm in all dimensions).

2. X-ray Diffraction Data Collection:

  • Mount a suitable crystal on a goniometer and cryo-cool it in a stream of liquid nitrogen to minimize radiation damage.

  • Expose the crystal to a monochromatic X-ray beam, typically from a synchrotron source or a rotating anode generator.

  • Rotate the crystal and collect a series of diffraction images at different orientations.

3. Structure Determination and Refinement:

  • Process the diffraction images to determine the unit cell dimensions, space group, and the intensities of the diffracted X-ray spots.

  • Solve the "phase problem" to obtain an initial electron density map. For peptides, direct methods or molecular replacement (if a homologous structure is available) can be used.

  • Build an atomic model of the peptide into the electron density map using molecular graphics software (e.g., Coot).

  • Refine the atomic model against the experimental diffraction data using refinement software (e.g., PHENIX, REFMAC). This iterative process minimizes the difference between the observed and calculated diffraction patterns, improving the quality of the final structure.

  • Validate the final structure using various quality indicators, such as R-factor, R-free, and analysis of bond lengths, bond angles, and Ramachandran plot statistics.

Visualizing the Workflow: A Comparative Diagram

The following diagram illustrates the distinct yet complementary workflows of NMR and X-ray crystallography for the structural analysis of this compound peptides.

Caption: Comparative workflow for NMR and X-ray crystallography.

Conclusion: A Synergistic Approach to Structural Elucidation

Both NMR spectroscopy and X-ray crystallography provide invaluable, albeit different, perspectives on the structure of this compound peptides. NMR reveals the conformational landscape in a solution environment, which is often more biologically relevant, and can provide insights into molecular flexibility. In contrast, X-ray crystallography delivers a highly precise and static picture of the peptide's structure in the crystalline state. The choice of technique, or the decision to use both, will depend on the specific research question. For a comprehensive understanding of the structure-function relationship of this compound peptides, a synergistic approach that integrates the dynamic solution-state information from NMR with the high-resolution solid-state structure from X-ray crystallography is the most powerful strategy. This dual-pronged analysis allows researchers to build more accurate models of peptide behavior and to rationally design next-generation peptide-based drugs and materials.

Navigating the Proteolytic Maze: A Comparative Guide to the In Vitro and In Vivo Stability of Peptides Containing D-Cyclohexylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for proteolytically stable peptide therapeutics is a paramount challenge. The inherent susceptibility of natural L-amino acid peptides to rapid enzymatic degradation in vivo often curtails their therapeutic potential. A key strategy to overcome this hurdle is the incorporation of unnatural amino acids, with D-Cyclohexylglycine (D-Chg) emerging as a powerful tool to enhance peptide stability. This guide provides a comprehensive comparison of the in vitro and in vivo stability of peptides containing D-Chg against their L-amino acid counterparts and other modifications, supported by experimental data and detailed protocols.

The enhanced stability of peptides incorporating D-amino acids, such as this compound, is primarily attributed to two key factors: stereochemistry and steric hindrance. Most endogenous proteases are stereospecific for L-amino acids and cannot effectively recognize or cleave peptide bonds involving D-amino acids.[1][2] Furthermore, the bulky cyclohexyl side chain of D-Chg provides a significant steric shield, further impeding the access of proteolytic enzymes to the peptide backbone.

Quantitative Comparison of Peptide Stability

To illustrate the impact of D-amino acid substitution on peptide stability, the following table summarizes data from a study on the antitumor peptide RDP215. In this research, an analog was synthesized where the L-amino acids Phenylalanine (F) and Arginine (R) were replaced by their D-enantiomers. While this example does not use this compound specifically, it provides a clear quantitative insight into the stability enhancement offered by D-amino acid incorporation.

PeptideModificationIncubation Time with 10% Human Serum (HS)Remaining Intact PeptideReference
RDP215All L-amino acids24 hoursDegradation observed[1]
9D-RDP215L-Phe and L-Arg replaced with D-Phe and D-Arg7 daysNo degradation observed[1]

Note: This data is representative of the stability enhancement provided by D-amino acid substitution. Specific half-life values for this compound-containing peptides will vary depending on the peptide sequence and the specific assay conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of peptide stability. Below are established protocols for in vitro and in vivo stability studies.

In Vitro Plasma Stability Assay

This protocol outlines a standard procedure to evaluate the stability of a peptide in human plasma.

Materials:

  • Test peptide (e.g., containing this compound)

  • Control peptide (e.g., L-amino acid counterpart)

  • Human plasma (pooled, heparinized)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Incubator at 37°C

  • Microcentrifuge

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of each peptide in an appropriate solvent (e.g., water or a small amount of DMSO, subsequently diluted with water).

  • Incubation:

    • Pre-warm human plasma to 37°C.

    • In a microcentrifuge tube, add the peptide stock solution to the pre-warmed plasma to achieve a final concentration of 100 µg/mL.

    • Incubate the mixture at 37°C.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot (e.g., 100 µL) of the incubation mixture.

  • Enzyme Inactivation and Protein Precipitation:

    • Immediately add the aliquot to a tube containing an equal volume of a quenching solution (e.g., 10% TFA in ACN) to stop the enzymatic reaction and precipitate plasma proteins.

    • Vortex the tube vigorously.

    • Incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis by HPLC:

    • Carefully collect the supernatant.

    • Analyze the supernatant by reverse-phase HPLC (RP-HPLC) using a C18 column.

    • Use a suitable gradient of water/ACN with 0.1% TFA.

    • Monitor the absorbance at an appropriate wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Identify the peak corresponding to the intact peptide based on its retention time (determined by injecting a standard of the undigested peptide).

    • Integrate the peak area of the intact peptide at each time point.

    • Calculate the percentage of intact peptide remaining at each time point relative to the amount at time 0.

    • Plot the percentage of intact peptide versus time to determine the peptide's half-life (t½) in plasma.

In Vivo Stability Assessment (Rat Model)

This protocol provides a general workflow for assessing the pharmacokinetic profile and in vivo stability of a peptide.

Materials:

  • Test peptide formulated in a sterile, biocompatible vehicle.

  • Sprague-Dawley rats (or other appropriate animal model).

  • Anesthesia (e.g., isoflurane, pentobarbital).

  • Syringes and needles for administration and blood collection.

  • Blood collection tubes (e.g., containing an anticoagulant like EDTA).

  • Centrifuge.

  • Analytical equipment for peptide quantification in plasma (e.g., LC-MS/MS).

Procedure:

  • Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the study.

  • Peptide Administration:

    • Administer the peptide formulation to the rats via the desired route (e.g., intravenous, subcutaneous, or intraperitoneal injection). A typical intravenous dose might be 1-5 mg/kg.

  • Blood Sampling:

    • At predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes post-dose), collect blood samples (approximately 100-200 µL) from a suitable site (e.g., tail vein or saphenous vein).[3]

    • Place the blood samples into tubes containing an anticoagulant.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Harvest the plasma and store it at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the intact peptide in plasma.

    • Process the plasma samples (e.g., protein precipitation or solid-phase extraction) to extract the peptide.

    • Analyze the processed samples to determine the concentration of the intact peptide at each time point.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of the peptide versus time.

    • Use pharmacokinetic software to calculate key parameters, including the elimination half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).

Visualizing the Concepts

To further elucidate the principles and processes discussed, the following diagrams are provided.

G cluster_0 Peptide in Circulation cluster_1 Enzymatic Degradation cluster_2 Stabilization Strategy Peptide Intact Peptide Proteases Proteases / Peptidases (e.g., Aminopeptidases, Carboxypeptidases, Endopeptidases) Peptide->Proteases Susceptible to Cleavage Fragments Inactive Peptide Fragments & Amino Acids Proteases->Fragments Catalyzes Degradation DChg This compound Incorporation DChg->Peptide Modification StericHindrance Steric Hindrance DChg->StericHindrance StereoIncompatibility Stereochemical Incompatibility DChg->StereoIncompatibility StericHindrance->Proteases Inhibits Access StereoIncompatibility->Proteases Prevents Recognition

Caption: Rationale for enhanced stability of D-Chg peptides.

G start Start prep Prepare Peptide Stock & Plasma start->prep incubate Incubate at 37°C prep->incubate sample Collect Aliquots at Time Points incubate->sample quench Quench Reaction & Precipitate Proteins sample->quench centrifuge Centrifuge quench->centrifuge analyze Analyze Supernatant by HPLC centrifuge->analyze data Calculate % Remaining & Half-life analyze->data end End data->end

Caption: In Vitro Plasma Stability Assay Workflow.

G cluster_0 Peptide Stability Comparison cluster_1 In Vitro (Plasma) cluster_2 In Vivo (Circulation) L_Peptide L-Amino Acid Peptide L_InVitro Short Half-life Rapid Degradation L_Peptide->L_InVitro Leads to L_InVivo Short Half-life Rapid Clearance L_Peptide->L_InVivo Leads to D_Peptide D-Chg Containing Peptide D_InVitro Long Half-life Slow Degradation D_Peptide->D_InVitro Leads to D_InVivo Long Half-life Slower Clearance D_Peptide->D_InVivo Leads to

Caption: Logical comparison of peptide stability.

References

Benchmarking D-Cyclohexylglycine: A Comparative Guide to Constrained Amino Acids in Peptide Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of constrained non-proteinogenic amino acids is a cornerstone of modern peptide drug discovery, offering a powerful toolkit to enhance the therapeutic properties of peptide-based candidates. By introducing unique side-chain architectures, these specialized building blocks can impart favorable characteristics such as increased proteolytic stability, enhanced receptor binding affinity, and improved conformational control. This guide provides an objective comparison of D-Cyclohexylglycine (D-Chg) against other commonly employed constrained amino acids: D-tert-Leucine (D-tLeu), D-Cyclopentylglycine (D-Cpg), and D-Neopentylglycine (D-Npg). We present a summary of their physicochemical properties, performance in peptide synthesis, and biological implications, supported by experimental data and detailed protocols.

Physicochemical Properties: A Comparative Analysis

The distinct side-chain structures of these amino acids result in significant differences in their steric bulk and hydrophobicity, two key parameters that influence peptide structure and function.

PropertyThis compound (D-Chg)D-tert-Leucine (D-tLeu)D-Cyclopentylglycine (D-Cpg)D-Neopentylglycine (D-Npg)
Molecular Formula C₈H₁₅NO₂[1]C₆H₁₃NO₂[2]C₇H₁₃NO₂C₇H₁₅NO₂
Molecular Weight ( g/mol ) 157.21[1]131.17143.18145.20
LogP (Octanol/Water) 1.6 (Predicted)~0.85[2]-1.5 (L-enantiomer)[3]0.835 (Calculated)[4]
Van der Waals Volume (ų) ~141~115~123~127

Note: Experimental LogP values can vary depending on the measurement conditions. The Van der Waals volumes are estimated based on computational methods and provide a relative measure of steric bulk.

The cyclohexyl side chain of this compound provides a significant hydrophobic and sterically demanding profile. D-tert-Leucine also offers substantial steric hindrance due to its tert-butyl group.[2] D-Cyclopentylglycine presents a slightly smaller and more flexible cyclic side chain compared to this compound. D-Neopentylglycine, with its linear, bulky side chain, offers a unique steric profile.

Performance in Peptide Synthesis

The incorporation of sterically hindered amino acids like this compound and its counterparts into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) can be challenging. The bulky side chains can impede the approach of the activated amino acid to the growing peptide chain on the solid support, potentially leading to incomplete coupling reactions.

Strategies to overcome these challenges often include:

  • Double Coupling: Repeating the coupling step to ensure the reaction proceeds to completion.

  • Use of Potent Coupling Reagents: Employing highly reactive coupling reagents such as HATU or HCTU can improve coupling efficiency.

  • Elevated Temperatures: Performing the coupling reaction at a higher temperature can increase the reaction rate.

While direct comparative studies on the coupling efficiency of these specific amino acids are limited, the general principle is that increased steric bulk necessitates more forcing reaction conditions. Racemization, the loss of stereochemical integrity during peptide synthesis, is another critical consideration. While sterically hindered amino acids can be prone to racemization under harsh coupling conditions, the use of appropriate coupling reagents and additives like HOBt or Oxyma can effectively suppress this side reaction.

Biological Implications

The incorporation of constrained amino acids like this compound can have profound effects on the biological properties of peptides.

Conformational Rigidity: The bulky side chains restrict the conformational freedom of the peptide backbone, often inducing specific secondary structures like β-turns or helical motifs. This pre-organization of the peptide into a bioactive conformation can lead to a significant increase in receptor binding affinity by reducing the entropic penalty of binding. For instance, derivatives of cyclohexylglycine have been shown to be effective inducers of helical structures in peptides.[5]

Proteolytic Stability: The steric bulk of these amino acids can shield adjacent peptide bonds from enzymatic cleavage by proteases. This increased resistance to degradation extends the in-vivo half-life of peptide drugs, a crucial factor for their therapeutic efficacy.

Receptor Binding: By inducing a specific conformation and providing unique hydrophobic interactions, these amino acids can significantly enhance the binding affinity and selectivity of a peptide for its target receptor. The choice of the specific constrained amino acid allows for fine-tuning of the peptide's interaction with the receptor binding pocket.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a representative G-Protein Coupled Receptor (GPCR) signaling pathway that can be modulated by peptides incorporating constrained amino acids, and a typical experimental workflow for Solid-Phase Peptide Synthesis (SPPS).

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector α-subunit activation cAMP cAMP (Second Messenger) Effector->cAMP Catalysis Peptide Peptide Agonist (with constrained amino acid) Peptide->GPCR Binding & Activation ATP ATP ATP->Effector PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Cascade

Caption: A generalized G-Protein Coupled Receptor (GPCR) signaling cascade initiated by a peptide agonist.

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (e.g., Piperidine) start->deprotection washing1 Washing deprotection->washing1 coupling Amino Acid Coupling (D-Chg + Coupling Reagent) washing1->coupling washing2 Washing coupling->washing2 repeat Repeat Cycle (for each amino acid) washing2->repeat repeat->deprotection Next Amino Acid cleavage Cleavage from Resin & Side-chain Deprotection repeat->cleavage Final Amino Acid purification Purification (e.g., HPLC) cleavage->purification end End: Purified Peptide purification->end

Caption: A simplified workflow for Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing a Constrained Amino Acid

This protocol outlines the manual synthesis of a generic peptide on a Rink Amide resin using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including the constrained amino acid)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if Cys is present)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the activated amino acid solution.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours. For sterically hindered amino acids like this compound, a double coupling may be necessary.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final coupling and deprotection, wash the resin with DCM and dry. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding the cleavage solution to cold diethyl ether.

  • Purification: Centrifuge to pellet the crude peptide, wash with cold diethyl ether, and dry. Purify the peptide by preparative reverse-phase HPLC.

HPLC Analysis of Peptide Purity

This protocol describes a general method for analyzing the purity of the synthesized peptide.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Peptide sample dissolved in Mobile Phase A

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified peptide in Mobile Phase A.

  • Chromatography:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).

    • Inject the peptide sample.

    • Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes).

    • Monitor the absorbance at 214 nm and 280 nm.

  • Data Analysis: Integrate the peak areas in the chromatogram to determine the percentage purity of the peptide.

Determination of Amino Acid Racemization

This protocol outlines a general method for determining the extent of racemization of an amino acid after peptide synthesis and hydrolysis.

Materials:

  • Peptide sample

  • 6 M HCl

  • Chiral derivatizing agent (e.g., Marfey's reagent)

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Appropriate mobile phases for separating the diastereomeric derivatives

Procedure:

  • Peptide Hydrolysis: Hydrolyze the peptide sample in 6 M HCl at 110°C for 24 hours.

  • Derivatization: Derivatize the resulting amino acid mixture with a chiral derivatizing agent according to the manufacturer's protocol. This will form diastereomers that can be separated by reverse-phase HPLC.

  • HPLC Analysis: Separate the diastereomeric derivatives on a C18 column using an appropriate gradient.

  • Quantification: Integrate the peak areas of the L-D and L-L diastereomers to determine the percentage of the D-enantiomer, which corresponds to the extent of racemization.

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

This protocol provides a general method for analyzing the secondary structure of a peptide in solution.[6]

Materials:

  • CD spectropolarimeter

  • Quartz cuvette (e.g., 1 mm path length)

  • Peptide sample dissolved in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4)

  • Buffer blank

Procedure:

  • Sample Preparation: Prepare a solution of the peptide at a known concentration (e.g., 0.1 mg/mL) in the chosen buffer.

  • Instrument Setup: Purge the CD instrument with nitrogen gas. Set the measurement parameters (e.g., wavelength range 190-260 nm, bandwidth, scan speed).

  • Blank Measurement: Record a spectrum of the buffer blank in the cuvette.

  • Sample Measurement: Record a spectrum of the peptide solution under the same conditions.

  • Data Processing: Subtract the buffer blank spectrum from the peptide spectrum. Convert the raw data (ellipticity) to mean residue ellipticity [θ].

  • Analysis: Analyze the resulting CD spectrum to estimate the secondary structure content (e.g., α-helix, β-sheet, random coil) of the peptide using deconvolution software.[6]

References

Safety Operating Guide

Navigating the Safe Disposal of D-Cyclohexylglycine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of D-Cyclohexylglycine, a compound identified as an irritant. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

Hazard Profile of this compound

Before initiating any disposal procedure, it is crucial to be fully aware of the hazards associated with this compound. This information, summarized from safety data sheets, dictates the necessary precautions and handling measures.

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Skin IrritationCauses skin irritation.[1][2]WarningP264, P280, P302+P352, P332+P317, P362+P364
Eye IrritationCauses serious eye irritation.[1][2]WarningP264, P280, P305+P351+P338, P337+P317
Respiratory IrritationMay cause respiratory irritation.[1][2]WarningP261, P271, P304+P340, P319, P403+P233, P405

GHS: Globally Harmonized System of Classification and Labelling of Chemicals. Precautionary statement codes correspond to specific safety measures.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be managed as hazardous chemical waste.[3] The following protocol outlines the necessary steps from the point of generation to final disposal.

Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing the appropriate PPE:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[3][4]

  • Do not mix this compound waste with other incompatible chemical waste streams.

  • It should be collected as a solid chemical waste.

Containerization

The choice of waste container is crucial for safe storage and transport.[4][5]

  • Use a designated, leak-proof container that is compatible with the chemical. The original container is often a suitable choice.[5]

  • Ensure the container is clean, dry, and in good condition.[5]

  • Do not overfill the container; allow for adequate headspace.[6]

Labeling

Accurate and clear labeling is a regulatory requirement and essential for safety.[3][7][8]

  • Label the waste container with "Hazardous Waste."[3][8]

  • Clearly write the full chemical name: "this compound." Avoid abbreviations or chemical formulas.[8]

  • Indicate the date when waste was first added to the container.[3]

Storage

Waste must be stored safely in a designated satellite accumulation area within the laboratory.[7]

  • Keep the waste container securely closed at all times, except when adding waste.[7][8]

  • Store the container in a well-ventilated area, away from incompatible materials.[4]

  • Regularly inspect the storage area and containers for any signs of leakage or deterioration.[4]

Disposal

Laboratory chemical waste must be disposed of through a licensed hazardous waste disposal service.[5]

  • Do not dispose of this compound in the regular trash or down the drain.[4][5]

  • Contact your institution's Environmental Health & Safety (EH&S) department or a certified chemical waste contractor to arrange for pickup and disposal.[5][7]

  • Follow your institution's specific procedures for requesting a waste pickup.

Empty Container Disposal

Empty containers that held this compound must also be managed properly.

  • If the container is to be disposed of, it should be triple-rinsed with a suitable solvent.[5][9]

  • The rinsate must be collected and disposed of as hazardous waste.[5][9]

  • Once decontaminated, deface the original label and dispose of the container as regular trash or according to your institution's guidelines for decontaminated labware.[5][6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

D_Cyclohexylglycine_Disposal_Workflow start Generation of This compound Waste ppe_check Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check waste_id Identify as Hazardous Waste (Irritant) ppe_check->waste_id containerize Place in a Labeled, Compatible Waste Container waste_id->containerize labeling Label Container: 'Hazardous Waste' 'this compound' Date containerize->labeling storage Store in Designated Satellite Accumulation Area labeling->storage pickup Arrange for Pickup by EH&S or Licensed Contractor storage->pickup end Final Disposal at a Permitted Facility pickup->end

Caption: Disposal workflow for this compound.

This procedural guide, based on established safety protocols for hazardous chemical waste, provides a framework for the responsible management of this compound in a laboratory setting. Always consult your institution's specific waste management policies and the chemical's Safety Data Sheet (SDS) for the most comprehensive guidance.

References

Safe Handling of D-Cyclohexylglycine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential safety and logistical information for the handling of D-Cyclohexylglycine, a non-standard amino acid used in various research and development applications, including peptide synthesis and chiral resolution.

This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols, handling procedures, and disposal guidelines is crucial to mitigate risks.

Immediate Safety and Handling

Proper handling of this compound is critical to prevent exposure. The following table summarizes the required personal protective equipment.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles compliant with EN 166 or OSHA 29 CFR 1910.133.
Hand Protection GlovesChemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.
Body Protection Lab CoatStandard laboratory coat.
Respiratory RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or for large-scale operations.

Handling Procedures:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Avoid generating dust.[3]

  • Wash hands thoroughly after handling.[3]

  • Facilities should be equipped with an eyewash station and a safety shower.

First Aid Measures

In the event of exposure to this compound, immediate action is necessary.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][5]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Operational Plan: Laboratory Use of this compound

This compound is frequently utilized in solid-phase peptide synthesis (SPPS). The following is a generalized protocol for the incorporation of a Boc-protected this compound residue into a peptide chain.

Experimental Protocol: Incorporation of Boc-D-Cyclohexylglycine in Solid-Phase Peptide Synthesis

  • Resin Swelling: Swell the synthesis resin (e.g., Merrifield or Wang resin) in an appropriate solvent like N,N-dimethylformamide (DMF).

  • Boc-Deprotection: Remove the tert-butyloxycarbonyl (Boc) protecting group from the N-terminal amino acid on the resin.

    • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for approximately 30 minutes.[1]

    • Wash the resin thoroughly with DCM and then with a neutralizing agent such as a 5-10% solution of diisopropylethylamine (DIEA) in DCM to neutralize the trifluoroacetate salt.

    • Wash the resin again with DCM and DMF to prepare for the coupling step.

  • Coupling of Boc-D-Cyclohexylglycine:

    • Dissolve Boc-D-Cyclohexylglycine and a coupling agent (e.g., HBTU, HATU) in DMF.

    • Add an activator base, such as DIEA, to the amino acid solution.

    • Add the activated Boc-D-Cyclohexylglycine solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the completion of the reaction using a qualitative test such as the Kaiser test.

  • Washing: After the coupling is complete, wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.

  • Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid, such as anhydrous hydrogen fluoride (HF) or a TFA "cocktail" containing scavengers.

Disposal Plan

All waste containing this compound or its derivatives must be treated as hazardous waste.

  • Solid Waste: Collect solid this compound, contaminated PPE (gloves, etc.), and weighing papers in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste from the synthesis, including solvents from washing steps and cleavage cocktails, in a designated, sealed, and clearly labeled hazardous waste container.

  • Container Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name of the contents.

  • Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this compound down the drain.

Visualizing Workflows

To ensure clarity and procedural adherence, the following diagrams illustrate the key workflows for handling this compound.

G General Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Work in a Fume Hood prep_ppe->prep_hood weigh Weigh this compound prep_hood->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction decontaminate Decontaminate Glassware reaction->decontaminate dispose_solid Dispose of Solid Waste decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid remove_ppe Remove PPE dispose_solid->remove_ppe dispose_liquid->remove_ppe

Caption: General laboratory workflow for the safe handling of this compound.

G Boc-SPPS Workflow with this compound start Start with Resin-Bound Peptide deprotection Boc Deprotection (TFA in DCM) start->deprotection wash1 Wash (DCM) deprotection->wash1 neutralize Neutralize (DIEA in DCM) wash1->neutralize wash2 Wash (DCM, DMF) neutralize->wash2 coupling Couple Boc-D-Cyclohexylglycine (HBTU/DIEA in DMF) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 next_cycle Continue to Next Amino Acid or Final Cleavage wash3->next_cycle

Caption: Workflow for the incorporation of Boc-D-Cyclohexylglycine in solid-phase peptide synthesis.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Cyclohexylglycine
Reactant of Route 2
D-Cyclohexylglycine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.